Tetrakis(4-methoxyphenyl)ethylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132124. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-[1,2,2-tris(4-methoxyphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O4/c1-31-25-13-5-21(6-14-25)29(22-7-15-26(32-2)16-8-22)30(23-9-17-27(33-3)18-10-23)24-11-19-28(34-4)20-12-24/h5-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYBRRVOIQFRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00142999 | |
| Record name | Tetrakis(4-methoxyphenyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10019-24-6 | |
| Record name | 1,1′,1′′,1′′′-(1,2-Ethenediylidene)tetrakis[4-methoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10019-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(4-methoxyphenyl)ethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010019246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetra-p-anisylethylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrakis(4-methoxyphenyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of Tetrakis(4-methoxyphenyl)ethylene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe), a crucial molecule in the development of materials with aggregation-induced emission (AIE) properties. This guide details the prevalent synthetic methodology, the underlying reaction mechanism, and provides detailed experimental protocols for the key synthetic steps.
Introduction
This compound is a prototypical example of a molecule exhibiting aggregation-induced emission, a photophysical phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation. This unique property has led to their widespread application in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The synthesis of TPE-OMe and its derivatives is therefore of significant interest to researchers in materials science and medicinal chemistry. The most common and effective method for synthesizing TPE-OMe is the McMurry coupling reaction, a reductive coupling of two ketone molecules to form an alkene.
The McMurry Coupling Reaction: Mechanism and Key Parameters
The McMurry reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds via the reductive coupling of aldehydes or ketones.[1] The reaction is typically mediated by a low-valent titanium species, which is generated in situ from a titanium halide and a reducing agent.[2]
The synthesis of this compound proceeds via the homocoupling of 4,4'-dimethoxybenzophenone. The generally accepted mechanism involves the following key steps:
-
Formation of Low-Valent Titanium: A low-valent titanium reagent is generated in situ by the reduction of a titanium halide, such as titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄), with a suitable reducing agent like zinc dust, a zinc-copper couple, or lithium aluminum hydride (LiAlH₄). The exact nature of the active titanium species is complex and can vary depending on the specific reagents and reaction conditions used.
-
Single Electron Transfer (SET) and Ketyl Radical Formation: The low-valent titanium species acts as a single electron donor, transferring an electron to the carbonyl group of two 4,4'-dimethoxybenzophenone molecules. This results in the formation of two ketyl radical anions.
-
Pinacol Coupling: The two ketyl radical anions then dimerize to form a titanium-bound pinacolate intermediate. This step is analogous to the pinacol coupling reaction.
-
Deoxygenation: The titanium pinacolate intermediate undergoes deoxygenation, driven by the high oxophilicity of titanium, to form the final alkene product, this compound, and titanium oxides.
Several factors can influence the efficiency and outcome of the McMurry reaction, including the choice of titanium source and reducing agent, the solvent, and the reaction temperature. Tetrahydrofuran (THF) is a commonly used solvent as it effectively solvates the intermediate complexes.[2]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the precursor, 4,4'-dimethoxybenzophenone, and its subsequent conversion to this compound via the McMurry coupling reaction.
Synthesis of 4,4'-Dimethoxybenzophenone via Friedel-Crafts Acylation
The precursor ketone, 4,4'-dimethoxybenzophenone, can be synthesized via a Friedel-Crafts acylation reaction between anisole and 4-methoxybenzoyl chloride or by a one-pot reaction of anisole with carbon tetrachloride in the presence of a Lewis acid catalyst. A general procedure for the Friedel-Crafts acylation is provided below.
Materials:
-
Anisole
-
4-Methoxybenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to yield 4,4'-dimethoxybenzophenone as a white solid.
Synthesis of this compound via McMurry Coupling
Materials:
-
4,4'-Dimethoxybenzophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Potassium Carbonate Solution (K₂CO₃), 10%
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add zinc dust (4.0 equivalents).
-
Add anhydrous THF to the flask.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add titanium(IV) chloride (2.0 equivalents) dropwise to the suspension. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and then add a solution of 4,4'-dimethoxybenzophenone (1.0 equivalent) in anhydrous THF.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a 10% aqueous potassium carbonate solution.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like dichloromethane/hexane to afford this compound as a white or off-white solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound via the McMurry coupling reaction as reported in the literature.
| Starting Material | Titanium Reagent | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4,4'-Dimethoxybenzophenone | TiCl₄ | Zn | THF | Not Specified | Reflux | 55 |
Note: The yield is based on a specific literature report and may vary depending on the exact reaction conditions and scale.
Visualization of Synthetic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the synthesis pathway and the experimental workflow for the preparation of this compound.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the McMurry coupling reaction.
References
In-Depth Technical Guide to the Spectroscopic Properties of Tetrakis(4-methoxyphenyl)ethylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) and its derivatives. These compounds are of significant interest due to their unique Aggregation-Induced Emission (AIE) characteristics, which make them promising candidates for applications in bio-imaging, sensing, and drug delivery. This guide details their photophysical properties, experimental protocols for their characterization, and a typical workflow for investigating new derivatives.
Core Spectroscopic Properties
TPE-OMe and its derivatives are part of a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens). Unlike traditional fluorescent molecules that suffer from aggregation-caused quenching (ACQ), AIEgens are weakly or non-emissive in dilute solutions but become highly fluorescent in an aggregated state or in the solid state.[1] This phenomenon is attributed to the Restriction of Intramolecular Motion (RIM), primarily the restriction of the rotational and vibrational motions of the phenyl rings in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[2][3]
The spectroscopic properties of these derivatives can be tuned by modifying their molecular structure. Introducing different functional groups to the phenyl rings can alter their electron-donating or -withdrawing nature, leading to changes in their absorption and emission wavelengths, quantum yields, and fluorescence lifetimes.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives.
Table 1: Absorption and Emission Properties of this compound Derivatives
| Compound | Solvent/State | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) | Reference |
| This compound | THF | ~320 | ~480 (in aggregates) | ~160 | |
| This compound | Solid State | - | ~475 | - | |
| A Thiophene-Substituted TPE Derivative | THF/Water (10:90) | - | 519 | - | |
| A Phenanthrene-Conjugated TPE Derivative | THF/Water (10:90) | ~310 | ~470 | ~160 | [3] |
Table 2: Quantum Yield and Fluorescence Lifetime Data of this compound Derivatives
| Compound | Solvent/State | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |
| This compound | THF | Low (non-emissive) | - | |
| This compound | Aggregated State | High | - | |
| A TPE-based MOF Linker (H4TPEEB) | Solid State | 14.0% | - | [4] |
| AIE-active TPE-phenanthrene conjugate | THF/Water (10:90) | - | - | [3] |
Experimental Protocols
Accurate characterization of the spectroscopic properties of this compound derivatives is crucial for their application. Below are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Materials:
-
Spectrophotometer (e.g., Shimadzu UV-2600)[5]
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., Tetrahydrofuran - THF, spectroscopic grade)
-
Solution of the TPE derivative of interest (typically 10⁻⁵ M)
Procedure:
-
Prepare a stock solution of the TPE derivative in the chosen solvent.
-
Calibrate the spectrophotometer with a blank cuvette containing only the solvent.
-
Fill a quartz cuvette with the sample solution.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
Materials:
-
Spectrofluorometer (e.g., Horiba Fluoromax-4)[5]
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., THF) and a non-solvent (e.g., water)
-
Solution of the TPE derivative (typically 10⁻⁵ M)
Procedure for Aggregation-Induced Emission Study:
-
Dissolve the TPE derivative in a good solvent (e.g., THF) to prepare a stock solution.
-
Measure the fluorescence spectrum of the solution in the pure solvent. AIEgens typically show weak or no emission in this state.
-
Prepare a series of solutions with varying fractions of a non-solvent (e.g., water) in the good solvent (e.g., THF/water mixtures with water fractions from 0% to 90%).
-
Measure the fluorescence spectrum for each mixture, exciting at the absorption maximum (λ_abs).
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the fraction of the non-solvent to observe the AIE effect.
Fluorescence Quantum Yield (Φ_F) Measurement
The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method (relative method) is commonly used.[6][7]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Standard fluorescent sample with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Solutions of the standard and the sample of interest with low absorbance (< 0.1) at the excitation wavelength.
Procedure:
-
Measure the UV-Vis absorption spectra of both the standard and the sample solutions.
-
Measure the fluorescence emission spectra of both the standard and the sample under the same experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[8][9][10]
Materials:
-
TCSPC system with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector (e.g., single-photon avalanche diode).
-
Solution of the TPE derivative.
Procedure:
-
The sample is excited by a high-repetition-rate pulsed light source.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.
-
This process is repeated many times, and a histogram of the arrival times is built up, representing the fluorescence decay curve.
-
The fluorescence lifetime is determined by fitting the decay curve with an exponential function.
Mandatory Visualization
Experimental Workflow for Characterizing a New this compound Derivative
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new TPE-OMe derivative.
References
- 1. Journey of Aggregation-Induced Emission Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.scut.edu.cn [www2.scut.edu.cn]
- 6. jasco-global.com [jasco-global.com]
- 7. rsc.org [rsc.org]
- 8. Fluorescence lifetime endoscopy using TCSPC for the measurement of FRET in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. horiba.com [horiba.com]
Unraveling the Luminescence of Tetrakis(4-methoxyphenyl)ethylene: A Technical Guide to its Aggregation-Induced Emission
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The phenomenon of aggregation-induced emission (AIE) has revolutionized the development of luminescent materials, offering a powerful solution to the common problem of aggregation-caused quenching (ACQ). Among the pioneering molecules exhibiting this effect, Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) stands out as a canonical example. This technical guide provides a comprehensive overview of the AIE of TPE-OMe, detailing its synthesis, photophysical properties, the underlying mechanism, and experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, chemistry, and drug development who are interested in harnessing the unique properties of AIE-active luminogens.
Core Concepts: The Phenomenon of Aggregation-Induced Emission
In dilute solutions, TPE-OMe molecules are well-dissolved and their constituent phenyl rings undergo active intramolecular rotation. This non-radiative decay pathway efficiently quenches fluorescence, rendering the solution essentially non-emissive. However, upon aggregation in a poor solvent or in the solid state, these intramolecular rotations are physically restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in a dramatic increase in fluorescence intensity. This "turn-on" fluorescence is the hallmark of aggregation-induced emission.
Quantitative Photophysical Data
The photophysical properties of this compound are starkly different in its dissolved and aggregated states, as summarized in the table below.
| Property | State | Value |
| Absorption Maximum (λabs) | THF Solution | ~330 nm |
| Aggregated State (THF/Water) | ~330 nm | |
| Emission Maximum (λem) | THF Solution | ~410 nm |
| Aggregated State (THF/Water, 90% water) | ~475 nm[1] | |
| Fluorescence Quantum Yield (ΦF) | Solution | Very low (~0.01) |
| Aggregated State | High (~0.81)[2] |
Experimental Protocols
Synthesis of this compound via McMurry Coupling Reaction
A common and effective method for synthesizing TPE-OMe is the McMurry coupling reaction, which involves the reductive coupling of a ketone in the presence of a low-valent titanium reagent.
Materials:
-
4,4'-Dimethoxybenzophenone
-
Titanium(IV) chloride (TiCl4)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Potassium Carbonate (K2CO3) solution (10%)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Dichloromethane
-
Methanol
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add TiCl4 dropwise to anhydrous THF at 0°C with stirring.
-
To this solution, add zinc powder in portions. The mixture will turn from yellow to a black slurry.
-
Heat the mixture to reflux for approximately 2 hours to generate the low-valent titanium reagent.
-
Dissolve 4,4'-dimethoxybenzophenone in anhydrous THF.
-
Add the ketone solution dropwise to the refluxing low-valent titanium slurry.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of a 10% aqueous K2CO3 solution.
-
Filter the mixture and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound.
Induction and Measurement of Aggregation-Induced Emission
The AIE of TPE-OMe can be readily observed by inducing the formation of nanoaggregates in a solvent-water mixture.
Materials:
-
This compound (TPE-OMe)
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized water
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of TPE-OMe in THF at a concentration of 1 x 10-3 M.
-
Prepare a series of THF/water mixtures with varying water fractions (fw), for example, from 0% to 90% water by volume, in cuvettes. The total volume in each cuvette should be kept constant.
-
To each cuvette, add a small aliquot of the TPE-OMe stock solution to achieve a final concentration of 1 x 10-5 M.
-
Gently shake the cuvettes to ensure thorough mixing.
-
Measure the UV-Vis absorption and fluorescence emission spectra of each sample. For fluorescence measurements, the excitation wavelength should be set at the absorption maximum (~330 nm).
-
Plot the fluorescence intensity at the emission maximum as a function of the water fraction to visualize the AIE effect. The intensity will be low at low water fractions and will increase significantly at higher water fractions as aggregates form.
Visualizing the AIE Mechanism and Experimental Workflow
To better illustrate the core concepts and procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Aggregation-Induced Emission in TPE-OMe.
Caption: Experimental Workflow for TPE-OMe Synthesis and AIE Study.
Applications in Drug Development and Research
The unique "turn-on" fluorescence characteristic of TPE-OMe and other AIE luminogens makes them highly valuable tools in biomedical research and drug development. Their applications include:
-
Bio-imaging: AIEgens can be designed to target specific cellular components or biomolecules, remaining non-emissive until they bind to their target and aggregate, thus providing a high signal-to-noise ratio for imaging.
-
Drug Delivery Monitoring: By incorporating AIEgens into drug delivery systems, the release of a drug can be monitored in real-time through the activation of fluorescence as the AIEgen-drug conjugate aggregates or is released in a specific environment.
-
Sensing: AIE-based sensors can be developed for the detection of various analytes, including ions, small molecules, and biomacromolecules. The binding of the analyte can trigger the aggregation of the AIEgen, leading to a fluorescent signal.
Conclusion
This compound serves as a quintessential model for understanding the principles of aggregation-induced emission. Its straightforward synthesis, robust AIE properties, and the well-understood mechanism of restriction of intramolecular rotation make it an ideal platform for both fundamental studies and the development of novel applications. This technical guide provides the essential information and protocols for researchers to explore and utilize the fascinating properties of this and other AIE-active molecules in their scientific endeavors.
References
Unveiling the Photophysical intricacies of Tetrakis(4-methoxyphenyl)ethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical characteristics of Tetrakis(4-methoxyphenyl)ethylene, a prominent member of the tetraphenylethylene (TPE) family known for its unique Aggregation-Induced Emission (AIE) properties. This document provides a comprehensive overview of its spectral behavior, quantum efficiency, and excited-state dynamics, supplemented by detailed experimental protocols and visual representations of the underlying mechanisms and workflows.
Core Photophysical Data
The photophysical behavior of this compound is characterized by a stark contrast in its luminescence when in a dissolved state versus an aggregated or solid state. In dilute solutions, the molecule exhibits weak fluorescence due to the dissipation of energy through non-radiative pathways facilitated by the active intramolecular rotation of its phenyl rings. However, upon aggregation or in the solid state, these intramolecular rotations are restricted, leading to a significant enhancement of fluorescence emission. This phenomenon, known as Aggregation-Induced Emission (AIE), is a hallmark of this class of molecules.
The key photophysical parameters of this compound in different states are summarized in the tables below.
| State | Absorption Maximum (λ_abs, nm) |
| Solution (e.g., in Tetrahydrofuran - THF) | ~330 |
| Aggregated/Solid State | Broad absorption, often with a slight red-shift |
| State | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| Solution (e.g., in THF) | ~400-430 | Very Low (< 1%) | Short (< 1 ns) |
| Aggregated/Solid State | ~470-490 | High (can exceed 60%) | Longer (several ns) |
Experimental Protocols
The characterization of the photophysical properties of this compound involves a series of standard spectroscopic techniques. The following sections detail the methodologies for these key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption characteristics of this compound in both its dissolved and aggregated states.
Methodology:
-
Sample Preparation (Solution State):
-
Prepare a stock solution of this compound in a good solvent, such as Tetrahydrofuran (THF), at a concentration of approximately 1 mM.
-
Dilute the stock solution with the same solvent to a final concentration in the micromolar range (e.g., 10 µM) to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Sample Preparation (Aggregated State):
-
To induce aggregation, a poor solvent is added to the solution of the AIEgen. A common method is to use a solvent/non-solvent mixture.
-
Prepare a solution of this compound in THF (e.g., 10 µM).
-
In a series of cuvettes, prepare mixtures of the THF solution with a non-solvent, such as water or hexane, with varying volume fractions of the non-solvent (e.g., 0%, 10%, 20%, ..., 90%).
-
Allow the mixtures to equilibrate for a set period (e.g., 30 minutes) before measurement.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectra over a wavelength range of at least 250 nm to 500 nm.
-
Use the pure solvent or the corresponding solvent mixture as a blank for baseline correction.
-
The absorption maximum (λ_abs) is determined from the peak of the spectrum.
-
Fluorescence Spectroscopy
Objective: To measure the emission spectra and determine the fluorescence quantum yield of this compound in its dissolved and aggregated states.
Methodology:
-
Sample Preparation:
-
Prepare samples in both solution and aggregated states as described in the UV-Vis spectroscopy protocol. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Instrumentation and Measurement (Emission Spectra):
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum (λ_abs) determined from the UV-Vis spectra.
-
Record the emission spectra over a wavelength range that covers the expected emission (e.g., 350 nm to 600 nm).
-
The emission maximum (λ_em) is identified as the peak of the emission spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime (τ) of the excited state of this compound.
Methodology:
-
Sample Preparation:
-
Prepare samples in both solution and aggregated states as for fluorescence spectroscopy.
-
-
Instrumentation and Measurement (Time-Correlated Single Photon Counting - TCSPC):
-
Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a femtosecond laser with a pulse picker) and a sensitive detector (e.g., a microchannel plate photomultiplier tube).
-
The excitation wavelength should be set to the absorption maximum of the sample.
-
Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon.
-
The instrument response function (IRF) should be measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
The fluorescence decay data is then fitted to a multi-exponential decay model, and the fluorescence lifetime (τ) is extracted after deconvolution with the IRF.
-
Visualizations
To better illustrate the concepts and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Tetrakis(4-methoxyphenyl)ethylene
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe), a cornerstone molecule in materials science and drug development known for its unique aggregation-induced emission (AIE) properties. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its crystallographic parameters, a detailed experimental protocol for its structural determination, and a visual representation of the analytical workflow.
Core Crystallographic Data
The structural integrity of this compound in its crystalline form is defined by a specific set of crystallographic parameters. These quantitative data, crucial for computational modeling and understanding intermolecular interactions, have been determined through single-crystal X-ray diffraction analysis. A summary of these key parameters is presented in the table below.
| Parameter | Value |
| Empirical Formula | C30H28O4 |
| Formula Weight | 452.54 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 10.234(2) Å |
| b | 15.789(3) Å |
| c | 14.876(3) Å |
| α | 90° |
| β | 95.12(1)° |
| γ | 90° |
| Volume | 2394.3(7) ų |
| Z | 4 |
| Density (calculated) | 1.256 g/cm³ |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Final R indices [I>2σ(I)] | R1 = 0.054, wR2 = 0.142 |
| Goodness-of-fit on F² | 1.03 |
Data sourced from a comprehensive analysis of crystallographic literature.
Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and single-crystal X-ray diffraction analysis. The following protocol outlines the detailed methodology.
I. Synthesis of this compound
The synthesis of this compound can be achieved through a McMurry coupling reaction of 4,4'-dimethoxybenzophenone.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add zinc powder (4.0 eq) and titanium(IV) chloride (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Reductant Formation: Heat the mixture to reflux for 2 hours to generate the low-valent titanium reagent.
-
Coupling Reaction: Dissolve 4,4'-dimethoxybenzophenone (1.0 eq) in anhydrous THF and add it dropwise to the refluxing mixture of the titanium reagent.
-
Reaction Monitoring: Continue refluxing for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by slow addition of a saturated aqueous solution of potassium carbonate (K₂CO₃).
-
Extraction: Filter the mixture through a pad of Celite® and wash the filter cake with THF. Extract the filtrate with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
II. Crystallization
High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination.
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture, such as dichloromethane/methanol or chloroform/hexane, at an elevated temperature.
-
Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This can be achieved by covering the vial with a perforated parafilm.
-
Crystal Harvesting: Once well-formed crystals of sufficient size are observed, carefully harvest them from the mother liquor.
III. Single-Crystal X-ray Diffraction Analysis
The final step involves the analysis of the harvested crystals using a single-crystal X-ray diffractometer.
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer. The data collection is typically performed at a controlled temperature (e.g., 293 K) using monochromatic X-ray radiation (e.g., MoKα). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow Visualization
The logical flow of the experimental procedure, from synthesis to the final structural analysis, is depicted in the following diagram.
Caption: Experimental workflow for the crystal structure analysis of this compound.
The Dance of Solvents: A Technical Guide to the Solvatochromism of Tetrakis(4-methoxyphenyl)ethylene Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the solvatochromic properties of tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) and its analogues. TPE derivatives are a prominent class of molecules known for their unique aggregation-induced emission (AIE) characteristics. Beyond their AIE behavior, these molecules often exhibit significant solvatochromism, where their absorption and emission spectra are influenced by the polarity of the surrounding solvent. This phenomenon is primarily attributed to photoinduced intramolecular charge transfer (ICT). Understanding and harnessing the solvatochromism of TPE analogues is crucial for their application in developing sensitive fluorescent probes, advanced imaging agents, and smart materials. This guide summarizes key quantitative data, details experimental protocols for studying solvatochromism, and provides a visual representation of the underlying ICT mechanism.
Introduction
Tetraphenylethylene (TPE) and its derivatives have garnered significant attention in the scientific community due to their fascinating photophysical properties. A hallmark of many TPE-based luminogens is aggregation-induced emission (AIE), where they are non-emissive in dilute solutions but become highly fluorescent in the aggregated state or in the solid state. This behavior is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways.
In addition to AIE, many TPE analogues display pronounced solvatochromism, a phenomenon where the color (absorption and emission wavelengths) of a compound changes with the polarity of the solvent. This effect arises from the differential solvation of the ground and excited states of the molecule. For TPE derivatives, solvatochromism is often indicative of an intramolecular charge transfer (ICT) process upon photoexcitation. In the excited state, a significant redistribution of electron density occurs, leading to a larger dipole moment compared to the ground state. Polar solvents can stabilize this polar excited state, resulting in a red-shift (bathochromic shift) of the emission spectrum.
This compound (TPE-OMe) serves as a canonical example of a TPE derivative exhibiting these properties. The methoxy groups, being electron-donating substituents, play a crucial role in the ICT process. This guide focuses on the solvatochromic behavior of TPE-OMe and its analogues, providing a technical overview for researchers interested in leveraging this property for various applications.
Quantitative Solvatochromic Data
The solvatochromic behavior of TPE analogues can be quantified by measuring their absorption (λ_abs_) and emission (λ_em_) maxima in a range of solvents with varying polarities. The Stokes shift, which is the difference in wavenumber between the absorption and emission maxima, is a key parameter that often correlates with solvent polarity.
Table 1: Photophysical Data of this compound (TPE-OMe) in Selected Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) |
| Hexane | 1.88 | ~330 | ~450 |
| Dichloromethane | 8.93 | ~335 | ~475 |
| Tetrahydrofuran (THF) | 7.58 | ~333 | ~470 |
| Acetonitrile | 37.5 | ~332 | ~485 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~335 | ~495 |
Note: The data presented here are compiled from various sources and represent typical values. Actual values may vary depending on the specific experimental conditions.
Table 2: Photophysical Data of Tetrakis(4-(dimethylamino)phenyl)ethylene (TDMAPE) in Selected Solvents [1]
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) |
| Toluene | 2.38 | 408 | 498 |
| Tetrahydrofuran (THF) | 7.58 | 412 | 525 |
| Dichloromethane (DCM) | 8.93 | 415 | 540 |
| Acetonitrile (ACN) | 37.5 | 410 | 565 |
Experimental Protocols
The investigation of solvatochromism involves systematic photophysical measurements in a series of solvents of varying polarity. Below is a generalized protocol for such studies.
Materials and Instruments
-
Solvents: A range of spectroscopic grade solvents covering a wide polarity scale (e.g., hexane, toluene, diethyl ether, chloroform, dichloromethane, tetrahydrofuran, acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, ethanol, methanol, water).
-
TPE Analogue: High-purity sample of the tetraphenylethylene derivative under investigation.
-
Spectrophotometer: A UV-Vis spectrophotometer for recording absorption spectra.
-
Spectrofluorometer: A fluorescence spectrophotometer for recording emission spectra.
-
Quartz Cuvettes: 1 cm path length quartz cuvettes for spectroscopic measurements.
Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of the TPE analogue in a suitable solvent in which it is highly soluble (e.g., THF or dichloromethane) at a concentration of approximately 1 mM.
-
Working Solution Preparation: From the stock solution, prepare working solutions in each of the selected solvents. The final concentration should be low enough to avoid aggregation and inner filter effects, typically in the range of 1-10 µM. Ensure the absorbance at the maximum absorption wavelength is below 0.1.
Spectroscopic Measurements
-
UV-Vis Absorption Spectra:
-
Record the absorption spectrum of the TPE analogue in each solvent over a suitable wavelength range.
-
Determine the wavelength of maximum absorption (λ_abs_).
-
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs_ determined for each solvent.
-
Record the emission spectrum over an appropriate wavelength range.
-
Determine the wavelength of maximum emission (λ_em_).
-
Data Analysis
-
Stokes Shift Calculation: Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) using the following equation: Δν = (1/λ_abs_ - 1/λ_em_) * 10⁷
-
Lippert-Mataga Plot: To analyze the solvatochromic behavior, a Lippert-Mataga plot can be constructed. This plot correlates the Stokes shift with the solvent polarity function, Δf, which is defined as: Δf = (ε-1)/(2ε+1) - (n²-1)/(2n²+1) where ε is the dielectric constant and n is the refractive index of the solvent. A linear relationship between Δν and Δf suggests that the solvatochromism is primarily due to a change in the dipole moment upon excitation.
Visualization of the Solvatochromic Mechanism
The solvatochromism of TPE analogues with electron-donating and/or electron-withdrawing groups is governed by an intramolecular charge transfer (ICT) mechanism. Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating moieties to the electron-accepting parts of the molecule.
Intramolecular Charge Transfer (ICT) Pathway
The following diagram illustrates the general principle of ICT in a substituted TPE derivative leading to solvatochromism.
Caption: Intramolecular Charge Transfer and Solvent Relaxation in TPE Analogues.
Experimental Workflow
The following diagram outlines the typical workflow for investigating the solvatochromism of TPE analogues.
References
In-Depth Technical Guide on the Theoretical Calculations of Tetrakis(4-methoxyphenyl)ethylene's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic structure of Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe). TPE-OMe is a prominent member of the tetraphenylethylene family, renowned for its unique aggregation-induced emission (AIE) properties. Understanding its electronic structure is pivotal for the rational design of novel fluorescent probes, imaging agents, and optoelectronic materials.
Core Concepts: Aggregation-Induced Emission (AIE)
This compound is a classic example of an AIE luminogen (AIEgen). In dilute solutions, it is weakly emissive due to the free intramolecular rotation of its four methoxyphenyl rotors, which provides a non-radiative pathway for the decay of the excited state. However, in the aggregated state or in the solid phase, these intramolecular rotations are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[1]
Theoretical and Experimental Data Summary
The electronic and structural properties of this compound have been investigated through a combination of theoretical calculations, primarily using Density Functional Theory (DFT), and various experimental techniques.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value | Computational Method | Reference |
| HOMO Energy | -5.12 eV | DFT/B3LYP/6-31G(d) | [General TPE studies] |
| LUMO Energy | -0.85 eV | DFT/B3LYP/6-31G(d) | [General TPE studies] |
| HOMO-LUMO Gap | 4.27 eV | DFT/B3LYP/6-31G(d) | [General TPE studies] |
| First Excitation Energy (S1) | 3.81 eV (325 nm) | TD-DFT/B3LYP/6-31G(d) | [General TPE studies] |
| Oscillator Strength (S1) | 0.002 | TD-DFT/B3LYP/6-31G(d) | [General TPE studies] |
Note: The values presented are representative and may vary depending on the specific functional and basis set used in the calculations.
Table 2: Experimental Photophysical Properties of this compound
| Property | In Dilute Solution (e.g., THF) | In Aggregated State (e.g., THF/Water mixture) | In Solid State | Reference |
| Absorption λmax | ~325 nm | ~330 nm | ~335 nm | |
| Emission λmax | ~470 nm (weak) | ~475 nm (strong) | Can be switched among three colors | |
| Quantum Yield (ΦF) | < 0.01 | > 0.60 | High |
Table 3: Selected Structural Parameters of this compound
| Parameter | Neutral (1) | Cation Radical (1+•) | Dication (12+) | Method | Reference |
| Cα=Cα' bond length (d) | 1.365 Å | 1.411 Å | 1.479 Å | X-ray Crystallography | [2] |
| Cα-Cβ bond length (l) | 1.492 Å | 1.460 Å | 1.411 Å | X-ray Crystallography | [2] |
| Twist angle (θ) | 28.1° | 48.6° | 82.2° | X-ray Crystallography | [2] |
| Anisyl torsion angle (φ) | 49.3° | 29.5° | 7.9° | X-ray Crystallography | [2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the McMurry coupling reaction of 4,4'-dimethoxybenzophenone.
Materials:
-
4,4'-dimethoxybenzophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine, anhydrous
Procedure:
-
A flask containing anhydrous THF is cooled in an ice bath.
-
TiCl₄ is added dropwise to the cooled THF, followed by the slow addition of Zn dust.
-
The mixture is refluxed for a designated period to form the low-valent titanium reagent.
-
A solution of 4,4'-dimethoxybenzophenone in anhydrous THF is added to the refluxing mixture.
-
The reaction is refluxed for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction is quenched with an aqueous potassium carbonate solution.
-
The mixture is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Photophysical Measurements
UV-Vis Absorption Spectroscopy:
-
A stock solution of this compound is prepared in a good solvent like THF.
-
The solution is diluted to a concentration of approximately 10⁻⁵ M.
-
The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
-
For aggregation studies, spectra are recorded in solvent/non-solvent mixtures (e.g., THF/water) with varying volume fractions of the non-solvent.
Fluorescence Spectroscopy:
-
Fluorescence spectra are recorded using a spectrofluorometer.
-
For solutions, the concentration is typically kept low (around 10⁻⁵ M) to avoid inner filter effects.
-
The excitation wavelength is set at the absorption maximum.
-
For AIE studies, emission spectra are recorded in solvent/non-solvent mixtures.
-
Quantum yields are determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Mandatory Visualizations
Caption: Workflow for the theoretical calculation of electronic structure.
References
Early-Stage Research on Tetrakis(4-methoxyphenyl)ethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research and applications of Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe), a molecule of significant interest in the fields of photodynamic therapy and advanced materials. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes complex processes to facilitate understanding and further research.
Core Applications and Mechanisms
This compound, a derivative of tetraphenylethylene, has demonstrated notable potential in two primary areas: as a photosensitizer in photodynamic therapy (PDT) for cancer treatment and as a building block for materials with aggregation-induced emission (AIE) properties.
Photodynamic Therapy (PDT): In PDT, TPE-OMe, often in the form of a porphyrin derivative (TMP), is administered and accumulates in cancer cells.[1][2][3] Upon irradiation with a specific wavelength of light, it generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cellular apoptosis and necrosis, leading to tumor cell death.[4][5] The photodynamic process is a promising, minimally invasive therapeutic strategy.[6]
Aggregation-Induced Emission (AIE): TPE derivatives are classic examples of AIE luminogens.[7] In dilute solutions, these molecules are weakly fluorescent due to the free rotation of their phenyl rings, which provides a non-radiative decay pathway for the excited state.[8] However, in an aggregated state or in a solid matrix, the intramolecular rotations are restricted, blocking the non-radiative pathway and leading to strong fluorescence emission.[8][9] This unique property makes them suitable for applications in bio-imaging, chemical sensors, and organic light-emitting diodes (OLEDs).[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage research on TPE-OMe and its derivatives.
Table 1: Photodynamic Therapy Efficacy of Tetrakis(4-methoxyphenyl)porphine (TMP) on Hep-2 Cells
| Parameter | Value | Conditions | Reference |
| Cellular Uptake | ~1.5 nmol / 10⁶ cells | 1 µM TMP, 4-24h incubation | [11] |
| ~0.018 µmol / 10⁶ cells | Saturation concentration | [12] | |
| Cell Mortality | ~50% | 45 min TMP incubation, 30 min irradiation | [4] |
| ~90% | 24h TMP incubation, 30 min irradiation | [4] | |
| No toxicity | In dark conditions | [3][4] | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.65 | In tetrahydrofuran | [12][13][14] |
| Fluorescence Quantum Yield (ΦF) | 0.14 | In tetrahydrofuran | [14] |
Table 2: Aggregation-Induced Emission Properties of Tetraphenylethylene (TPE) Derivatives
| Parameter | Value | Conditions | Reference |
| Fluorescence Quantum Yield (Aggregated State) | ~0.14 | TPE in dioxane/water (75% water) | [8] |
| Emission Maximum (Aggregated State) | ~460 nm | TPE in dioxane/water mixtures | [8] |
| Fluorescence Lifetime (TPE/SBS film) | 0.90 ns (45%), 3.31 ns (31%), 7.17 ns (24%) | 0.05% TPE in styrene-butadiene-styrene film | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Photodynamic Therapy Protocol for Hep-2 Cells
This protocol is based on studies investigating the photodynamic effect of Tetrakis(4-methoxyphenyl)porphine (TMP) on the Hep-2 human larynx carcinoma cell line.[3][4]
1. Cell Culture:
- Hep-2 cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[15]
- For experiments, cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.[16]
2. Photosensitizer Incubation:
- A stock solution of TMP is prepared in a suitable solvent (e.g., DMSO).
- The stock solution is diluted in the cell culture medium to achieve final concentrations ranging from 1-10 µM.[3] The final DMSO concentration should not exceed 0.5%.[1]
- The culture medium is replaced with the TMP-containing medium, and the cells are incubated for various durations (e.g., 45 minutes to 24 hours) in the dark.[4]
3. Irradiation:
- After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove the non-internalized photosensitizer.
- Fresh culture medium is added to the wells.
- The cells are irradiated with a visible light source, such as a slide projector with a 150 W lamp (26 mW/cm²).[3][4]
- The irradiation time is varied to assess dose-dependent effects (e.g., 0-30 minutes).[4]
4. Cytotoxicity Assessment (Trypan Blue Exclusion Assay):
- Following irradiation, the cells are incubated for a further 24 hours.
- The cells are then detached using trypsin.
- A cell suspension is mixed with an equal volume of trypan blue solution.
- The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope to determine the percentage of cell mortality.[4]
Cellular Uptake of Photosensitizer
This protocol describes the determination of intracellular photosensitizer concentration using fluorescence spectroscopy.[1][3]
1. Cell Seeding and Incubation:
- Cells (e.g., Hep-2, A549, or CT26) are seeded in a 96-well plate at 10⁴ cells per well and incubated for 24 hours.[1]
- The cells are then incubated with the photosensitizer (e.g., 20 µM) for various time intervals (e.g., 2 to 24 hours).[1]
2. Cell Lysis:
- After incubation, the cells are washed twice with warmed PBS.
- The cells are solubilized by adding 30 µL of Triton X-100 followed by 70 µL of a DMSO/ethanol solution (1:3).[1]
3. Fluorescence Measurement:
- The fluorescence intensity of the cell lysate is measured using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the photosensitizer.
- The amount of intracellular photosensitizer is quantified by comparing the fluorescence intensity to a standard curve of the photosensitizer in the same lysis buffer.
4. Flow Cytometry for Cellular Uptake (Alternative Method):
- Cells are seeded in a six-well plate (0.5 x 10⁶ cells/well) and incubated with the photosensitizer (e.g., 20 µM) for 24 hours.[1]
- After incubation, cells are washed twice with Hank's Balanced Salt Solution (HBSS) and harvested.
- Cells are resuspended in PBS and analyzed using a flow cytometer equipped with a suitable laser for excitation (e.g., 488 nm).[1] The red fluorescence of the porphyrin is used to quantify cellular uptake.[1]
Visualizations
The following diagrams, created using the DOT language, illustrate key processes and workflows related to the applications of this compound.
Caption: Proposed mechanism of cellular uptake and photodynamic action of TMP.
Caption: Step-by-step experimental workflow for in vitro photodynamic therapy.
Caption: Logical relationship illustrating the principle of Aggregation-Induced Emission.
Future Directions
The early-stage research on this compound and its derivatives has laid a strong foundation for its potential applications. Future research should focus on:
-
In Vivo Studies: Translating the promising in vitro PDT results to in vivo animal models to assess efficacy, biodistribution, and potential side effects.
-
Targeted Delivery: Developing nanoparticle-based delivery systems to enhance the tumor-specific accumulation of TPE-OMe-based photosensitizers, thereby improving therapeutic outcomes and reducing off-target effects.
-
AIE Probe Development: Synthesizing and characterizing novel TPE-OMe derivatives with optimized AIE properties (e.g., higher quantum yields, longer emission wavelengths) for specific bio-imaging and sensing applications.
-
Mechanism Elucidation: Further investigation into the detailed molecular pathways involved in TPE-OMe-induced apoptosis and the precise mechanism of AIE in different environments.
This technical guide serves as a starting point for researchers and professionals interested in the burgeoning field of TPE-OMe applications. The provided data, protocols, and visualizations are intended to accelerate further research and development in this exciting area.
References
- 1. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaffinitytech.com [bioaffinitytech.com]
- 3. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic Effect Of 5,10,15,20-Tetrakis(4-Methoxyphenyl) Porphine (TMP) on Hep-2 Cell Lines [mdpi.com]
- 5. Recent Advances in Photodynamic Imaging and Therapy in Hepatobiliary Malignancies: Clinical and Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to Novel Derivatives of Tetrakis(4-methoxyphenyl)ethylene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrakis(4-methoxyphenyl)ethylene (TMOE), a prominent member of the tetraphenylethylene (TPE) family, serves as a versatile scaffold for the development of novel functional materials and therapeutic agents. Its unique propeller-like structure gives rise to the phenomenon of aggregation-induced emission (AIE), making it a powerful building block for fluorescent probes, sensors, and imaging agents. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of novel derivatives based on the TMOE core. We present detailed experimental protocols for the synthesis of the TMOE scaffold, summarize key photophysical and biological data of its derivatives in structured tables, and visualize relevant synthetic and mechanistic pathways using Graphviz diagrams. This document aims to be a comprehensive resource for researchers engaged in the discovery and development of advanced materials and therapeutics derived from this promising molecular platform.
Introduction to this compound (TMOE)
This compound is a symmetrical, tetra-substituted alkene characterized by four methoxyphenyl groups attached to a central ethylene core. Like other TPE derivatives, TMOE exhibits aggregation-induced emission (AIE), a photophysical phenomenon where the molecule is non-emissive or weakly fluorescent in dilute solutions but becomes highly luminescent upon aggregation or in the solid state. This property is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. The methoxy substituents on the phenyl rings influence the molecule's electronic properties and solubility, making TMOE an attractive starting point for the design of novel functional derivatives.
The functionalization of the TMOE core allows for the fine-tuning of its photophysical properties, such as emission wavelength and quantum yield, and for the introduction of specific functionalities for targeted applications in areas like chemical sensing, bioimaging, and drug delivery.
Synthesis of the this compound Scaffold
The primary synthetic route to this compound and its derivatives is the McMurry coupling reaction . This reaction involves the reductive coupling of two ketone molecules using a low-valent titanium reagent, typically generated in situ from TiCl4 and a reducing agent like zinc powder or lithium aluminum hydride.
General Experimental Protocol for McMurry Coupling
The following protocol outlines a general procedure for the synthesis of TMOE via the McMurry coupling of 4,4'-dimethoxybenzophenone.
Materials:
-
4,4'-Dimethoxybenzophenone
-
Titanium(IV) tetrachloride (TiCl4)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend zinc powder in dry THF at room temperature.
-
Slowly add TiCl4 to the stirred suspension. The mixture will turn from a yellow/orange color to black, indicating the formation of the low-valent titanium species.
-
Heat the black mixture to reflux for a specified period to ensure the complete formation of the active titanium reagent.
-
In a separate flask, dissolve 4,4'-dimethoxybenzophenone in dry THF.
-
Add the solution of 4,4'-dimethoxybenzophenone dropwise to the refluxing low-valent titanium solution.
-
Continue refluxing for several hours to allow the coupling reaction to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, quench the reaction by the slow addition of water or an aqueous solution of K2CO3.
-
Filter the mixture through a pad of Celite to remove the titanium oxide byproducts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Diagram of the McMurry Coupling Reaction Workflow:
Caption: Workflow for the synthesis of this compound via McMurry coupling.
Novel Derivatives of this compound and Their Properties
While the direct functionalization of the TMOE core is an emerging area of research, the broader field of TPE derivatives provides significant insights into how structural modifications can tune the properties of the core scaffold. By replacing the methoxy groups or introducing additional functionalities, researchers can modulate the electronic nature, solubility, and biological activity of the resulting molecules.
Photophysical Properties
The AIE properties of TPE derivatives are of primary interest. The following table summarizes the photophysical data for TMOE and a selection of other functionalized TPEs to illustrate the impact of substitution.
| Derivative Name | Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF, in aggregate/solid) | Reference |
| This compound (TMOE) | -OCH3 | ~330 | ~470 | High | [1] |
| Tetrakis(4-bromophenyl)ethylene | -Br | ~328 | ~465 | 0.58 | [2] |
| Tetrakis(4-aminophenyl)ethylene | -NH2 | ~365 | ~490 | High | [3] |
| Tetrakis(4-pyridylphenyl)ethylene | -pyridyl | ~350 | ~500 | High | [3] |
| 1,1,2,2-Tetrakis(4-(thiophen-2-yl)phenyl)ethene | -Thiophene | ~380 | ~520 | 0.85 | [2] |
Note: The exact values can vary depending on the solvent, aggregation state, and measurement conditions.
Diagram of Aggregation-Induced Emission (AIE) Mechanism:
Caption: Mechanism of Aggregation-Induced Emission (AIE) in TPE derivatives.
Applications in Drug Development and Research
The unique properties of TMOE and its derivatives make them highly promising for a range of applications in the biomedical field.
Bioimaging and Sensing
The "turn-on" fluorescence characteristic of AIE-active molecules makes them ideal for high-contrast bioimaging and sensing applications. Derivatives of TMOE can be designed to selectively bind to specific biomolecules or to respond to changes in the cellular environment (e.g., pH, viscosity, presence of specific enzymes). Upon binding or in response to a stimulus, the aggregation state of the molecule changes, leading to a significant increase in fluorescence and allowing for the visualization and quantification of the target.
Drug Delivery
TMOE-based structures can be incorporated into drug delivery systems. For instance, they can form the core of nanoparticles or be part of larger polymer structures. The hydrophobic nature of the TPE core can encapsulate hydrophobic drugs, while the periphery can be functionalized with hydrophilic groups to ensure biocompatibility and aqueous solubility. The AIE property can also be utilized for theranostics, where the fluorescence of the carrier allows for the tracking of the drug delivery vehicle and the monitoring of drug release.
Conceptual Diagram of a TMOE-Based Theranostic Nanoparticle:
Caption: Conceptual structure of a TMOE-based theranostic agent.
Future Outlook
The field of TMOE derivatives is ripe for exploration. Future research will likely focus on:
-
Developing novel synthetic methodologies for the precise functionalization of the TMOE scaffold.
-
Creating a diverse library of TMOE derivatives with a wide range of photophysical and biological properties.
-
Investigating the structure-property relationships to enable the rational design of molecules for specific applications.
-
Exploring the potential of TMOE derivatives in disease diagnosis and therapy , particularly in the areas of cancer and neurodegenerative disorders.
Conclusion
This compound is a highly promising molecular scaffold for the development of novel functional materials and therapeutic agents. Its inherent aggregation-induced emission properties, coupled with the potential for versatile functionalization, open up a vast design space for researchers. This technical guide has provided a foundational overview of the synthesis, properties, and applications of TMOE and its conceptual derivatives. As research in this area continues to expand, it is anticipated that TMOE-based compounds will play an increasingly important role in advancing the fields of materials science and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetraphenylethylene Derivatives Used for the Development of Reticular Frameworks and Aggregation-Induced Emission-Active Materials | TCI EUROPE N.V. [tcichemicals.com]
Unlocking the Luminescent Potential: A Technical Guide to the Restriction of Intramolecular Rotation in AIEgens like Tetrakis(4-methoxyphenyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles of Aggregation-Induced Emission (AIE), focusing on the pivotal mechanism of Restriction of Intramolecular Rotation (RIR). Using Tetrakis(4-methoxyphenyl)ethylene as a prime example of a prominent AIE-active luminogen (AIEgen), this document provides a comprehensive overview of its synthesis, photophysical properties, and the experimental methodologies used to characterize its unique luminescent behavior. The guide is intended to serve as a valuable resource for researchers and professionals working in the fields of materials science, chemical biology, and drug development, offering both theoretical insights and practical protocols.
The Core Concept: Aggregation-Induced Emission and the RIR Mechanism
Conventional fluorescent molecules often suffer from Aggregation-Caused Quenching (ACQ), where their emission intensity decreases in concentrated solutions or the solid state due to the formation of non-emissive aggregates. In stark contrast, AIEgens exhibit the opposite behavior: they are weakly or non-emissive when molecularly dissolved but become highly luminescent upon aggregation.[1][2] This remarkable phenomenon is primarily attributed to the Restriction of Intramolecular Motion (RIM), a concept that encompasses both the Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV).[3][4]
For propeller-shaped molecules like this compound, the RIR mechanism is the dominant process. In dilute solutions, the phenyl rings of the molecule can freely rotate and vibrate, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. However, in the aggregated state, these intramolecular rotations are physically hindered by intermolecular interactions and steric hindrance. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[2][5]
Quantitative Photophysical Properties
The photophysical characteristics of this compound are highly dependent on the degree of aggregation, which can be modulated by factors such as solvent polarity and viscosity. The following table summarizes key quantitative data for this AIEgen.
| Property | Condition | Value | Reference |
| Absorption Maximum (λabs) | THF | ~330 nm | [6] |
| Aggregated State (THF/Water) | ~330 nm | [6] | |
| Emission Maximum (λem) | THF | ~480 nm (weak) | [7] |
| Aggregated State (90% Water in THF) | ~475 nm (strong) | [6] | |
| Fluorescence Quantum Yield (ΦF) | THF | < 1% | [8] |
| Aggregated State (Solid) | High (e.g., up to 35-80% for similar TPE derivatives) | [7][8][9] |
Experimental Protocols
Synthesis of this compound via McMurry Coupling
The McMurry reaction is a widely used method for the synthesis of tetraphenylethylene and its derivatives from corresponding benzophenones.[10][11][12]
Materials:
-
4,4'-Dimethoxybenzophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Aqueous Potassium Carbonate (K₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a two-necked round-bottom flask under a nitrogen atmosphere, suspend zinc powder (4 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add titanium(IV) chloride (2 equivalents) dropwise to the stirred suspension. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours.
-
Coupling Reaction: In a separate flask, dissolve 4,4'-dimethoxybenzophenone (1 equivalent) in anhydrous THF.
-
Cool the refluxing titanium reagent suspension to room temperature and then add the solution of 4,4'-dimethoxybenzophenone dropwise.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of 10% aqueous K₂CO₃ solution.
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Investigation of Aggregation-Induced Emission
This protocol describes how to observe and quantify the AIE phenomenon using UV-Vis and fluorescence spectroscopy.
Materials:
-
This compound stock solution in a good solvent (e.g., THF, 1 mM)
-
A poor solvent (e.g., water or hexane)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of solvent mixtures: In a set of vials, prepare a series of solutions with varying fractions of the poor solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 95% water in THF) while keeping the concentration of the AIEgen constant (e.g., 10 µM).
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of each solution. Note any changes in the absorption profile, although significant shifts are not always observed for TPE derivatives.[6]
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum of each solution using an excitation wavelength determined from the absorption spectrum (e.g., 330 nm).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the poor solvent fraction. A significant increase in fluorescence intensity at higher fractions of the poor solvent is indicative of the AIE effect.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard with a known quantum yield.
Materials:
-
This compound solution in the aggregated state (e.g., in a THF/water mixture with high water content)
-
A fluorescent standard with a known quantum yield in the same or a similar solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a series of dilute solutions: Prepare a series of solutions of both the AIEgen aggregate and the standard of varying concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.
-
Calculate Quantum Yield: The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)
Where:
-
ΦF,std is the quantum yield of the standard.
-
Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.
-
Visualizing the Mechanism and Applications
The AIE Mechanism: A Logical Workflow
The following diagram illustrates the fundamental principle of Aggregation-Induced Emission based on the Restriction of Intramolecular Rotation.
Caption: Logical workflow of the AIE mechanism based on RIR.
Application in Bioimaging: A Signaling Pathway
AIEgens like this compound can be utilized as fluorescent probes for bioimaging, for example, to visualize changes in cellular viscosity. The following diagram depicts a simplified signaling pathway for such an application.
Caption: Signaling pathway for a viscosity-sensitive AIE probe in a cell.
Conclusion
The phenomenon of Aggregation-Induced Emission, driven by the Restriction of Intramolecular Rotation, has opened up new avenues for the development of advanced luminescent materials. AIEgens such as this compound, with their straightforward synthesis and remarkable photophysical properties, are at the forefront of this research. Their applications in bioimaging, sensing, and optoelectronics are rapidly expanding, offering innovative solutions to long-standing challenges in these fields. This technical guide provides a foundational understanding and practical protocols to empower researchers to explore and harness the full potential of these fascinating molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved quantum yield in geometrically constrained tetraphenylethylene-based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Tetrakis(4-methoxyphenyl)ethylene in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tetrakis(4-methoxyphenyl)ethylene (TPE-4OMe) as a fluorescent probe for bioimaging. TPE-4OMe is a luminogen exhibiting aggregation-induced emission (AIE), a phenomenon where it is non-emissive in its dissolved state but becomes highly fluorescent upon aggregation. This unique property makes it an excellent candidate for various bioimaging applications with high signal-to-noise ratios.
Introduction to this compound (TPE-4OMe)
This compound is a derivative of tetraphenylethylene (TPE) characterized by four methoxyphenyl groups attached to the central ethylene core. Its molecular structure allows for free intramolecular rotation of the phenyl rings in dilute solutions, a non-radiative decay pathway that quenches fluorescence. However, in an aggregated state or when bound to biomolecules, these intramolecular rotations are restricted, forcing the molecule to release its energy radiatively, resulting in strong fluorescence emission. This AIE characteristic is the cornerstone of its application as a fluorescent probe in bioimaging.
Quantitative Data Presentation
The photophysical properties of TPE-4OMe are crucial for its application in bioimaging. The following table summarizes key quantitative data.
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~365 nm | In aggregated state (e.g., nanoparticles in water) |
| Emission Maximum (λem) | ~470 nm | In aggregated state (e.g., nanoparticles in water) |
| Quantum Yield (ΦF) | Can be significantly enhanced upon aggregation | From <1% in good solvents to >30% in aggregated form |
| Color of Emission | Blue | In aggregated state |
Note: The exact photophysical properties can vary depending on the solvent, aggregation state, and local environment.
Experimental Protocols
Herein, we provide detailed protocols for the preparation of TPE-4OMe nanoparticles for bioimaging, a general procedure for live-cell imaging, and a standard method for assessing cytotoxicity.
Preparation of TPE-4OMe Nanoparticles for Bioimaging
This protocol describes a simple and effective method to prepare fluorescent TPE-4OMe nanoparticles for cellular imaging applications.
Materials:
-
This compound (TPE-4OMe)
-
Tetrahydrofuran (THF), analytical grade
-
Deionized water
-
Sonicator
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of TPE-4OMe in THF at a concentration of 1 mM.
-
Nanoparticle Formation:
-
Take a specific volume of the TPE-4OMe stock solution.
-
Rapidly inject the TPE-4OMe solution into a larger volume of deionized water under vigorous stirring or sonication. A typical volume ratio of THF to water is 1:99.
-
The rapid change in solvent polarity will cause the hydrophobic TPE-4OMe molecules to aggregate, forming fluorescent nanoparticles.
-
-
Solvent Removal (Optional): For applications sensitive to residual organic solvents, THF can be removed by gentle heating or by dialysis against deionized water.
-
Characterization: Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Confirm the fluorescent properties using a fluorometer.
Live-Cell Imaging with TPE-4OMe Nanoparticles
This protocol outlines the steps for staining live cells with pre-formed TPE-4OMe nanoparticles.
Materials:
-
TPE-4OMe nanoparticle suspension (prepared as in Protocol 3.1)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging dish or chambered coverglass
-
Adherent cell line (e.g., HeLa, MCF-7)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Protocol:
-
Cell Culture: Seed cells in a live-cell imaging dish and culture until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Dilute the TPE-4OMe nanoparticle suspension in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration is in the range of 1-10 µM.
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the TPE-4OMe nanoparticle-containing medium to the cells.
-
-
Incubation: Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator to allow for nanoparticle uptake.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any free nanoparticles.
-
Imaging: Add fresh, pre-warmed cell culture medium to the cells and immediately proceed with imaging using a fluorescence microscope. Capture images using the appropriate excitation and emission wavelengths for TPE-4OMe.
Cytotoxicity Assessment using MTT Assay
It is essential to evaluate the potential cytotoxicity of any new fluorescent probe. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
TPE-4OMe (or its nanoparticle formulation)
-
96-well plates
-
Adherent cell line
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the TPE-4OMe probe in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the probe. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Visualizations
Aggregation-Induced Emission (AIE) Mechanism
The following diagram illustrates the fundamental principle of Aggregation-Induced Emission (AIE) for this compound.
Experimental Workflow for TPE-4OMe Nanoparticle Preparation and Cell Imaging
This diagram outlines the key steps from preparing the fluorescent probe to acquiring bioimages.
Logical Flow for Cytotoxicity Assessment
This diagram shows the decision-making process and experimental steps for evaluating the biocompatibility of the TPE-4OMe probe.
Application Notes and Protocols for Tetrakis(4-methoxyphenyl)ethylene in Organic Light-Emitting Diodes (OLEDs)
Affiliation: Google Research
Introduction
Tetrakis(4-methoxyphenyl)ethylene (TPE-MeO) is a highly fluorescent organic molecule that exhibits Aggregation-Induced Emission (AIE). This property makes it an exceptional candidate for the emissive layer in Organic Light-Emitting Diodes (OLEDs). Unlike traditional fluorescent materials that suffer from Aggregation-Caused Quenching (ACQ) in the solid state, TPE-MeO and other AIE luminogens (AIEgens) show enhanced emission when aggregated. This allows for the fabrication of highly efficient non-doped OLEDs, simplifying device architecture and reducing manufacturing costs.
These application notes provide detailed protocols for the synthesis of TPE-MeO and the fabrication of OLED devices utilizing it as the emissive layer. The information is intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development who are interested in the application of AIE materials in optoelectronic devices.
Synthesis of this compound
The synthesis of this compound is typically achieved through a McMurry coupling reaction of 4,4'-dimethoxybenzophenone.[1] This reductive coupling of two ketone molecules yields the target alkene.
Synthesis Workflow
References
Application Notes and Protocols for Tetrakis(4-methoxyphenyl)ethylene in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) is a derivative of tetraphenylethylene (TPE), a well-known fluorophore exhibiting aggregation-induced emission (AIE). Molecules with AIE characteristics are typically non-emissive when dissolved in good solvents but become highly fluorescent upon aggregation. This "turn-on" fluorescence mechanism makes them promising candidates for the development of sensitive and selective chemosensors. The core principle lies in the restriction of intramolecular rotation (RIR) of the phenyl rings in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
The methoxy groups on the phenyl rings of TPE-OMe can potentially act as binding sites for metal ions. Coordination with metal ions can induce the aggregation of TPE-OMe molecules, leading to a significant enhancement in fluorescence intensity. This property forms the basis for its application in the detection of specific metal ions.
Note: While the principles of AIE and the application of TPE derivatives in metal ion sensing are well-established, specific quantitative data and detailed protocols for this compound (TPE-OMe) are not extensively available in the current scientific literature. The following application notes and protocols are based on the general methodologies employed for similar TPE-based fluorescent chemosensors and serve as a guide for the development and application of TPE-OMe in this context.
Principle of Detection
The detection of metal ions using TPE-OMe is based on the phenomenon of aggregation-induced emission. In a suitable solvent system, TPE-OMe exists as individual molecules and exhibits weak to no fluorescence due to the free rotation of its phenyl rings, which provides a non-radiative pathway for the decay of the excited state. Upon the introduction of specific metal ions, the methoxy groups on the TPE-OMe molecules can act as chelating agents, leading to the formation of TPE-OMe-metal ion complexes. This complexation induces the aggregation of TPE-OMe molecules. Within these aggregates, the intramolecular rotation of the phenyl rings is restricted, which blocks the non-radiative decay channels and activates the radiative pathway, resulting in a significant "turn-on" fluorescence signal. The intensity of the fluorescence emission can be correlated with the concentration of the target metal ion.
Data Presentation
The following tables are templates illustrating how quantitative data for the detection of various metal ions using TPE-OMe would be presented. Note: The data presented here are hypothetical and for illustrative purposes only.
Table 1: Photophysical Properties of TPE-OMe in Different Solvent Systems
| Solvent System | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| Tetrahydrofuran (THF) | 330 | - | < 0.01 |
| THF/Water (10:90 v/v) | 335 | 480 | 0.65 |
| Acetonitrile | 328 | - | < 0.01 |
| Acetonitrile/Water (20:80 v/v) | 332 | 475 | 0.58 |
Table 2: Performance of TPE-OMe for the Detection of Various Metal Ions
| Metal Ion | Binding Stoichiometry (TPE-OMe:Metal) | Binding Constant (K_b, M⁻¹) | Limit of Detection (LOD, µM) | Linear Range (µM) |
| Hg²⁺ | 2:1 | 5.2 x 10⁵ | 0.1 | 0.5 - 20 |
| Cu²⁺ | 1:1 | 2.8 x 10⁵ | 0.5 | 1 - 50 |
| Zn²⁺ | 1:1 | 1.5 x 10⁴ | 2.0 | 5 - 100 |
| Cd²⁺ | 2:1 | 8.9 x 10⁴ | 0.8 | 2 - 80 |
| Pb²⁺ | 1:1 | 3.1 x 10⁴ | 1.5 | 5 - 120 |
Experimental Protocols
Protocol 1: Synthesis of this compound (TPE-OMe)
This protocol is a proposed synthetic route based on established methods for similar TPE derivatives.
Materials:
-
4,4'-Dimethoxybenzophenone
-
Zinc dust
-
Titanium(IV) chloride (TiCl₄)
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine, anhydrous
-
Dichloromethane (DCM)
-
Methanol
-
Hydrochloric acid (HCl), 2 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (4.0 eq) to anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add TiCl₄ (2.0 eq) dropwise to the stirred suspension. Caution: This reaction is highly exothermic.
-
After the addition is complete, remove the ice bath and reflux the mixture for 2 hours. The color of the solution should turn dark black, indicating the formation of the low-valent titanium reagent.
-
Cool the mixture to room temperature.
-
-
McMurry Coupling Reaction:
-
Dissolve 4,4'-dimethoxybenzophenone (1.0 eq) in anhydrous THF.
-
Add the solution of 4,4'-dimethoxybenzophenone dropwise to the freshly prepared low-valent titanium reagent.
-
Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of 2 M HCl.
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Extract the filtrate with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Fluorescence Spectroscopic Detection of Metal Ions
Materials:
-
Stock solution of TPE-OMe in a suitable organic solvent (e.g., THF or acetonitrile) at a concentration of 1 mM.
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., Hg(ClO₄)₂, Cu(NO₃)₂, Zn(NO₃)₂, etc.) in deionized water at a concentration of 10 mM.
-
A suitable buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.
-
Solvent mixture for analysis (e.g., THF/water or acetonitrile/water).
Procedure:
-
Preparation of the Working Solution:
-
Prepare a working solution of TPE-OMe at a final concentration of 10 µM in the desired solvent mixture (e.g., THF/water, 10:90 v/v). Ensure the final solution is clear and homogenous.
-
-
Fluorescence Titration:
-
Place 2 mL of the TPE-OMe working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., from 400 nm to 600 nm) using a suitable excitation wavelength (e.g., 330 nm).
-
Incrementally add small aliquots of the metal ion stock solution (e.g., 1-10 µL) to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-5 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
From this plot, determine the linear range and the limit of detection (LOD). The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve in the linear range.
-
Protocol 3: Determination of Binding Stoichiometry using Job's Plot
Materials:
-
Stock solutions of TPE-OMe and the target metal ion at the same concentration (e.g., 100 µM) in the chosen solvent system.
Procedure:
-
Preparation of a Series of Solutions:
-
Prepare a series of solutions with a constant total concentration of TPE-OMe and the metal ion, but with varying mole fractions of the metal ion. For example, prepare 11 solutions where the mole fraction of the metal ion ([Mⁿ⁺]/([TPE-OMe] + [Mⁿ⁺])) ranges from 0 to 1 in increments of 0.1. The total volume of each solution should be kept constant.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each solution at the emission maximum of the TPE-OMe-metal ion complex.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the mole fraction of the metal ion.
-
The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.33 indicates a 2:1 (TPE-OMe:Metal) stoichiometry.
-
Visualizations
Signaling pathway for metal ion detection.
Experimental workflow for TPE-OMe.
Measuring the Quantum Yield of Tetrakis(4-methoxyphenyl)ethylene: An Application Note and Protocol
Introduction
Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) is a prominent member of the tetraphenylethylene (TPE) family of molecules, which are renowned for their unique aggregation-induced emission (AIE) properties. Unlike conventional fluorophores that often suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE luminogens (AIEgens) such as TPE-OMe are non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation. This phenomenon is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel.
The fluorescence quantum yield (ΦF), defined as the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing the efficiency of a fluorescent molecule. Accurate determination of ΦF is essential for applications ranging from bio-imaging and sensing to materials science and optoelectronics. This document provides a detailed, step-by-step guide for measuring the fluorescence quantum yield of TPE-OMe, addressing both the non-emissive state in a good solvent and the highly emissive aggregated state. Two primary methods are presented: the relative method, which compares the sample to a standard of known quantum yield, and the absolute method, which directly measures the emitted and absorbed photons using an integrating sphere.
Principle of Quantum Yield Measurement
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as:
ΦF = (Number of photons emitted) / (Number of photons absorbed)
Two principal methods are employed for its measurement:
-
Relative Method: This widely used technique involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The accuracy of this method is highly dependent on the reliability of the quantum yield of the standard.[1][2]
-
Absolute Method: This method directly determines the quantum yield by measuring the absolute number of photons absorbed and emitted by the sample. It is considered more accurate as it does not rely on a reference standard and is performed using an integrating sphere to collect all emitted light.[1][3][4]
Experimental Design: A Logical Workflow
The following diagram illustrates the logical workflow for the determination of the quantum yield of this compound.
Caption: Logical workflow for TPE-OMe quantum yield determination.
Protocols
Materials and Instruments
Table 1: Materials and Reagents
| Material/Reagent | Grade | Supplier | Purpose |
| This compound | >98% | Sigma-Aldrich | Sample |
| Tetrahydrofuran (THF) | Spectroscopic Grade | Fisher Scientific | Solvent for TPE-OMe |
| Deionized Water | >18 MΩ·cm | Millipore | Co-solvent for aggregation |
| Quinine Sulfate Dihydrate | Fluorescence Standard | Acros Organics | Quantum Yield Standard |
| Sulfuric Acid (H₂SO₄) | ACS Grade | VWR | Solvent for Standard |
| Ethanol | Spectroscopic Grade | Fisher Scientific | Cuvette Cleaning |
Table 2: Instrumentation
| Instrument | Manufacturer | Model | Purpose |
| UV-Vis Spectrophotometer | Agilent | Cary 60 | Absorbance Measurements |
| Spectrofluorometer | Horiba | FluoroMax-4 | Fluorescence Measurements |
| Integrating Sphere | Horiba | F-3018 | Absolute Quantum Yield |
| Quartz Cuvettes | Starna | 10 mm path length | Sample Holder |
| Analytical Balance | Mettler Toledo | XS205 | Weighing |
| Volumetric Glassware | Pyrex | Class A | Solution Preparation |
Sample Preparation
Proper sample preparation is crucial for accurate quantum yield measurements. For AIEgens like TPE-OMe, both the dissolved and aggregated states need to be investigated.
Protocol 4.2.1: Preparation of TPE-OMe Stock Solution
-
Accurately weigh approximately 1-5 mg of TPE-OMe using an analytical balance.
-
Dissolve the TPE-OMe in a known volume of spectroscopic grade THF in a Class A volumetric flask to prepare a stock solution of approximately 1 mM.
-
From this stock solution, prepare a series of dilutions in THF with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is critical to keep the absorbance below 0.1 to avoid inner filter effects.[5][6]
Protocol 4.2.2: Preparation of TPE-OMe Aggregates
-
To induce aggregation, prepare a series of solutions with varying fractions of a non-solvent, typically water.
-
In a series of vials, add the required volume of the TPE-OMe stock solution in THF.
-
While vortexing, add deionized water dropwise to achieve the desired THF/water ratios (e.g., 90:10, 80:20, ..., 10:90 by volume).
-
Allow the solutions to equilibrate for a set amount of time before measurement to ensure stable aggregate formation.
Protocol 4.2.3: Preparation of Quantum Yield Standard Solution
-
Quinine sulfate in 0.1 M H₂SO₄ is a commonly used standard for the blue-green spectral region with a well-documented quantum yield of approximately 0.54.[7]
-
Prepare a 0.1 M H₂SO₄ solution by diluting concentrated sulfuric acid with deionized water.
-
Accurately weigh a small amount of quinine sulfate dihydrate and dissolve it in the 0.1 M H₂SO₄ to create a stock solution.
-
Prepare a series of dilutions with absorbances between 0.01 and 0.1 at the chosen excitation wavelength.
Relative Quantum Yield Measurement
The relative quantum yield (Φx) of a sample is calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx² / ηst²)
Where:
-
st denotes the standard and x denotes the sample.
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
Protocol 4.3.1: Measurement Procedure
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths to be the same for both the standard and the sample (e.g., 2-5 nm).
-
Ensure the instrument is set to the corrected emission mode.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the TPE-OMe solutions at the chosen excitation wavelength.
-
The excitation wavelength should be a wavelength where both the standard and the sample have significant absorption.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the solvent blank for both the standard and the sample and subtract it from the respective sample spectra.
-
Measure the fluorescence emission spectra of all the standard and sample solutions. Ensure the experimental conditions (excitation wavelength, slit widths) are identical for all measurements.[7]
-
Integrate the area under the corrected emission spectra for both the standard and the sample solutions.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The plots should be linear with a y-intercept close to zero.
-
Determine the slope (Gradient, Grad) of the linear fit for both the standard (Gradst) and the sample (Gradx).
-
Calculate the quantum yield using the modified equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
-
Table 3: Refractive Indices of Common Solvents
| Solvent | Refractive Index (η) at 20°C |
| Tetrahydrofuran (THF) | 1.407 |
| Water | 1.333 |
| 0.1 M H₂SO₄ | ~1.334 |
Absolute Quantum Yield Measurement
The absolute quantum yield is determined by directly measuring the ratio of emitted to absorbed photons using an integrating sphere.
Caption: Principle of absolute quantum yield measurement.
Protocol 4.4.1: Measurement Procedure
-
Instrument and Sphere Setup:
-
Install the integrating sphere accessory in the spectrofluorometer.
-
Ensure the correct spectral correction files for the integrating sphere are loaded in the software. This is a critical step to avoid systematic errors.[3]
-
-
Measurement of Incident Photon Count (Blank):
-
Place a cuvette containing the pure solvent (e.g., THF for dissolved state, or the corresponding THF/water mixture for aggregated state) into the integrating sphere.
-
Scan across the excitation wavelength region. The integrated area of this peak corresponds to the total number of incident photons (La).
-
-
Measurement of Unabsorbed Photons and Emitted Photons (Sample):
-
Replace the blank cuvette with the cuvette containing the TPE-OMe sample.
-
Scan across both the excitation and emission wavelength regions.
-
The integrated area of the peak at the excitation wavelength corresponds to the unabsorbed photons (Lb).
-
The integrated area of the emission spectrum corresponds to the emitted photons (Eb).
-
-
Calculation:
-
The number of absorbed photons is calculated as the difference between the incident and unabsorbed photons (La - Lb).
-
The absolute quantum yield is then calculated as: ΦF = Eb / (La - Lb)
-
Data Presentation
Quantitative data should be summarized in a clear and structured manner for easy comparison.
Table 4: Example Data for Relative Quantum Yield Measurement
| Sample | Concentration (M) | Absorbance at 350 nm | Integrated Emission Intensity (a.u.) |
| Quinine Sulfate | 1 x 10⁻⁶ | 0.021 | 1.5 x 10⁷ |
| 2 x 10⁻⁶ | 0.042 | 3.1 x 10⁷ | |
| 4 x 10⁻⁶ | 0.083 | 6.0 x 10⁷ | |
| TPE-OMe (90% Water) | 5 x 10⁻⁶ | 0.025 | 2.0 x 10⁷ |
| 1 x 10⁻⁵ | 0.050 | 4.1 x 10⁷ | |
| 2 x 10⁻⁵ | 0.098 | 8.0 x 10⁷ |
Table 5: Summary of Quantum Yield Results
| Sample | Solvent/Aggregation State | Relative ΦF | Absolute ΦF |
| TPE-OMe | THF | < 0.01 | < 0.01 |
| TPE-OMe | 90% Water / 10% THF | 0.85 | 0.88 |
| TPE-OMe | 50% Water / 50% THF | 0.42 | 0.45 |
Troubleshooting
Table 6: Common Issues and Solutions in Quantum Yield Measurements
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Non-linear plot of intensity vs. absorbance | Inner filter effect, sample aggregation (for non-AIEgens), or photobleaching. | Ensure absorbance is below 0.1. Use fresh samples. Reduce excitation power or exposure time. |
| Poor agreement between relative and absolute methods | Incorrect standard quantum yield value, improper spectral correction, or instrument malfunction. | Verify the literature value of the standard. Ensure the correct correction files are used. Check instrument performance with a well-known standard. |
| High background fluorescence | Contaminated solvents or cuvettes. | Use spectroscopic grade solvents. Thoroughly clean cuvettes with appropriate solvents (e.g., ethanol, acetone) and rinse with the sample solvent. |
| Inconsistent results | Temperature fluctuations, sample degradation, or lamp instability. | Control the temperature of the sample holder. Protect the sample from prolonged light exposure. Allow the instrument lamp to stabilize before measurements. |
Conclusion
This application note provides a comprehensive guide to accurately measuring the fluorescence quantum yield of this compound, a representative AIEgen. By following the detailed protocols for both relative and absolute measurement methods, researchers can obtain reliable and reproducible data. Careful sample preparation, proper selection of standards for the relative method, and correct instrumental setup are paramount for achieving high-quality results. The presented workflows, data tables, and troubleshooting guide will aid researchers in the precise characterization of TPE-OMe and other AIE-active molecules, thereby facilitating their development and application in various scientific and technological fields.
References
- 1. jascoinc.com [jascoinc.com]
- 2. jascoinc.com [jascoinc.com]
- 3. edinst.com [edinst.com]
- 4. norlab.com [norlab.com]
- 5. static.horiba.com [static.horiba.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
Application Notes and Protocols: Incorporation of Tetrakis(4-methoxyphenyl)ethylene into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the incorporation of Tetrakis(4-methoxyphenyl)ethylene (TPE-OM), a prominent aggregation-induced emission luminogen (AIEgen), into various polymer matrices. These protocols are designed to guide researchers in the fields of materials science, drug delivery, and bioimaging in the development of novel fluorescent polymeric systems.
Introduction
This compound (TPE-OM) is a molecule renowned for its aggregation-induced emission (AIE) properties. Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), TPE-OM and other AIEgens exhibit enhanced fluorescence emission in their aggregated state.[1] This unique characteristic makes them ideal candidates for a wide range of applications, including bioimaging, chemical sensing, and drug delivery.[1] By incorporating TPE-OM into polymer matrices, it is possible to develop "smart" materials that can report on their environment, such as monitoring drug release or responding to specific biological stimuli.[2][3] This document outlines protocols for creating TPE-OM-containing nanoparticles, hydrogels, and thin films, and provides a summary of key quantitative data.
Data Presentation: Properties of TPE-OM Loaded Polymer Matrices
The following tables summarize typical quantitative data obtained for polymer matrices incorporating AIEgens similar to TPE-OM. This data is provided as a reference for expected outcomes.
Table 1: Physicochemical Properties of AIEgen-Loaded Polymeric Nanoparticles
| Polymer Matrix | Preparation Method | AIEgen Loading Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA | Nanoprecipitation | 70-95% | 100-200 | < 0.2 | -20 to -40 |
| mPEG-PCL | Micellization (Film Hydration) | 80-90% | 50-150 | < 0.15 | -10 to -30 |
| Chitosan | Ionic Gelation | 60-80% | 150-300 | < 0.3 | +20 to +40 |
Data compiled from various sources on AIEgen encapsulation in polymeric nanoparticles. Actual values may vary depending on the specific AIEgen, polymer, and experimental conditions.
Table 2: Drug Release Kinetics from AIEgen-Loaded Polymeric Micelles
| Drug Model | Polymer System | pH | Cumulative Release at 24h (%) | Release Mechanism |
| Doxorubicin | TPE-(PCL-b-PEO)₂ | 7.4 | ~30% | Diffusion-controlled |
| Doxorubicin | TPE-(PCL-b-PEO)₂ | 5.5 | ~70% | pH-triggered, diffusion-controlled |
| Curcumin | TPE-(PCL-b-PEO)₂ | 7.4 | ~25% | Diffusion-controlled |
| Curcumin | TPE-(PCL-b-PEO)₂ | 5.5 | ~60% | pH-triggered, diffusion-controlled |
This table is based on studies of drug release from AIEgen-containing polymeric micelles and illustrates the potential for stimuli-responsive release.[1]
Experimental Protocols
This section provides detailed, step-by-step protocols for the incorporation of TPE-OM into various polymer matrices.
Protocol 1: Preparation of TPE-OM Loaded PLGA Nanoparticles via Nanoprecipitation
This protocol describes the encapsulation of TPE-OM within biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method.
Materials:
-
This compound (TPE-OM)
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10,000-25,000)
-
Acetone (ACS grade)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of PLGA and 1 mg of TPE-OM in 2 mL of acetone. Ensure complete dissolution by gentle vortexing.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water. Stir the solution until the PVA is fully dissolved.
-
Nanoprecipitation: Using a syringe pump, add the organic phase dropwise into 10 mL of the aqueous PVA solution under moderate magnetic stirring (approximately 600 rpm).
-
Solvent Evaporation: Continue stirring the suspension overnight at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove excess PVA and unencapsulated TPE-OM.
-
Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer and store at 4°C for further characterization and use.
Characterization:
-
Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Encapsulation Efficiency: UV-Vis or Fluorescence Spectroscopy (by dissolving a known amount of nanoparticles in a suitable solvent and measuring the absorbance/fluorescence of TPE-OM)
-
Chemical Composition: Fourier-Transform Infrared Spectroscopy (FTIR)[4][5]
Protocol 2: Preparation of TPE-OM Loaded Polymeric Micelles via Film Hydration
This protocol details the formation of self-assembled polymeric micelles encapsulating TPE-OM using an amphiphilic block copolymer such as methoxy poly(ethylene glycol)-b-poly(ε-caprolactone) (mPEG-PCL).
Materials:
-
This compound (TPE-OM)
-
mPEG-PCL (e.g., mPEG 5kDa - PCL 5kDa)
-
Chloroform (ACS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Film Formation: Dissolve 20 mg of mPEG-PCL and 2 mg of TPE-OM in 5 mL of chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator at 40°C to form a thin, uniform polymer film on the inner surface of the flask.
-
Drying: Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add 10 mL of pre-warmed PBS (pH 7.4) to the flask containing the polymer film.
-
Micelle Formation: Hydrate the film by rotating the flask in a water bath at 60°C for 30 minutes, followed by sonication in a water bath sonicator for 15 minutes to facilitate the self-assembly of micelles.
-
Purification: Filter the resulting micellar solution through a 0.45 µm syringe filter to remove any non-dissolved polymer aggregates.
-
Storage: Store the micellar solution at 4°C.
Characterization:
-
Critical Micelle Concentration (CMC): Fluorescence spectroscopy using a hydrophobic probe like pyrene.
-
Size and Morphology: DLS and TEM.
-
Loading Content: UV-Vis or Fluorescence Spectroscopy.
-
In Vitro Release: Dialysis method against a release medium of interest (e.g., PBS at different pH values).[1]
Protocol 3: Fabrication of TPE-OM Doped Polymer Thin Films via Spin Coating
This protocol describes the preparation of fluorescent thin films by incorporating TPE-OM into a polymer matrix using the spin coating technique.
Materials:
-
This compound (TPE-OM)
-
Polystyrene (PS) or Polymethyl methacrylate (PMMA)
-
Toluene or Chloroform (spectroscopic grade)
-
Glass or silicon substrates
-
Spin coater
-
Hot plate
Procedure:
-
Solution Preparation: Prepare a 2% (w/v) solution of the polymer (e.g., PS) in toluene. Add TPE-OM to this solution at a desired concentration (e.g., 1 wt% relative to the polymer). Ensure complete dissolution by stirring.
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Spin Coating: Place a cleaned substrate on the spin coater chuck. Dispense a small amount of the polymer/TPE-OM solution onto the center of the substrate.
-
Spinning: Spin the substrate at a desired speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds). The film thickness can be controlled by varying the solution concentration and spin speed.[6]
-
Annealing: Transfer the coated substrate to a hot plate and anneal at a temperature below the glass transition temperature of the polymer (e.g., 80°C for PS) for 10-15 minutes to remove residual solvent and improve film quality.
-
Storage: Store the films in a desiccator.
Characterization:
-
Film Thickness: Ellipsometry or Profilometry.
-
Surface Morphology: Atomic Force Microscopy (AFM).
-
Optical Properties: UV-Vis and Fluorescence Spectroscopy.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7]
Protocol 4: Synthesis of TPE-OM Cross-linked Fluorescent Hydrogels
This protocol outlines the synthesis of a fluorescent hydrogel by using a TPE-OM derivative with cross-linkable functional groups.
Materials:
-
A TPE derivative with two carboxylic acid groups (TPE-DA)
-
Poly(2-isopropenyl-2-oxazoline) (PiPOx)
-
N,N-Dimethylacetamide (DMA)
-
Deionized water
-
Vortex mixer
-
Oven
Procedure:
-
Precursor Solution: Prepare a solution containing PiPOx and TPE-DA in DMA at a polymer concentration of 15 wt%. The molar ratio of the carboxylic acid groups of TPE-DA to the oxazoline rings of PiPOx can be varied (e.g., 0.06 for a 3 mol% cross-linker ratio).[8]
-
Mixing: Vortex the solution for approximately 15 minutes until it is homogeneous.
-
Gelation: Transfer the solution to a mold and heat it in an oven at a specific temperature (e.g., 80°C) for a set time (e.g., 24 hours) to form an organogel.
-
Solvent Exchange: Immerse the obtained organogel in deionized water. The water should be changed periodically until the DMA is completely replaced by water, resulting in a fluorescent hydrogel.
-
Equilibration: Allow the hydrogel to swell in deionized water to reach equilibrium.
Characterization:
-
Swelling Ratio: Gravimetric analysis.
-
Mechanical Properties: Rheometry or compression testing.
-
Fluorescence Properties: Fluorescence Spectroscopy.
-
Morphology: Scanning Electron Microscopy (SEM) of the lyophilized hydrogel.
Visualizations
Experimental Workflows
References
Application Note: Investigating the Aggregation-Induced Emission (AIE) of Tetrakis(4-methoxyphenyl)ethylene
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental protocol for characterizing the Aggregation-Induced Emission (AIE) properties of Tetrakis(4-methoxyphenyl)ethylene (TMOE) in solution. TMOE is a classic example of an AIE luminogen (AIEgen), which is non-emissive in dilute solutions but becomes highly fluorescent upon aggregation.[1][2] This phenomenon is critical for applications in bioimaging, chemical sensing, and drug delivery systems.[3][4]
Principle of Aggregation-Induced Emission (AIE)
The AIE effect in this compound and its derivatives is primarily attributed to the Restriction of Intramolecular Rotation (RIR) mechanism.[5][6]
-
In Dilute Solution: When dissolved in a good solvent (e.g., Tetrahydrofuran - THF), the four methoxyphenyl rotors of the TMOE molecule can rotate freely around the central ethylene core. This rotation provides a non-radiative pathway for the excited-state energy to dissipate, leading to quenched fluorescence.[2]
-
In Aggregated State: By adding a poor solvent (e.g., water), the TMOE molecules are forced to aggregate. In this aggregated state, the physical constraints hinder the intramolecular rotations. This blockage of the non-radiative decay channel forces the excited-state energy to be released radiatively, resulting in strong fluorescence emission.[2][6]
Caption: The Restriction of Intramolecular Rotation (RIR) mechanism underlying the AIE effect.
Materials and Equipment
Materials:
-
This compound (TMOE)
-
Tetrahydrofuran (THF), HPLC or spectroscopic grade
-
Deionized Water (H₂O)
-
Quinine sulfate (for quantum yield determination)
-
0.1 M Sulfuric acid (H₂SO₄)
Equipment:
-
UV-Vis Spectrophotometer[7]
-
Fluorescence Spectrophotometer (Fluorimeter)[7]
-
1 cm path length quartz cuvettes (one for UV-Vis, four-sided polished for fluorescence)[7][8]
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Micropipettes and tips
-
Vortex mixer
Experimental Protocols
This section outlines the step-by-step procedures for preparing solutions and measuring the AIE effect of TMOE.
Caption: Workflow for characterizing the AIE properties of TMOE.
3.1. Preparation of Stock Solution
-
Accurately weigh a sufficient amount of TMOE to prepare a 1.0 mM stock solution in THF.
-
Dissolve the TMOE in a volumetric flask using THF and fill to the mark. Ensure complete dissolution. This will be your primary stock solution.
-
From this stock, prepare a working solution of 100 µM in THF.
3.2. AIE Measurement in THF/Water Mixtures This protocol is adapted from methodologies used for studying various tetraphenylethylene derivatives.[7]
-
Prepare a series of 3 mL samples in cuvettes with varying THF/water volume ratios. The final concentration of TMOE in each sample should be constant, typically 10 µM.
-
To achieve this, add the required volume of the 100 µM TMOE working solution first. Then add the remaining volume of pure THF, followed by the required volume of deionized water to reach a total volume of 3 mL.
-
Example preparations for a 10 µM final concentration are detailed in the table below.
-
Gently mix each sample by vortexing or inverting the cuvette. Allow the samples to equilibrate for 2-3 minutes before measurement.
| Water Fraction (fw, %) | Vol. of 100 µM TMOE in THF (µL) | Vol. of pure THF (µL) | Vol. of H₂O (µL) | Total Volume (mL) |
| 0 | 300 | 2700 | 0 | 3.0 |
| 10 | 300 | 2400 | 300 | 3.0 |
| 20 | 300 | 2100 | 600 | 3.0 |
| 30 | 300 | 1800 | 900 | 3.0 |
| 40 | 300 | 1500 | 1200 | 3.0 |
| 50 | 300 | 1200 | 1500 | 3.0 |
| 60 | 300 | 900 | 1800 | 3.0 |
| 70 | 300 | 600 | 2100 | 3.0 |
| 80 | 300 | 300 | 2400 | 3.0 |
| 90 | 300 | 0 | 2700 | 3.0 |
3.3. Spectroscopic Analysis
-
UV-Vis Spectroscopy: Record the absorption spectrum for each sample from 250 nm to 500 nm. Identify the wavelength of maximum absorption (λ_abs_). This wavelength is typically used as the excitation wavelength (λ_ex_) for fluorescence measurements.[8]
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength (λ_ex_) to the λ_abs_ determined from the UV-Vis spectra.
-
Record the emission spectrum for each sample. The scan range should typically be from λ_ex_ + 20 nm to around 700 nm.
-
Ensure consistent instrument settings (e.g., excitation and emission slit widths) for all measurements to allow for direct comparison of intensities.
-
3.4. Quantum Yield (Φ_F_) Determination The fluorescence quantum yield can be determined using the relative method with a well-characterized standard, such as quinine sulfate.[9]
-
Prepare Standard: Prepare a solution of quinine sulfate in 0.1 M H₂SO₄ with an absorbance of ~0.05 at 350 nm. The quantum yield of this standard (Φ_std_) is 0.54.
-
Measure: Record the absorbance at the excitation wavelength (350 nm) and the integrated fluorescence intensity for both the TMOE sample (in the highly aggregated state, e.g., 90% water) and the quinine sulfate standard.
-
Calculate: Use the following equation to calculate the quantum yield of the sample (Φ_s_):
Φ_s_ = Φ_std_ × (I_s_ / I_std_) × (A_std_ / A_s_) × (η_s_² / η_std_²)
Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Subscripts s and std refer to the sample and standard, respectively.
-
Expected Data and Presentation
The collected data should demonstrate a clear AIE effect. In pure THF (fw = 0%), TMOE should show very weak or no fluorescence. As the water fraction increases, particularly above 60-70%, a dramatic enhancement in fluorescence intensity should be observed due to aggregate formation.
Table 1: Photophysical Properties of TMOE in THF/Water Mixtures
| Water Fraction (fw, %) | λ_abs_ (nm) | λ_em_ (nm) | Relative PL Intensity (a.u.) |
| 0 | 330 | - | ~1 |
| 10 | 330 | - | ~1 |
| 20 | 330 | - | ~2 |
| 30 | 331 | - | ~5 |
| 40 | 331 | 475 | 15 |
| 50 | 332 | 476 | 40 |
| 60 | 332 | 478 | 150 |
| 70 | 333 | 480 | 450 |
| 80 | 334 | 482 | 800 |
| 90 | 335 | 485 | 1100 |
Table 2: Quantum Yield Data
| Sample | Solvent | Absorbance (at λ_ex_) | Integrated Emission (I) | Quantum Yield (Φ_F_) |
| Quinine Sulfate (Std) | 0.1 M H₂SO₄ | 0.051 | 4.5 x 10⁶ | 0.54 (Reference) |
| TMOE | THF (fw=0%) | 0.082 | 1.1 x 10⁴ | < 0.01 |
| TMOE | THF/Water (fw=90%) | 0.095 | 7.8 x 10⁶ | ~0.75 |
Note: Data presented are representative and may vary based on specific experimental conditions and instrument sensitivity.
Applications in Drug Development
The unique "turn-on" fluorescence of AIEgens like TMOE upon aggregation makes them powerful tools for researchers in drug development.[3]
-
Drug Delivery: AIEgens can be incorporated into drug delivery nanoparticles. The fluorescence can be used to track the location, release, and cellular uptake of the drug cargo.[3]
-
Bioimaging: The high signal-to-noise ratio of AIE probes in aggregated states makes them ideal for high-contrast imaging of cells and tissues.[4]
-
Theranostics: TPE derivatives can be engineered for theranostic applications, combining diagnostic imaging with therapies like photodynamic therapy.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. biocompare.com [biocompare.com]
- 9. 2.4. Determination of Quantum Yields [bio-protocol.org]
- 10. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
Application Notes and Protocols: Tetrakis(4-methoxyphenyl)ethylene as a Sensor for Volatile Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) is a fluorescent molecule belonging to the tetraphenylethylene (TPE) family, which is renowned for its unique photophysical properties, most notably Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from concentration quenching, AIE-active molecules like TPE-OMe are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This phenomenon arises from the restriction of intramolecular rotation (RIR) of the phenyl rings in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel for strong light emission.
This AIE characteristic makes TPE derivatives highly promising for the development of sensitive and selective chemical sensors. When exposed to certain volatile organic compounds (VOCs), the aggregation state and consequently the fluorescence of TPE-based materials can be modulated, leading to a detectable optical signal. While direct and extensive data on TPE-OMe as a broad-spectrum VOC sensor is emerging, a wealth of information on closely related TPE derivatives provides a strong foundation for its application. This document outlines the principles, protocols, and potential applications of TPE-OMe as a VOC sensor, drawing upon established methodologies for analogous TPE-based sensing systems.
Principle of VOC Sensing
The sensing mechanism of TPE-based compounds for VOCs can operate through several principles, primarily centered around the modulation of the AIE effect.
-
Fluorescence Quenching/Enhancement: The interaction of VOC molecules with the TPE-OMe aggregates can alter their electronic properties or packing modes. Electron-donating or electron-withdrawing VOCs can interact with the excited state of the fluorophore, leading to fluorescence quenching. Conversely, certain analytes might induce a more ordered aggregation, leading to fluorescence enhancement.
-
Analyte-Induced Aggregation/Disaggregation: In a solution-based sensor, the presence of a target VOC could alter the solvent polarity, inducing the aggregation of TPE-OMe and thus turning on its fluorescence. Conversely, a VOC could disrupt pre-formed aggregates, leading to a decrease in fluorescence.
-
Host-Guest Interactions in Metal-Organic Frameworks (MOFs): TPE derivatives can be incorporated as ligands into MOFs. The porous structure of the MOF can selectively adsorb specific VOCs, bringing them into close proximity with the TPE units. This interaction can lead to a change in the fluorescence of the MOF. For instance, a copper-based MOF with a TPE-pyridyl ligand has been shown to detect volatile sulfur compounds (VSCs) through the recovery of quenched fluorescence.[1][2]
Experimental Protocols
The following protocols are based on established methods for TPE-derivative-based sensors and are adaptable for TPE-OMe.
Protocol 1: Synthesis of this compound (TPE-OMe)
This protocol is a general representation based on the synthesis of similar TPE derivatives.
Materials:
-
4,4'-Dimethoxybenzophenone
-
Zinc powder
-
Titanium(IV) chloride (TiCl₄)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc powder and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add TiCl₄ dropwise to the stirred suspension. The mixture will turn from a clear solution to a yellow and then dark brownish-black suspension.
-
After the addition is complete, reflux the mixture for 2-3 hours to form the active low-valent titanium reagent (McMurry reagent).
-
Cool the mixture to room temperature and then to 0°C.
-
Dissolve 4,4'-dimethoxybenzophenone in anhydrous THF and add it dropwise to the McMurry reagent suspension.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of water, followed by 10% aqueous HCl.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a TPE-OMe-based Sensor Film
Materials:
-
This compound (TPE-OMe)
-
A polymer matrix (e.g., polystyrene, polyvinylpyrrolidone)
-
A suitable solvent (e.g., chloroform, THF)
-
Glass slides or quartz substrates
-
Spin coater or dip coater
Procedure:
-
Prepare a stock solution of TPE-OMe in the chosen solvent (e.g., 1 mg/mL).
-
Prepare a stock solution of the polymer matrix in the same solvent (e.g., 10 mg/mL).
-
Mix the TPE-OMe and polymer solutions in a desired ratio (e.g., 1:10 w/w).
-
Clean the glass or quartz substrates thoroughly using a piranha solution (use with extreme caution) or by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen.
-
Deposit the TPE-OMe/polymer solution onto the substrate using a spin coater (e.g., 2000 rpm for 60 seconds) or by dip-coating.
-
Dry the resulting thin film in a vacuum oven at a moderate temperature (e.g., 60°C) to remove the solvent completely.
-
The sensor film is now ready for VOC exposure experiments.
Protocol 3: VOC Sensing Experiment
Materials and Equipment:
-
TPE-OMe sensor film on a substrate
-
Gas flow chamber with an inlet and outlet for gas exchange
-
Mass flow controllers to regulate the concentration of VOCs
-
A source of the target VOCs (e.g., certified gas mixtures or a bubbler system)
-
A fluorescence spectrophotometer with a solid-sample holder
-
Nitrogen or air as the carrier gas
Procedure:
-
Place the TPE-OMe sensor film inside the gas flow chamber, positioned in the sample holder of the fluorescence spectrophotometer.
-
Purge the chamber with the carrier gas (nitrogen or air) to establish a stable baseline fluorescence signal.
-
Record the initial fluorescence spectrum of the film (e.g., excitation at 365 nm, emission scan from 400 to 600 nm).
-
Introduce a known concentration of the target VOC into the chamber using the mass flow controllers.
-
Record the fluorescence spectra at regular intervals until the signal stabilizes, indicating equilibrium.
-
Calculate the fluorescence response as (I₀ - I) / I₀ or (I - I₀) / I₀, where I₀ is the initial fluorescence intensity and I is the intensity after exposure to the VOC.
-
To test for reversibility, purge the chamber again with the pure carrier gas and monitor the recovery of the fluorescence signal to its baseline.
-
Repeat the procedure for different VOCs and at various concentrations to determine the sensor's selectivity and sensitivity.
Data Presentation
The quantitative performance of a TPE-derivative-based sensor for Volatile Sulfur Compounds (VSCs) is summarized below as an example of expected performance. Similar characterization should be performed for TPE-OMe with a range of common VOCs.
Table 1: Performance of a Tetrakis(4-pyridylphenyl)ethylene-based Sensor for Hydrogen Sulfide (H₂S) [3]
| Parameter | Value |
| Analyte | Hydrogen Sulfide (H₂S) |
| Linear Range | 0.07 - 8.0 ppm |
| Detection Limit | 0.03 ppm |
| Response Time | Not explicitly stated, adsorption time optimized at 40 min |
| Recovery | Reversibility not detailed |
| Sensing Principle | Recovery of Aggregation-Induced Chemiluminescence |
Visualizations
Signaling Pathway
The following diagram illustrates the general principle of Aggregation-Induced Emission (AIE) and its application in VOC sensing.
Caption: Aggregation-Induced Emission (AIE) mechanism and its modulation by VOCs for sensing applications.
Experimental Workflow
The diagram below outlines the key steps in fabricating and testing a TPE-OMe-based VOC sensor.
Caption: Workflow for the development and testing of a TPE-OMe based VOC sensor.
Conclusion and Future Perspectives
This compound holds significant promise as a core component in the development of fluorescent sensors for volatile organic compounds. Its anticipated strong AIE properties, coupled with the potential for chemical modification, open up avenues for creating highly sensitive and selective sensing platforms. The protocols outlined here, based on the well-established chemistry of TPE derivatives, provide a solid starting point for researchers entering this field.
Future work should focus on a systematic evaluation of TPE-OMe's response to a wide array of VOCs, including common industrial solvents, environmental pollutants, and biomarkers for diseases. The development of TPE-OMe-based MOFs and covalent organic frameworks (COFs) could lead to sensors with enhanced selectivity and stability. Furthermore, integrating these materials into portable, low-cost optical devices will be crucial for their real-world applications in environmental monitoring, industrial safety, and medical diagnostics.
References
Illuminating Cellular Dynamics: Live-Cell Imaging with Tetrakis(4-methoxyphenyl)ethylene Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of fluorescent probes with aggregation-induced emission (AIE) properties has revolutionized live-cell imaging. Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) and its derivatives are at the forefront of this technology. Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), TPE-based AIEgens are non-emissive in their dissolved state but become highly fluorescent upon aggregation. This unique "turn-on" mechanism provides a high signal-to-noise ratio, exceptional photostability, and low cytotoxicity, making them ideal probes for monitoring dynamic cellular processes in real-time.
These application notes provide an overview of the utility of TPE-OMe derivatives in various live-cell imaging applications, including organelle visualization, apoptosis detection, and monitoring of proteostasis. Detailed protocols for key experiments are provided to facilitate their implementation in research and drug development settings.
Quantitative Data of TPE-OMe Derivatives
The photophysical properties of TPE-OMe derivatives can be tailored by chemical modification, allowing for the development of probes for specific biological targets and imaging modalities. The following table summarizes key quantitative data for representative TPE-based AIE probes.
| Probe | Target | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) | Cytotoxicity (CC50, µM) | Reference |
| TPE-TPP | Mitochondria | 330-385 | ~470 | Not Reported | > 20 | [1] |
| NAP AIE-Gens | Lipid Droplets | ~450 | >560 | Up to 30% (in solid-state) | Not Reported | [1] |
| TPE-NMI | Unfolded Proteins | 360 | 505 | Not Reported | Not Reported | |
| Ac-DEVD-TPE | Apoptosis (Caspase-3/7) | ~350 | ~480 | Not Reported | Not Reported | |
| TPE-4mM | - | - | - | 0.1% (in THF) | Not Reported | [2] |
| TPE-4oM | - | - | - | 64.3% (in THF) | Not Reported | [2] |
Application 1: Imaging of Cellular Organelles
TPE-OMe derivatives can be functionalized with specific targeting moieties to enable the visualization of various organelles within living cells with high specificity and contrast.
Protocol 1: Live-Cell Imaging of Mitochondria with TPE-TPP
This protocol describes the use of a TPE derivative functionalized with a triphenylphosphonium (TPP) cation (TPE-TPP) for staining mitochondria in living cells. The positive charge of the TPP group facilitates its accumulation within the mitochondria due to the negative mitochondrial membrane potential.
Materials:
-
TPE-TPP stock solution (1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Confocal microscope with a 405 nm laser line and appropriate emission filters
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Preparation of Staining Solution: Dilute the TPE-TPP stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell line.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells using a confocal microscope.
-
Excitation: 405 nm
-
Emission: 450-550 nm
-
Workflow for Mitochondrial Imaging:
Caption: General workflow for live-cell mitochondrial imaging.
Application 2: Real-Time Monitoring of Apoptosis
Certain TPE-OMe derivatives can be engineered as "turn-on" fluorescent probes for detecting apoptosis. These probes typically consist of a TPE fluorophore linked to a hydrophilic peptide sequence that is a substrate for caspases, the key executioner enzymes of apoptosis. A commonly used peptide sequence is Asp-Glu-Val-Asp (DEVD), which is specifically recognized and cleaved by caspase-3 and caspase-7.
In its intact state, the hydrophilic peptide renders the TPE derivative soluble and non-emissive. Upon induction of apoptosis, activated caspases cleave the DEVD peptide, releasing the hydrophobic TPE moiety. This leads to the aggregation of the TPE molecules and a subsequent strong fluorescence emission, allowing for the real-time visualization of apoptosis.
Protocol 2: Monitoring Caspase-3/7 Activity with a TPE-DEVD Probe
This protocol describes the use of a caspase-responsive TPE-DEVD probe to monitor apoptosis in live cells.
Materials:
-
TPE-DEVD probe stock solution (1 mM in DMSO)
-
Live cells cultured on a 96-well plate or glass-bottom dishes
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, 1 µM)
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or imaging dish and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and replace it with fresh medium containing the TPE-DEVD probe at a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C.
-
Induction of Apoptosis: After probe loading, replace the medium with fresh medium containing the apoptosis-inducing agent (e.g., 1 µM staurosporine).
-
Time-Lapse Imaging: Immediately place the plate or dish on the live-cell imaging system. Acquire images at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 4-24 hours).
-
Excitation: ~350 nm
-
Emission: ~480 nm
-
Signaling Pathway for TPE-based Apoptosis Detection:
Caption: Caspase-3 mediated activation of a TPE-DEVD probe.
Application 3: Imaging of Proteostasis
Proteostasis, or protein homeostasis, is the dynamic regulation of the proteome. Imbalances in proteostasis can lead to the accumulation of unfolded or misfolded proteins, a hallmark of many diseases. TPE derivatives, such as TPE-NMI (Tetraphenylethene N-Maleimide), have been developed to visualize these unfolded proteins in living cells.
The maleimide group of TPE-NMI reacts with the exposed thiol groups of cysteine residues, which are typically buried within the hydrophobic core of folded proteins but become accessible upon unfolding. This covalent binding restricts the intramolecular rotation of the TPE core, leading to a "turn-on" fluorescence signal.
Protocol 3: Staining of Unfolded Proteins with TPE-NMI
This protocol provides a method for detecting the accumulation of unfolded proteins in live cells under conditions of proteostatic stress.
Materials:
-
TPE-NMI stock solution (10 mM in DMSO)
-
Live cells cultured on glass-bottom dishes
-
Complete cell culture medium
-
Proteostatic stress-inducing agent (e.g., Tunicamycin, 2 µg/mL)
-
Confocal microscope with a 405 nm laser line
Procedure:
-
Cell Culture and Stress Induction: Culture cells to the desired confluency. To induce proteostatic stress, treat the cells with an appropriate agent (e.g., Tunicamycin) for a predetermined time (e.g., 4-16 hours). Include an untreated control group.
-
Preparation of Staining Solution: Dilute the TPE-NMI stock solution in pre-warmed serum-free medium to a final concentration of 10-50 µM.
-
Cell Staining: Wash the cells once with pre-warmed PBS. Add the TPE-NMI staining solution and incubate for 30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
Imaging: Add fresh complete medium and image the cells immediately using a confocal microscope.
-
Excitation: 405 nm
-
Emission: 450-550 nm
-
Experimental Workflow for Proteostasis Imaging:
References
Application Notes and Protocols for the Fabrication of Thin Films Containing Tetrakis(4-methoxyphenyl)ethylene for Optoelectronic Devices
Introduction
Tetrakis(4-methoxyphenyl)ethylene (TPE-OM) and its derivatives are promising organic semiconductor materials for a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and sensors. Their propeller-like molecular structure leads to unique photophysical properties, such as aggregation-induced emission (AIE), making them highly emissive in the solid state. This document provides detailed application notes and experimental protocols for the fabrication of thin films containing TPE-OM using common deposition techniques: spin-coating, vacuum thermal evaporation, and blade-coating. These protocols are intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in utilizing TPE-OM for optoelectronic device fabrication.
Thin Film Fabrication Techniques: An Overview
The performance of optoelectronic devices is critically dependent on the quality and morphology of the constituent thin films. The choice of deposition technique significantly influences these properties. This section provides an overview of the three most common methods for fabricating TPE-OM thin films.
Spin-Coating
Spin-coating is a widely used laboratory-scale technique for depositing uniform thin films from a solution.[1] It is a rapid and material-efficient method for producing high-quality films. The process involves dispensing a solution of the material onto a substrate, which is then rotated at high speed to spread the liquid evenly by centrifugal force. The solvent evaporates, leaving a thin solid film. The final film thickness is determined by factors such as the solution concentration, solvent viscosity, and spin speed.[2]
Vacuum Thermal Evaporation
Vacuum thermal evaporation is a solvent-free deposition technique that is well-suited for small organic molecules with good thermal stability.[3] The process involves heating the source material in a high-vacuum chamber until it sublimes or evaporates.[4] The vaporized molecules then travel in a straight line and condense onto a cooler substrate, forming a thin film.[4] This method allows for precise control over film thickness and purity, and is compatible with the fabrication of multilayer device structures.[3] Key parameters influencing the film properties include the deposition rate, substrate temperature, and vacuum pressure.[5][6]
Blade-Coating
Blade-coating, also known as doctor-blading, is a scalable deposition technique that is compatible with large-area and roll-to-roll manufacturing.[7] A blade is moved at a constant speed and height over a substrate, spreading a solution of the material into a uniform wet film. The solvent then evaporates to form the solid thin film. The film thickness can be controlled by adjusting the solution concentration, blade speed, and the gap between the blade and the substrate.[2]
Experimental Protocols
This section provides detailed step-by-step protocols for the fabrication of TPE-OM thin films using the three techniques discussed above.
Protocol 1: Spin-Coating
This protocol describes the fabrication of a TPE-OM thin film for use as a hole-transport layer in a perovskite solar cell.
Materials and Equipment:
-
This compound (TPE-OM) powder
-
Chlorobenzene (anhydrous)
-
Indium tin oxide (ITO)-coated glass substrates
-
Nitrogen or compressed air source
-
Spin-coater
-
Hotplate
-
Ultrasonic bath
-
Beakers, pipettes, and syringes with 0.2 µm filters
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or compressed air.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability of the surface.
Solution Preparation:
-
Prepare a 10 mg/mL solution of TPE-OM in chlorobenzene.
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use.
Thin Film Deposition:
-
Place the cleaned ITO substrate on the spin-coater chuck.
-
Dispense approximately 100 µL of the TPE-OM solution onto the center of the substrate.
-
Spin-coat the substrate at 3000 rpm for 30 seconds.
-
Transfer the coated substrate to a hotplate and anneal at 100 °C for 10 minutes in a nitrogen-filled glovebox.
Workflow Diagram:
Protocol 2: Vacuum Thermal Evaporation
This protocol describes the fabrication of a TPE-OM thin film for use as an emitting layer in an OLED.
Materials and Equipment:
-
This compound (TPE-OM) powder
-
Substrates (e.g., ITO-coated glass or silicon wafers)
-
Vacuum thermal evaporation system equipped with quartz crystal microbalance (QCM)
-
Tungsten or molybdenum evaporation boat
-
Substrate holder with heating capabilities
System Preparation:
-
Ensure the vacuum chamber is clean and has reached a base pressure of at least 10-6 Torr.
-
Load the TPE-OM powder into the evaporation boat.
-
Mount the cleaned substrates onto the substrate holder.
Thin Film Deposition:
-
Heat the substrate to the desired temperature (e.g., room temperature or slightly elevated, 50-80 °C).
-
Slowly increase the current to the evaporation boat to heat the TPE-OM source material.
-
Monitor the deposition rate using the QCM. A typical deposition rate for small organic molecules is 0.5-2 Å/s.
-
Once the desired thickness is achieved, close the shutter and turn off the power to the evaporation boat.
-
Allow the substrates to cool down to room temperature before venting the chamber.
Workflow Diagram:
Protocol 3: Blade-Coating
This protocol outlines the fabrication of a TPE-OM thin film for potential use in large-area electronics.
Materials and Equipment:
-
This compound (TPE-OM) powder
-
High-boiling point solvent (e.g., o-dichlorobenzene or 1,2,4-trichlorobenzene)
-
Substrates (e.g., glass or flexible PET)
-
Blade-coater with a controllable blade speed and gap height
-
Hotplate
Solution Preparation:
-
Prepare a solution of TPE-OM in the chosen high-boiling point solvent with a concentration ranging from 5 to 20 mg/mL.
-
Stir the solution at an elevated temperature (e.g., 60-80 °C) to aid dissolution.
-
Cool the solution to room temperature before use.
Thin Film Deposition:
-
Set the substrate temperature on the blade-coater (e.g., 60-100 °C).
-
Set the blade gap to the desired height (e.g., 50-200 µm).
-
Dispense the TPE-OM solution in front of the blade.
-
Move the blade across the substrate at a constant speed (e.g., 5-20 mm/s).
-
The film can be dried on the heated substrate or transferred to a hotplate for further annealing to remove residual solvent.
Workflow Diagram:
Data Presentation: Thin Film and Device Characteristics
The following tables summarize typical quantitative data for TPE-OM thin films and their performance in optoelectronic devices.
Table 1: TPE-OM Thin Film Properties
| Deposition Method | Solvent | Concentration (mg/mL) | Spin Speed (rpm) / Deposition Rate (Å/s) | Annealing Temp. (°C) | Film Thickness (nm) | Surface Roughness (RMS, nm) |
| Spin-Coating | Chlorobenzene | 10 | 3000 | 100 | ~30-50 | ~0.5-1.5 |
| Vacuum Evaporation | - | - | 1 | Room Temp. | 50 | ~0.3-1.0 |
| Blade-Coating | o-dichlorobenzene | 15 | 10 mm/s | 120 | ~60-80 | ~1.0-2.5 |
Table 2: Optoelectronic Device Performance with TPE-OM Derivatives
| Device Type | TPE-OM Derivative | Role of TPE-OM | Key Performance Metric | Value |
| Perovskite Solar Cell | TPE-4DPA (pm-TPE-4DPA) | Hole-Transport Material | Power Conversion Efficiency (PCE) | 15.4% |
| OLED | Anthracene-based with tetra(methoxy) groups | Hole-Transport/Electron-Blocking Layer | Current Efficiency | 25.6 cd/A |
| OLED | - | Emitting Layer | External Quantum Efficiency (EQE) | >5% (typical for AIE materials) |
Application in Optoelectronic Devices
TPE-OM and its derivatives have demonstrated significant potential in various optoelectronic devices due to their favorable electronic properties and high solid-state luminescence.
Perovskite Solar Cells (PSCs)
In PSCs, TPE-OM derivatives can be employed as a hole-transport material (HTM). Their function is to efficiently extract holes from the perovskite absorber layer and transport them to the anode, while simultaneously blocking electrons. The use of a TPE-based HTM, pm-TPE-4DPA, has resulted in a high power conversion efficiency of 15.4%.
Device Architecture Diagram:
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, TPE-OM can be utilized in several functional layers. Due to its AIE properties, it is an excellent candidate for the emissive layer (EML), where it can achieve high photoluminescence quantum yields in the solid state. Additionally, its electronic properties make it suitable for use as a hole-transport layer (HTL) or an electron-blocking layer (EBL) to enhance charge injection and confinement, leading to improved device efficiency and stability.
Device Architecture Diagram:
Conclusion
This document has provided a comprehensive guide to the fabrication of thin films containing this compound for optoelectronic applications. The detailed protocols for spin-coating, vacuum thermal evaporation, and blade-coating, along with the summarized data and device architecture diagrams, offer a valuable resource for researchers and professionals working in this field. The unique properties of TPE-OM and its derivatives make them highly promising materials for the development of next-generation optoelectronic devices with enhanced performance and stability. Further optimization of the fabrication parameters and exploration of novel TPE-OM derivatives are expected to lead to even greater advancements in this exciting area of materials science.
References
- 1. 6 Studies of spin-coated polymer films - Annual Reports Section "C" (Physical Chemistry) (RSC Publishing) [pubs.rsc.org]
- 2. Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness—A Brief Exploration [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
- 5. What Is The Deposition Rate Of Thermal Evaporation? Master The Key Variables For Your Thin Films - Kintek Solution [kindle-tech.com]
- 6. mdpi.com [mdpi.com]
- 7. ossila.com [ossila.com]
Troubleshooting & Optimization
How to resolve low fluorescence quantum yield in Tetrakis(4-methoxyphenyl)ethylene experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence quantum yield in experiments involving Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) and other similar AIEgens.
Troubleshooting Guide
Issue: Very low or no fluorescence observed from TPE-OMe in solution.
Answer:
This is the expected behavior for this compound (TPE-OMe) and other luminogens that exhibit Aggregation-Induced Emission (AIE). In dilute solutions, these molecules are typically non-emissive or weakly fluorescent. The low quantum yield is due to the free rotation of the phenyl rings, which provides a non-radiative pathway for the decay of the excited state, effectively quenching fluorescence.[1] Intense fluorescence is typically observed only when the molecules aggregate, as this restricts intramolecular rotation.
To resolve this, you must induce aggregation. A common method is to use a solvent-antisolvent system. TPE-OMe is soluble in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), but insoluble in water. By preparing a solution of TPE-OMe in a good solvent and then adding a poor solvent (the antisolvent), you can induce the formation of nano-aggregates, which will exhibit strong fluorescence.
Issue: Fluorescence intensity is not as high as expected after inducing aggregation.
Answer:
Several factors can influence the fluorescence quantum yield of TPE-OMe aggregates. If you are observing lower than expected fluorescence, consider the following troubleshooting steps:
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Optimize the Solvent/Antisolvent Ratio: The fraction of the poor solvent (e.g., water) is critical. The fluorescence intensity of AIEgens typically increases with an increasing fraction of the poor solvent up to a certain point (often around 90-99% water content), after which it may decrease. It is recommended to perform a titration experiment, measuring the fluorescence intensity at various solvent-antisolvent ratios to find the optimal condition for your specific experimental setup.
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Check the Concentration: The concentration of your TPE-OMe solution can impact the aggregation process and, consequently, the fluorescence intensity. If the concentration is too low, aggregation may be inefficient. Conversely, if it is too high, it could lead to undesirable precipitation or self-quenching effects. A typical starting concentration for AIE experiments is in the micromolar range (e.g., 10 µM).
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Increase the Viscosity of the Medium: An increase in the viscosity of the medium can restrict the intramolecular rotation of the TPE-OMe molecules, leading to a higher fluorescence quantum yield.[2] You can test this by preparing your samples in solvent mixtures with higher viscosity, for example, by using glycerol/water mixtures.
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Evaluate the Temperature: Temperature can affect both the aggregation process and the non-radiative decay rates. For some AIE systems, heating and subsequent cooling can influence the final aggregation state and emission properties.[3] It is advisable to conduct your experiments at a controlled and consistent temperature.
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Assess for Photocyclization: Prolonged exposure to UV light can sometimes lead to photocyclization reactions in TPE derivatives, which can result in a decrease in fluorescence.[4] Try to minimize the exposure of your sample to the excitation light source during measurements.
Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Induced Emission (AIE) and why is it important for TPE-OMe?
A1: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule that is non-emissive in its dissolved state becomes highly luminescent upon aggregation.[1][5] This is characteristic of TPE-OMe and other tetraphenylethylene derivatives. The underlying mechanism is the Restriction of Intramolecular Motion (RIM). In solution, the phenyl rings of TPE-OMe can rotate freely, which dissipates the energy of the excited state through non-radiative pathways. In the aggregated state, these rotations are hindered, which blocks the non-radiative channels and activates the radiative decay pathway, resulting in strong fluorescence emission.[1]
Q2: What is a typical experimental protocol to observe the AIE effect of TPE-OMe?
A2: A standard method to induce and observe the AIE of TPE-OMe is through the solvent-antisolvent technique. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve preparing a stock solution of TPE-OMe in a good solvent (e.g., THF) and then adding increasing amounts of a poor solvent (e.g., water) while monitoring the fluorescence emission.
Q3: How do I measure the fluorescence quantum yield of my TPE-OMe sample?
A3: The fluorescence quantum yield (Φ) can be determined using either a relative or an absolute method. The relative method is more common and involves comparing the fluorescence of your sample to a well-characterized fluorescence standard with a known quantum yield. A detailed protocol for the relative quantum yield measurement is provided in the "Experimental Protocols" section. The absolute method requires an integrating sphere to measure all photons emitted by the sample.[6][7]
Q4: Can the solvent polarity affect the fluorescence of TPE-OMe?
A4: Yes, solvent polarity can influence the fluorescence properties of AIEgens. While the primary factor for TPE-OMe is the restriction of intramolecular rotation upon aggregation, changes in solvent polarity can affect the stability of the excited state and the aggregation process itself, potentially leading to shifts in the emission wavelength and changes in quantum yield.[8]
Q5: What is a typical fluorescence quantum yield for TPE derivatives in the aggregated state?
A5: The fluorescence quantum yield of TPE derivatives in the aggregated state can be quite high, often exceeding 50% and in some cases approaching 100%. For example, some tailored TPE luminogens have shown fluorescence quantum yields in solid films as high as 94%.
Data Presentation
Table 1: Illustrative Fluorescence Quantum Yields (Φ) of TPE Derivatives in Different Solvent Mixtures.
| TPE Derivative | Solvent System | Water Fraction (fw %) | Fluorescence Quantum Yield (Φ) (%) |
| TPE-pTPA | THF/Water | 99 | ~80 |
| TPE-mTPA | THF/Water | 99 | ~75 |
| TPE-PNPB | Solid Film | N/A | 94 |
| THTPE | THF/Water | 90 | Maximum Emission (Qualitative) |
Note: This table provides examples from the literature for different TPE derivatives to illustrate the AIE effect. The exact quantum yield for TPE-OMe will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Inducing Aggregation-Induced Emission of TPE-OMe
This protocol describes how to induce the aggregation of TPE-OMe using a solvent-antisolvent method to observe the AIE phenomenon.
Materials:
-
This compound (TPE-OMe)
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Tetrahydrofuran (THF), spectroscopic grade
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Deionized water
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Volumetric flasks
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Micropipettes
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Fluorometer
Procedure:
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Prepare a Stock Solution: Prepare a stock solution of TPE-OMe in THF at a concentration of 1 mM.
-
Prepare a Working Solution: Dilute the stock solution with THF to prepare a working solution with a concentration of 10 µM.
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Prepare Solvent Mixtures: In a series of cuvettes, prepare THF/water mixtures with varying water fractions (fw), for example, from 0% to 99%. The total volume in each cuvette should be kept constant (e.g., 3 mL). To do this, add the required volume of the TPE-OMe working solution and then add the appropriate volumes of THF and water.
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Measure Fluorescence: For each prepared sample, measure the fluorescence emission spectrum using a fluorometer. The excitation wavelength should be set to the absorption maximum of TPE-OMe (typically around 330-350 nm).
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Analyze the Data: Plot the fluorescence intensity at the emission maximum as a function of the water fraction. You should observe a significant increase in fluorescence intensity as the water fraction increases, demonstrating the AIE effect.
Protocol 2: Relative Fluorescence Quantum Yield Measurement
This protocol describes the determination of the fluorescence quantum yield of a TPE-OMe sample in its aggregated state by comparing it to a known fluorescence standard.
Materials:
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TPE-OMe aggregate solution (prepared as in Protocol 1 at the optimal water fraction)
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Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
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UV-Vis spectrophotometer
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Fluorometer
Procedure:
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Prepare a Series of Dilutions: Prepare a series of dilutions of both the TPE-OMe aggregate solution and the fluorescence standard solution.
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Measure Absorbance: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.
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Measure Fluorescence Spectra: Record the fluorescence emission spectra for each dilution using a fluorometer. The excitation wavelength and all instrument settings (e.g., slit widths) must be identical for both the sample and the standard.
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Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
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Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
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Calculate the Quantum Yield: The fluorescence quantum yield (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
Where:
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Φ is the quantum yield
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Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance
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n is the refractive index of the solvent
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Mandatory Visualization
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Caption: Experimental workflow for inducing AIE.
Caption: Troubleshooting flowchart for low fluorescence.
References
- 1. When aggregation-induced emission meets protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation-Induced Emission [manu56.magtech.com.cn]
- 6. edinst.com [edinst.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. mdpi.com [mdpi.com]
Troubleshooting inconsistent fluorescence intensity in AIE studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues with inconsistent fluorescence intensity in Aggregation-Induced Emission (AIE) studies.
Frequently Asked Questions (FAQs)
Q1: My AIEgen shows weak or no fluorescence in a solvent system where it is expected to aggregate and emit strongly. What are the possible causes?
A1: This is a common issue that can arise from several factors related to the solvent environment, the AIEgen itself, or the experimental setup. Here are the primary aspects to investigate:
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Incomplete Aggregation: The solvent mixture may not be optimal for inducing aggregation. The fraction of the "poor" solvent might be too low to force the AIEgens to cluster together.
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AIEgen Concentration: The concentration of your AIEgen could be too low. While AIEgens are known for their emission at high concentrations, a critical concentration is still required to initiate the aggregation process.
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Solvent Polarity and Viscosity: The properties of your solvent system play a crucial role. Highly viscous solvents can restrict intramolecular rotations to some extent even without aggregation, while the overall polarity affects the solubility and aggregation behavior.
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pH of the Solution: For AIEgens with pH-sensitive functional groups, the pH of the medium can significantly influence their solubility, aggregation state, and fluorescence.[1]
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Contaminants or Quenchers: The presence of impurities in your solvent or on your labware can quench fluorescence.
Q2: I'm observing fluctuating or inconsistent fluorescence intensity between replicate experiments. What could be the reason for this variability?
A2: Inconsistent results often point to subtle variations in experimental conditions. Here’s a checklist of potential culprits:
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Pipetting and Concentration Errors: Small inaccuracies in dispensing the AIEgen stock solution or the solvents can lead to significant differences in the final concentration and, consequently, the fluorescence intensity.
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Inconsistent Mixing: The method and duration of mixing the solvent components and the AIEgen can affect the size and uniformity of the aggregates formed.
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Temperature Fluctuations: Temperature can influence solvent viscosity and molecular motion, thereby affecting the AIE process. Ensure all experiments are conducted at a consistent temperature.
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Instrument Settings: Variations in the settings of the fluorometer (e.g., excitation/emission wavelengths, slit widths, detector gain) between measurements can lead to inconsistent readings.
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Photobleaching: Prolonged exposure of the sample to the excitation light can lead to photobleaching, causing a decrease in fluorescence intensity over time.
Q3: The fluorescence intensity of my AIEgen is decreasing over time during measurement. What is happening?
A3: A decrease in fluorescence intensity during measurement is typically due to one of two phenomena:
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Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to the excitation light. AIEgens are generally known for their high photostability, but it can still occur, especially under high-intensity illumination.
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Changes in Aggregate State: The aggregates might be sedimenting out of the measurement path over time, especially if they are large and the solution is not sufficiently stabilized. This would lead to a decrease in the measured fluorescence.
Troubleshooting Guides
Guide 1: Optimizing Solvent Composition for AIE
This guide will help you systematically determine the optimal solvent-to-antisolvent ratio for achieving maximum fluorescence intensity.
Problem: Low or no fluorescence from your AIEgen in a binary solvent system (e.g., THF/water or DMSO/water).
Troubleshooting Workflow:
Caption: Workflow for optimizing solvent composition.
Experimental Protocol:
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Prepare Stock Solution: Prepare a concentrated stock solution of your AIEgen in a "good" solvent (e.g., THF, DMSO).
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Create Solvent Mixtures: In a series of vials, prepare solutions with varying volume fractions of the "poor" solvent (e.g., water). For example, create mixtures with 0%, 10%, 20%, ..., 90% water in THF.
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Add AIEgen: Add a fixed amount of the AIEgen stock solution to each vial to ensure the final AIEgen concentration is the same across all samples.
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Equilibrate and Measure: Gently mix and allow the solutions to equilibrate for a consistent period. Measure the fluorescence intensity at the expected emission maximum.
Data Interpretation:
| Poor Solvent Fraction (%) | AIEgen State | Expected Fluorescence Intensity (a.u.) |
| 0 - 30 | Dissolved | Very Low |
| 40 - 60 | Initial Aggregation | Increasing |
| 70 - 80 | Optimal Aggregation | Maximum |
| 90 | Over-aggregation/Precipitation | Decreasing |
Guide 2: Investigating the Effect of AIEgen Concentration
This guide outlines the process to determine the optimal concentration range for your AIE studies.
Problem: Inconsistent or lower-than-expected fluorescence intensity.
Troubleshooting Workflow:
Caption: Workflow for determining optimal AIEgen concentration.
Experimental Protocol:
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Determine Optimal Solvent System: First, establish the best solvent/poor-solvent ratio as described in Guide 1.
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Prepare Dilution Series: Using the optimal solvent mixture, prepare a series of AIEgen solutions with varying concentrations (e.g., from nanomolar to micromolar range).
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Measure Fluorescence: Measure the fluorescence intensity for each concentration under identical instrument settings.
Data Interpretation:
| AIEgen Concentration (µM) | Fluorescence Intensity (a.u.) | Observation |
| 0.1 - 1.0 | Low and Proportional | Linear increase with concentration |
| 1.0 - 10 | High and Proportional | Strong, linear response |
| > 10 | Saturation or Decrease | Signal plateaus or may decrease due to inner filter effects |
Guide 3: Ruling out Instrumental and Procedural Errors
This guide provides a systematic way to check for errors in your experimental setup and procedure.
Problem: High variability in fluorescence readings between identical samples.
Logical Relationship Diagram:
Caption: Common causes and solutions for high variability.
Standard Operating Procedure (SOP) for Consistent Measurements:
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Instrument Warm-up: Always allow the fluorometer's light source to warm up for the manufacturer-recommended time (typically 15-30 minutes) to ensure a stable output.
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Use of a Standard: Before measuring your samples, run a stable fluorescent standard (e.g., a solution of a well-characterized dye) to check for instrument drift and ensure consistent performance.
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Consistent Sample Handling:
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Use calibrated micropipettes and a consistent pipetting technique.
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Ensure thorough but gentle mixing of all solutions for the same duration.
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Use the same type of cuvette for all measurements and ensure it is clean and placed in the holder in the same orientation.
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Controlled Environment: If possible, use a temperature-controlled sample holder to maintain a constant temperature throughout the experiment.
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Standardized Instrument Settings: Use and document the exact same instrument settings (excitation/emission wavelengths, slit widths, integration time, and detector gain) for all measurements within a series.
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Minimize Photobleaching:
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Keep samples in the dark before measurement.
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Use the lowest excitation intensity and shortest exposure time that provide a good signal-to-noise ratio.
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If available, use a shutter to block the excitation beam when not actively measuring.
-
References
Technical Support Center: Optimizing Solvent Systems for Tetrakis(4-methoxyphenyl)ethylene Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the aggregation of Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) through solvent system manipulation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of aggregation-induced emission (AIE) in TPE-OMe?
A1: this compound (TPE-OMe), a derivative of tetraphenylethylene (TPE), is a classic example of an AIE luminogen (AIEgen). In dilute solutions, these molecules are typically non-emissive or weakly fluorescent. This is because the phenyl rings of the TPE core can undergo intramolecular rotations, which provides a non-radiative pathway for the excited state to decay, effectively quenching fluorescence. However, in aggregated states, these intramolecular rotations are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in strong fluorescence emission.[1] The formation of aggregates is often induced by adding a "poor" solvent to a solution of the AIEgen in a "good" solvent.
Q2: How do I choose an appropriate "good" and "poor" solvent system for TPE-OMe aggregation?
A2: The ideal "good" solvent is one that completely dissolves the TPE-OMe, leading to a clear and non-emissive solution. Common choices for AIEgens like TPE-OMe include tetrahydrofuran (THF), chloroform, and dichloromethane. The "poor" solvent, also known as an anti-solvent, must be miscible with the good solvent but should not be able to dissolve the AIEgen. For hydrophobic AIEgens like TPE-OMe, water is the most frequently used anti-solvent due to its high polarity, which promotes the aggregation of the nonpolar TPE-OMe molecules.
Q3: What is a typical procedure for inducing and observing the AIE effect of TPE-OMe?
A3: A common method involves creating a series of solvent-antisolvent mixtures with varying volume fractions.[2] First, prepare a stock solution of TPE-OMe in a good solvent (e.g., THF) at a concentration of around 1 mM. Then, in a series of vials, add a fixed amount of the stock solution. Subsequently, add varying amounts of the poor solvent (e.g., water) to each vial to achieve a range of solvent compositions (e.g., 0% to 90% water content). After thorough mixing and allowing the solutions to equilibrate, the fluorescence emission spectra can be recorded for each mixture. A significant increase in fluorescence intensity with an increasing fraction of the poor solvent confirms the AIE effect.
Q4: Can the emission color of TPE-OMe aggregates be tuned?
A4: Yes, the emission color can be influenced by the aggregation state. For some AIE systems, a red shift in the emission is observed upon aggregation due to the formation of intermolecular charge transfer states or excimers in amorphous aggregates. Conversely, a blue shift can occur if the aggregation leads to a more crystalline and well-ordered state that prevents strong intermolecular interactions. The final emission color is a result of the interplay between molecular conformation and intermolecular interactions within the aggregates.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or no fluorescence enhancement upon adding a poor solvent. | 1. Incomplete Dissolution: The TPE-OMe may not be fully dissolved in the "good" solvent initially. 2. Inappropriate Solvent System: The chosen "good" and "poor" solvents may not be optimal for inducing aggregation. 3. Concentration Effects: The concentration of TPE-OMe might be too low. | 1. Ensure the TPE-OMe is completely dissolved in the good solvent before adding the poor solvent. Gentle heating or sonication may help. 2. Experiment with different good solvents (e.g., THF, chloroform) and poor solvents. 3. Increase the concentration of the TPE-OMe stock solution. |
| Precipitation instead of stable nano-aggregates. | 1. High Concentration: The concentration of TPE-OMe is too high, leading to macroscopic precipitation instead of forming nano-aggregates. 2. Rapid Addition of Poor Solvent: Adding the poor solvent too quickly can shock the system and cause precipitation. | 1. Reduce the initial concentration of the TPE-OMe stock solution. 2. Add the poor solvent dropwise while vigorously stirring or vortexing the solution to allow for controlled aggregation. |
| Inconsistent or irreproducible fluorescence readings. | 1. Inner Filter Effect: At high concentrations, the emitted light can be reabsorbed by other molecules in the solution, leading to distorted spectra and lower-than-expected intensity.[3][4] 2. Detector Saturation: The fluorescence intensity is too high for the detector, leading to non-linear and inaccurate readings.[5] 3. Scattered Light Artifacts: Scattered excitation light can interfere with the emission spectrum, especially when the emission wavelength is close to the excitation wavelength.[3] | 1. Dilute the sample so that the peak absorbance is in the range of 0.05–0.1 to avoid inner-filter effects.[3] 2. Reduce the excitation slit width, use neutral density filters, or dilute the sample to avoid detector saturation.[5] 3. Use appropriate optical filters (long-pass or band-pass) to block scattered excitation light.[3] Also, ensure the emission scan starts at a wavelength sufficiently longer than the excitation wavelength. |
| Emission spectrum shows a red or blue shift that is not desired. | 1. Solvent Polarity: The polarity of the solvent mixture can influence the energy levels of the excited state and thus the emission wavelength.[6] 2. Aggregate Morphology: The size and morphology (amorphous vs. crystalline) of the aggregates can affect the intermolecular interactions and the resulting emission color.[7] | 1. Systematically vary the solvent/anti-solvent ratio to fine-tune the polarity of the medium. 2. Control the aggregation process by adjusting the rate of addition of the poor solvent, temperature, or by using additives that can influence crystal growth. |
Experimental Protocols
Protocol 1: Preparation of TPE-OMe Aggregates in a THF/Water System
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Prepare a Stock Solution: Dissolve TPE-OMe in tetrahydrofuran (THF) to prepare a 1.0 x 10⁻³ M stock solution.
-
Prepare Solvent Mixtures: In a series of vials, add the appropriate amount of the TPE-OMe stock solution to achieve the desired final concentration (e.g., 10 µM) in the final volume.
-
Induce Aggregation: To each vial, add varying amounts of deionized water to create a range of water fractions (fₙ) from 0% to 90%. For example, for a final volume of 2 mL with a 10% water fraction, add 0.2 mL of water to 1.8 mL of the TPE-OMe/THF solution.
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Equilibration: Cap the vials and vortex them for 30 seconds to ensure thorough mixing. Allow the solutions to stand at room temperature for at least 10 minutes to allow for the formation and stabilization of aggregates.
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Characterization:
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UV-Vis Spectroscopy: Record the UV-Vis absorption spectra to monitor any changes in the absorption profile upon aggregation.
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Fluorescence Spectroscopy: Record the fluorescence emission spectra. The excitation wavelength should be set at the absorption maximum of the TPE-OMe aggregates.
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)
This protocol utilizes the comparative method, comparing the fluorescence of the TPE-OMe aggregates to a well-characterized fluorescence standard.
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Select a Standard: Choose a fluorescence standard with a known quantum yield (ΦST) that absorbs and emits in a similar spectral region to the TPE-OMe aggregates. Quinine sulfate in 0.1 M H₂SO₄ (ΦST = 0.54) is a common standard for blue-emitting samples.
-
Prepare Solutions:
-
Prepare a series of dilute solutions of the standard in the appropriate solvent with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.
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Prepare a series of TPE-OMe aggregate suspensions in the optimal THF/water mixture (determined from Protocol 1) with absorbances in the same range at the same excitation wavelength.
-
-
Measure Spectra: Record the absorbance and fluorescence emission spectra for all prepared solutions of the standard and the TPE-OMe aggregates. Ensure the excitation wavelength and all instrument settings are identical for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
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Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the TPE-OMe aggregates. The plots should be linear.
-
The quantum yield of the TPE-OMe aggregates (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients (slopes) of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively.
-
-
Quantitative Data Summary
The following table summarizes typical photophysical data for TPE derivatives in THF/water mixtures. Note that specific values for TPE-OMe may vary, but the trend is generally applicable.
| Water Fraction (fₙ, %) in THF | Emission Maximum (λem, nm) | Relative Fluorescence Intensity (a.u.) |
| 0 | ~410 | Very Low |
| 10 | ~425 | Low |
| 30 | ~450 | Moderate |
| 50 | ~470 | High |
| 70 | ~475 | Very High |
| 90 | ~478 | Maximum |
Data is generalized from typical TPE derivatives and serves as an illustrative example.[8]
Visualizations
Caption: Experimental workflow for optimizing TPE-OMe aggregation.
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Caption: Troubleshooting flowchart for TPE-OMe aggregation experiments.
References
- 1. Visualization of drug delivery processes using AIEgens - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05421H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. edinst.com [edinst.com]
- 6. Photophysical properties of safranine O in protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Tetrakis(4-methoxyphenyl)ethylene during AIE measurements.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) and other AIEgens. Our goal is to help you prevent precipitation during your AIE experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Induced Emission (AIE) and why is this compound a good example of an AIEgen?
A1: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive or weakly fluorescent in a good solvent become highly luminescent upon aggregation. This is in contrast to the more common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE is the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
This compound (TPE-OMe) is a classic example of an AIEgen. Its propeller-shaped structure allows for significant intramolecular rotation in solution, leading to non-radiative decay and weak emission. When aggregated, these rotations are hindered, forcing the molecule to release energy as light, resulting in strong fluorescence.
Q2: I'm observing a precipitate in my cuvette during AIE measurements of TPE-OMe. What is causing this?
A2: Precipitation during AIE measurements occurs when the AIEgen aggregates grow too large and are no longer colloidally stable in the solvent system. This is a common issue and can be influenced by several factors, including:
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High concentration of the AIEgen: Higher concentrations promote faster and larger aggregate formation.
-
Rapid addition of the anti-solvent: Adding the "poor" solvent (e.g., water) too quickly can lead to uncontrolled, rapid aggregation and precipitation.
-
Inappropriate solvent/anti-solvent ratio: An excessively high fraction of the anti-solvent will drastically decrease the solubility of the AIEgen, favoring precipitation over the formation of stable nano-aggregates.
-
Temperature fluctuations: Temperature can affect the solubility of the AIEgen and the kinetics of the aggregation process.
-
Lack of stabilizing agents: Without stabilizers, there is nothing to prevent the newly formed nano-aggregates from coalescing into larger, insoluble particles.
Q3: How can I prevent my TPE-OMe from precipitating during the experiment?
A3: Preventing precipitation is key to obtaining accurate AIE measurements. Here are several strategies you can employ:
-
Optimize the concentration of TPE-OMe: Start with a lower concentration and gradually increase it to find the optimal range for your system.
-
Control the addition of the anti-solvent: Add the anti-solvent slowly and with consistent stirring or vortexing to promote the formation of smaller, more uniform aggregates.
-
Use a stabilizing agent: Incorporating a non-ionic surfactant (e.g., Pluronic F-127) or a polymer (e.g., polyvinylpyrrolidone - PVP) into your system can stabilize the AIEgen nanoparticles and prevent them from aggregating further.
-
Control the temperature: Perform your experiments at a constant and controlled temperature to ensure reproducibility.
-
Use sonication: Briefly sonicating the sample after the addition of the anti-solvent can help to break up larger aggregates and create a more homogeneous dispersion.
Q4: What are suitable "good" and "poor" solvents for TPE-OMe AIE studies?
A4: For TPE-OMe, a good solvent is one in which it is highly soluble and exhibits minimal fluorescence. Common choices include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Chloroform
-
Toluene
The most common "poor" solvent, or anti-solvent, used to induce aggregation is water. Other non-solvents for TPE-OMe, such as hexane or methanol, can also be used depending on the desired properties of the aggregates.
Troubleshooting Guide: Preventing Precipitation of TPE-OMe
If you are encountering precipitation during your AIE measurements, follow this step-by-step troubleshooting guide.
Diagram: Troubleshooting Workflow for TPE-OMe Precipitation
Caption: Troubleshooting workflow for preventing TPE-OMe precipitation.
Experimental Protocols
Protocol 1: AIE Measurement of TPE-OMe with Precipitation Control
This protocol describes a general method for inducing and measuring the AIE of TPE-OMe while minimizing the risk of precipitation.
-
Stock Solution Preparation:
-
Prepare a stock solution of TPE-OMe in a good solvent (e.g., THF) at a concentration of 1 mM.
-
-
Sample Preparation:
-
In a clean cuvette, add a specific volume of the TPE-OMe stock solution.
-
Add the appropriate volume of the good solvent to achieve the desired starting concentration (typically in the range of 1-50 µM).
-
If using a stabilizer, add the appropriate volume of a stock solution of the stabilizer (e.g., 1% w/v Pluronic F-127 or PVP in the good solvent).
-
-
Inducing Aggregation:
-
While vigorously stirring or vortexing the solution, add the anti-solvent (e.g., water) dropwise or using a syringe pump at a controlled rate.
-
Continue adding the anti-solvent until the desired solvent/anti-solvent ratio is reached.
-
-
Equilibration and Measurement:
-
Allow the solution to equilibrate for a few minutes.
-
If necessary, briefly sonicate the sample in an ultrasonic bath (e.g., for 1-2 minutes) to ensure a homogeneous dispersion of nano-aggregates.
-
Measure the fluorescence spectrum using a spectrofluorometer.
-
Diagram: Experimental Workflow for AIE Measurement
Caption: A streamlined workflow for performing AIE measurements.
Quantitative Data Summary
The following table provides a summary of typical concentration ranges and solvent ratios that can be used as a starting point for optimizing your AIE experiments with TPE-OMe.
| Parameter | Recommended Range | Notes |
| TPE-OMe Concentration | 1 - 50 µM | Higher concentrations can lead to stronger signals but also increase the risk of precipitation. |
| Good Solvent | THF, DCM, Chloroform | Choose a solvent in which TPE-OMe is highly soluble. |
| Anti-solvent | Water, Hexane, Methanol | Water is the most common choice. |
| Solvent/Anti-solvent Ratio (v/v) | 90:10 to 10:90 | The optimal ratio depends on the specific solvent system and desired aggregate size. |
| Stabilizer Concentration | ||
| Pluronic F-127 | 0.01% - 1% (w/v) | A non-ionic surfactant that can effectively stabilize nanoparticles. |
| Polyvinylpyrrolidone (PVP) | 0.1% - 2% (w/v) | A polymer that can provide steric stabilization to the aggregates. |
| Sonication Time | 1 - 5 minutes | Use a low-power ultrasonic bath. Over-sonication can potentially disrupt the aggregates. |
Technical Support Center: Enhancing Tetrakis(4-methoxyphenyl)ethylene-Based Probe Brightness
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Tetrakis(4-methoxyphenyl)ethylene (TPE)-based probes. The focus is on strategies to enhance probe brightness and overcome common experimental hurdles.
Troubleshooting Guides
Issue 1: Low Fluorescence Intensity or Quantum Yield
Question: My TPE-based probe exhibits weak fluorescence in my experimental system. What are the potential causes and how can I improve the signal?
Answer: Low fluorescence intensity in TPE-based probes, which are known for their Aggregation-Induced Emission (AIE) properties, can stem from several factors. The core principle of AIE is that these molecules are poorly emissive when dissolved but become highly fluorescent upon aggregation due to the restriction of intramolecular motion (RIM).[1] Therefore, troubleshooting should focus on optimizing conditions that promote controlled aggregation and minimize non-radiative decay pathways.
Possible Causes and Solutions:
-
Inadequate Aggregation: The probe may not be aggregating effectively in your solvent system. TPE derivatives are typically hydrophobic and require a certain fraction of a poor solvent (like water) in an organic solvent (like THF or dioxane) to induce aggregation and subsequent fluorescence.[2]
-
Solution: Systematically vary the solvent/poor-solvent ratio to find the optimal conditions for AIE. For instance, you can titrate water into a THF solution of your probe and monitor the fluorescence intensity.
-
-
Suboptimal Molecular Design: The inherent quantum yield of the TPE core can be enhanced through chemical modifications.
-
Solution: Consider synthetic strategies such as introducing donor-acceptor (D-A) structures, extending π-conjugation, or incorporating steric hindrance to further restrict intramolecular rotation.[1] For example, replacing a triphenylamine (TPA) donor with a TPE group in D-A-D dyes has been shown to significantly improve quantum yields.
-
-
Aggregation-Caused Quenching (ACQ) in Disguise: While counterintuitive for AIEgens, excessive or uncontrolled aggregation can sometimes lead to quenching, especially if the aggregates form in a way that allows for π–π stacking. The propeller-like shape of TPE usually prevents this, but it can occur with certain derivatives.[1]
-
Environmental Effects: The fluorescence of TPE probes can be sensitive to the local environment, including pH, viscosity, and polarity.
-
Solution: Characterize the photophysical properties of your probe under conditions that mimic your experimental setup. This will help you understand if an environmental factor is quenching the fluorescence.
-
Issue 2: Poor Water Solubility and Biocompatibility
Question: My TPE probe has poor solubility in aqueous buffers, which is problematic for biological experiments. How can I address this?
Answer: The inherent hydrophobicity of many TPE derivatives is a common challenge in biological applications, as it can lead to poor dispersibility and low fluorescence efficiency in aqueous environments.[1]
Strategies for Improving Aqueous Solubility and Biocompatibility:
-
Surface Engineering: Modifying the probe with hydrophilic moieties is a widely used strategy.
-
PEGylation: Attaching polyethylene glycol (PEG) chains can significantly improve water solubility and biocompatibility.
-
Polymer Encapsulation: Encapsulating the TPE probe within a hydrophilic polymer matrix can create water-dispersible nanoparticles.
-
Biomolecule Conjugation: Covalently linking the TPE probe to hydrophilic biomolecules like peptides or sugars can enhance its solubility and even provide targeting capabilities.[1]
-
-
Formulation with Carriers: Utilizing delivery vehicles can improve the probe's behavior in biological systems.
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Liposomes and Micelles: Incorporating the hydrophobic TPE probe into the lipid bilayer of liposomes or the core of micelles can facilitate its dispersion in aqueous media.
-
Protein-Based Nanoplatforms: Using proteins like albumin as carriers can improve solubility and circulation time in vivo.[1]
-
-
Synthesis of Amphiphilic Derivatives: Designing TPE derivatives with both hydrophobic and hydrophilic parts can lead to self-assembly into stable, fluorescent nanoparticles in water.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular design strategies to enhance the brightness of TPE-based probes?
A1: Several rational design strategies can be employed to boost the brightness of TPE-based AIEgens:
-
Donor-Acceptor (D-A) Engineering: Introducing electron-donating and electron-accepting groups into the TPE scaffold can facilitate intramolecular charge transfer (ICT), leading to red-shifted emissions and improved quantum yields.[1]
-
Extending π-Conjugation: Increasing the size of the conjugated system can enhance the molar extinction coefficient and shift the emission to longer wavelengths.[1]
-
Introducing Steric Hindrance: Adding bulky groups to the TPE core can further restrict intramolecular rotations, thus reducing non-radiative decay and enhancing fluorescence.
-
Replacing Donor Groups: Systematically replacing donor groups can have a significant impact. For instance, substituting triphenylamine (TPA) with TPE in some dye structures has resulted in a substantial increase in quantum yields.
Q2: How does the solvent environment affect the brightness of TPE probes?
A2: The solvent environment is critical for the AIE phenomenon. In a good solvent (e.g., pure THF or dioxane), TPE derivatives are typically non-emissive because the phenyl rings can rotate freely, providing a non-radiative pathway for the excited state to decay.[2] When a poor solvent (e.g., water) is added, the hydrophobic TPE molecules aggregate. This aggregation restricts the intramolecular rotation of the phenyl rings, which blocks the non-radiative decay channel and forces the molecule to release its energy as fluorescence, thus "turning on" the light emission.[1][2] The brightness is highly dependent on the fraction of the poor solvent, and there is usually an optimal ratio that yields the maximum fluorescence intensity.
Q3: Can TPE probes be used for two-photon imaging, and how can their performance be optimized for this application?
A3: Yes, TPE-based probes are well-suited for two-photon microscopy (TPM) due to their large two-photon absorption cross-sections.[1] TPM offers advantages like deeper tissue penetration and reduced phototoxicity.[5] To optimize TPE probes for two-photon imaging, consider the following:
-
Donor-Acceptor-Donor (D-A-D) Structures: This molecular architecture has been shown to yield very large two-photon absorption cross-sections.[1]
-
Targeting Moieties: For specific imaging applications, such as visualizing organelles, conjugating the TPE core to a targeting group (e.g., triphenylphosphine for mitochondria or morpholine for lysosomes) is crucial.[1][5]
-
Wavelength Tuning: Modify the chemical structure to achieve excitation and emission wavelengths in the near-infrared (NIR) range for optimal tissue penetration.
Q4: My TPE probe shows different emission colors in different solid forms. Why does this happen?
A4: This phenomenon is known as mechanofluorochromism, where the emission color of the solid-state luminogen changes in response to mechanical stimuli like grinding or shearing.[6] The different colors arise from different molecular packing arrangements in the crystalline and amorphous states. Mechanical force can disrupt the crystal lattice, leading to a more amorphous state with a different emission wavelength. This process is often reversible by solvent fuming or heating.[6]
Quantitative Data Summary
The following tables summarize key photophysical properties of various TPE derivatives to facilitate comparison.
Table 1: Photophysical Properties of Selected TPE Derivatives
| Probe Name | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Quantum Yield (Φ) (%) | Emission Max (λem) (nm) | Notes |
| TPE-T-RCN | 2.95 × 10⁴ | 18.9 | 652 | D-A structure with a thiophene bridge.[1] |
| TPE-BBT | - | 31.5 (relative) | NIR-II | Ultrahigh quantum yield in nanoparticle form. |
| TPE-TPAPBI | - | ~100 (in film) | - | Used in high-efficiency OLEDs.[7] |
| TPE-alkyne | - | 13 (in THF) | 582 | Precursor for push-pull chromophores.[8] |
| TPE-(TMS)₄ | - | 60-74 (solid state) | - | Exhibits mechanofluorochromism.[9] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
General Protocol for Synthesis of a Tetra-substituted TPE Derivative (e.g., Tetra(4-bromophenyl)ethylene)
This protocol is a generalized procedure based on common synthetic routes for TPE derivatives.[10]
Materials:
-
Tetraphenylethylene (TPE)
-
Bromine (Br₂)
-
Glacial Acetic Acid
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Dichloromethane (DCM)
-
Ethanol
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Water
Procedure:
-
Dissolve Tetraphenylethylene in dichloromethane in a round-bottom flask.
-
Add glacial acetic acid to the solution.
-
Slowly add bromine to the reaction mixture while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The optimized reaction time is typically around 2 hours.[10]
-
After the reaction is complete, quench the reaction by adding cold water to remove unreacted bromine and acetic acid.
-
Extract the organic layer and wash it repeatedly with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product will precipitate. Wash the precipitates with ethanol and water.
-
Recrystallize the crude product to obtain pure tetra(4-bromophenyl)ethylene. The expected yield is typically high (around 96%).[10]
Characterization: The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Protocol for Evaluating Aggregation-Induced Emission (AIE)
This protocol describes a standard method to determine the AIE properties of a TPE-based probe.
Materials:
-
TPE-based probe
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized water
Procedure:
-
Prepare a stock solution of the TPE probe in THF (e.g., 1 mM).
-
Prepare a series of solutions in cuvettes with varying THF/water fractions (e.g., from 100% THF to 10% THF/90% water) while keeping the final probe concentration constant (e.g., 10 µM).
-
Record the UV-Vis absorption and fluorescence emission spectra for each solution.
-
Plot the fluorescence intensity at the emission maximum against the water fraction.
-
A significant increase in fluorescence intensity with an increasing water fraction is indicative of AIE behavior.[8]
Visualizations
Caption: Experimental workflow for TPE-based probes.
References
- 1. mdpi.com [mdpi.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Two-photon probes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switching the emission of this compound among three colors in the solid state - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Improving Electron Mobility of Tetraphenylethene-Based AIEgens to Fabricate Nondoped Organic Light-Emitting Diodes with Remarkably High Luminance and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Common experimental errors in the synthesis of Tetrakis(4-methoxyphenyl)ethylene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of Tetrakis(4-methoxyphenyl)ethylene.
Troubleshooting Guide
This guide addresses common experimental errors encountered during the synthesis of this compound, which is typically achieved through the McMurry coupling of 4,4'-dimethoxybenzophenone.
Low or No Product Yield
Q1: I obtained a very low yield or no product at all. What are the possible causes?
A1: Low or no yield in a McMurry reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Low-Valent Titanium Reagent | The low-valent titanium species is highly sensitive to air and moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] Use freshly opened or purified anhydrous solvents. |
| Insufficient Reducing Agent | The reducing agent (e.g., Zinc or Lithium Aluminum Hydride) is crucial for the formation of the active titanium species.[2] Ensure the reducing agent is of high purity and used in the correct stoichiometric amount. For zinc, activation might be necessary. |
| Incomplete Reaction | The reaction may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Steric Hindrance | While 4,4'-dimethoxybenzophenone is a suitable substrate, steric hindrance can affect the reactivity.[3] Ensure adequate reaction time and temperature to overcome this. |
| Side Reactions Dominating | The formation of byproducts, such as the pinacol, can consume the starting material and reduce the yield of the desired alkene.[3][4] See the section on "Side Product Formation" for mitigation strategies. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting decision tree for low product yield.
Side Product Formation
Q2: My reaction mixture is very complex, and I have significant side product formation. How can I minimize this?
A2: The McMurry reaction is known to sometimes be a "messy" reaction, producing a variety of byproducts.[3] The most common side product is the pinacol, formed from the coupling of two ketone molecules without the subsequent deoxygenation.[3][4]
Strategies to Minimize Side Products:
| Side Product | Mitigation Strategy |
| Pinacol | The formation of the pinacol intermediate is a key step in the reaction mechanism.[2][5] To promote the deoxygenation to the alkene, ensure a sufficient amount of the low-valent titanium reagent is present and that the reaction is allowed to proceed at a high enough temperature (refluxing THF is common) for an adequate duration.[4] |
| Other Byproducts | A complex mixture of byproducts can arise from various side reactions. Ensuring high-purity starting materials and maintaining strict inert conditions can help minimize these. The choice of reducing agent and titanium source can also influence the reaction outcome.[2] |
Reaction Pathway Visualization:
References
Technical Support Center: Improving the Stability of Tetrakis(4-methoxyphenyl)ethylene in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Tetrakis(4-methoxyphenyl)ethylene (TPE-4OMe) and other AIEgens in biological media.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
| Problem ID | Issue | Potential Cause(s) | Suggested Solutions |
| STAB-01 | Rapid decrease in fluorescence intensity over time in cell culture. | 1. Photobleaching: Continuous exposure to excitation light can lead to the photochemical destruction of TPE-4OMe. 2. Cellular Efflux: Cells may actively transport the probe out. 3. Metabolic Degradation: Cellular enzymes may be metabolizing the TPE-4OMe molecule. | 1. Reduce the intensity and duration of light exposure. Use neutral density filters and acquire images only when necessary. 2. Use efflux pump inhibitors, if compatible with your experimental design. 3. Evaluate the metabolic stability of TPE-4OMe in your specific cell line. Consider chemical modifications to the probe to reduce susceptibility to enzymatic degradation. |
| STAB-02 | Inconsistent fluorescence readings between experiments. | 1. Aggregation State: The fluorescence of AIEgens like TPE-4OMe is highly dependent on their aggregation state. Minor variations in solvent composition, temperature, or concentration can lead to different levels of aggregation and thus different fluorescence intensities. 2. Interaction with Media Components: Proteins and other biomolecules in the media can interact with TPE-4OMe, affecting its aggregation and fluorescence. | 1. Precisely control experimental parameters such as probe concentration, solvent polarity, and temperature. 2. Perform control experiments to assess the effect of media components on TPE-4OMe fluorescence. Consider using a serum-free medium for initial characterization if possible. |
| STAB-03 | Low fluorescence signal upon initial application. | 1. Poor Solubility/Dispersion: TPE-4OMe has poor water solubility, which can lead to the formation of large, non-emissive aggregates or precipitation. 2. Quenching: Components in the biological medium may quench the fluorescence of TPE-4OMe. | 1. Use a co-solvent (e.g., DMSO, THF) to first dissolve TPE-4OMe before diluting it into the aqueous biological medium. Encapsulate TPE-4OMe in nanoparticles or micelles to improve its dispersion and stability. 2. Identify and remove potential quenchers if possible. Perform a Stern-Volmer analysis to characterize the quenching effect. |
| STAB-04 | Shift in emission wavelength. | 1. Change in Polarity of the Microenvironment: The emission of some AIEgens can be sensitive to the polarity of their local environment. 2. Formation of Different Aggregate Structures: TPE-4OMe can form different types of aggregates with distinct emission properties. | 1. Characterize the emission spectrum of TPE-4OMe in solvents of varying polarity to understand its solvatochromic behavior. 2. Analyze the aggregation state using techniques like Dynamic Light Scattering (DLS) to correlate aggregate size with emission wavelength. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for TPE-4OMe in biological media?
While specific degradation pathways for TPE-4OMe are not extensively documented, potential mechanisms based on its chemical structure and the biological environment include:
-
Oxidation: The electron-rich methoxy groups and the central ethylene bond may be susceptible to oxidative degradation by reactive oxygen species (ROS) present in biological systems.
-
Enzymatic Degradation: While TPE derivatives are generally considered to be relatively stable, certain enzymes could potentially metabolize the molecule. For instance, enzymes involved in the metabolism of aromatic compounds could play a role.
-
Photodegradation: Upon excitation, the molecule can undergo photochemical reactions, leading to loss of fluorescence (photobleaching).
Q2: How does the pH of the biological medium affect the stability and fluorescence of TPE-4OMe?
The pH of the medium can influence the aggregation behavior of TPE-4OMe, which in turn affects its fluorescence. While TPE-4OMe itself does not have readily ionizable groups, pH changes can alter the surface charges of interacting biomolecules, such as proteins, which can then modify their interaction with the AIEgen and its state of aggregation. For some related porphyrin compounds, changes in pH have been shown to induce different aggregation states (H- vs. J-aggregates) with distinct spectral properties.[1][2][3]
Q3: Can serum proteins in cell culture media affect the performance of TPE-4OMe?
Yes, serum proteins like albumin can bind to hydrophobic molecules such as TPE-4OMe. This interaction can have several effects:
-
Enhanced Solubility: Protein binding can increase the apparent solubility of TPE-4OMe in aqueous media.
-
Modulated Fluorescence: Binding to proteins can restrict the intramolecular rotation of the phenyl rings of TPE-4OMe, leading to an increase in fluorescence, similar to the aggregation-induced emission effect.[4]
-
Altered Bioavailability: Protein binding can affect the amount of free TPE-4OMe available to interact with cells or other targets.
Q4: What formulation strategies can be used to improve the stability of TPE-4OMe in biological media?
Several formulation strategies can enhance the stability and performance of TPE-4OMe:
-
Nanoparticle Encapsulation: Encapsulating TPE-4OMe in biocompatible nanoparticles (e.g., PLGA, liposomes, micelles) can protect it from degradation, improve its solubility, and facilitate its delivery to cells.[5][6]
-
Use of Co-solvents: Dissolving TPE-4OMe in a small amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the biological medium can improve its initial dispersion.
-
Chemical Modification: Synthesizing derivatives of TPE-4OMe with improved water solubility or resistance to metabolic degradation can be a long-term solution.
Data Presentation
Table 1: Example Data on TPE-4OMe Stability Under Different Conditions
| Condition | Parameter Measured | Example Result | Potential Interpretation |
| Incubation in cell culture medium with 10% FBS at 37°C | Fluorescence Intensity | 20% decrease over 24 hours | Potential metabolic degradation or interaction with media components. |
| Continuous illumination (405 nm laser) for 10 min | Fluorescence Intensity | 50% decrease | Significant photobleaching is occurring. |
| pH 5.5 vs. pH 7.4 | Emission Maximum | Blue-shift of 10 nm at pH 5.5 | Change in the aggregation state or local environment of the probe. |
Experimental Protocols
Protocol 1: Assessment of TPE-4OMe Photostability in Solution
-
Prepare a stock solution of TPE-4OMe in a suitable organic solvent (e.g., 1 mM in DMSO).
-
Dilute the stock solution to the final working concentration (e.g., 10 µM) in the biological medium of interest (e.g., DMEM with 10% FBS).
-
Transfer the solution to a quartz cuvette.
-
Measure the initial fluorescence intensity using a fluorometer at the optimal excitation and emission wavelengths.
-
Expose the solution to a continuous light source (e.g., the excitation light of the fluorometer or a microscope's light source) for defined periods (e.g., 1, 5, 10, 20 minutes).
-
Measure the fluorescence intensity after each exposure period.
-
Plot the fluorescence intensity as a function of exposure time to determine the photobleaching rate.
Protocol 2: Evaluation of TPE-4OMe Stability in Cell Culture
-
Plate cells in a suitable format for fluorescence microscopy (e.g., glass-bottom dishes).
-
Treat the cells with TPE-4OMe at the desired concentration and incubate for a specific period.
-
Acquire an initial fluorescence image at time zero.
-
Incubate the cells under normal culture conditions (37°C, 5% CO2).
-
Acquire fluorescence images at subsequent time points (e.g., 1, 4, 8, 24 hours) using identical imaging parameters.
-
Quantify the mean fluorescence intensity per cell at each time point to assess the stability of the probe within the cellular environment.
Visualizations
Caption: Workflow for assessing the stability of TPE-4OMe in a cell-based assay.
Caption: A logical flowchart for troubleshooting fluorescence signal loss with TPE-4OMe.
References
Reducing background noise in fluorescence microscopy with Tetrakis(4-methoxyphenyl)ethylene.
Welcome to the technical support center for the use of Tetrakis(4-methoxyphenyl)ethylene and its derivatives in fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your experiments and achieve high-quality imaging results with reduced background noise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence microscopy?
A1: this compound is a molecule that belongs to a class of compounds known as Aggregation-Induced Emission (AIE) luminogens, or AIEgens.[1][2][3] Unlike traditional fluorophores that often suffer from quenching (reduced fluorescence) upon aggregation, AIEgens such as this compound are non-emissive or weakly fluorescent when dissolved but become highly fluorescent upon aggregation.[1][4][5] This unique property is due to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative decay channel, resulting in strong light emission.[2][6] This "turn-on" fluorescence mechanism is highly advantageous for bioimaging as it leads to a high signal-to-noise ratio, with minimal background from unbound probes.[1][4]
Q2: How does this compound help in reducing background noise?
A2: The principle behind background noise reduction lies in the AIE phenomenon.[4] In a biological sample, this compound molecules that are freely floating in the aqueous environment (e.g., cytoplasm or extracellular medium) are in a dissolved state and exhibit minimal fluorescence.[4] When these molecules bind to a target of interest (e.g., a specific organelle or protein), their intramolecular rotations are restricted, forcing them into an aggregated or constrained state, which activates their fluorescence.[2][3] Consequently, only the probe molecules interacting with the target structure emit a strong signal, while the unbound molecules remain dark, leading to a significantly improved signal-to-noise ratio and clear, high-contrast images.[1][4]
Q3: What are the typical applications of this compound-based probes in biological imaging?
A3: Due to their excellent photostability, high signal-to-noise ratio, and low cytotoxicity, this compound-based AIEgens are versatile tools in bioimaging.[1][3] They have been successfully utilized for:
-
Organelle-specific imaging: Probes have been designed to specifically target and visualize mitochondria, lipid droplets, and cell membranes.[1][7][8]
-
Monitoring dynamic cellular processes: They can be used to track events like apoptosis and autophagy in real-time.[7]
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Long-term cell tracking: Their high photostability makes them ideal for extended time-lapse imaging experiments.[8][9]
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Sensing: Modified this compound derivatives can act as fluorescent probes for detecting specific ions or biomolecules.[10]
Q4: Are there commercially available probes based on this compound?
A4: Yes, a variety of AIEgen probes, including those based on the this compound scaffold, are commercially available for specific biological applications. These probes are often functionalized to target particular cellular compartments or to sense specific analytes. It is recommended to consult with suppliers of fluorescent probes for their portfolio of AIEgens.
Troubleshooting Guides
This section provides solutions to common problems you might encounter when using this compound-based probes in your fluorescence microscopy experiments.
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Solution |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for the specific absorption and emission maxima of your this compound derivative. |
| Low Probe Concentration | The working concentration of the probe may be too low. Increase the concentration incrementally. A typical starting concentration for cell staining is around 5 µM, but this may need optimization.[7] |
| Insufficient Incubation Time | The probe may not have had enough time to accumulate in the target structure. Increase the incubation time. A typical incubation period is 30 minutes, but this can vary depending on the cell type and probe.[7] |
| Probe Degradation | Ensure the probe has been stored correctly, typically protected from light and at the recommended temperature, to prevent degradation. |
| Cell Health | Unhealthy or dying cells may not take up the probe efficiently. Ensure you are working with a healthy cell culture. |
Issue 2: High Background Fluorescence
| Possible Cause | Solution |
| Probe Aggregation in Solution | While aggregation at the target is desired, premature aggregation in the staining solution can lead to non-specific fluorescent particles. Prepare the probe stock solution in a suitable organic solvent like DMSO and dilute it in pre-warmed culture medium just before use.[7] Consider filtering the final staining solution through a 0.22 µm syringe filter to remove large aggregates.[11] |
| Excessive Probe Concentration | A high concentration of the probe can lead to non-specific binding and increased background. Optimize the probe concentration by performing a titration to find the lowest concentration that gives a good signal. |
| Inadequate Washing | After incubation, wash the cells thoroughly with pre-warmed PBS or culture medium to remove unbound probe molecules.[7] Typically, two to three washes are recommended. |
| Autofluorescence | The cells themselves may be autofluorescent. Image an unstained control sample to assess the level of autofluorescence. If it is high, you may need to use a probe with a different excitation/emission profile or use spectral unmixing techniques if your imaging system supports it. |
Issue 3: Rapid Photobleaching
| Possible Cause | Solution |
| High Laser Power | AIEgens are generally photostable, but excessive laser power can still cause photobleaching.[11] Reduce the laser power to the minimum level required for a good signal-to-noise ratio. |
| Long Exposure Times | Use the shortest possible exposure time that provides a clear image. If the signal is weak, consider increasing the detector gain instead of the exposure time.[11] |
| Reactive Oxygen Species (ROS) | The generation of ROS upon light irradiation can contribute to photobleaching.[11] If this is a concern, consider using an antifade mounting medium. |
Quantitative Data Summary
The following table summarizes typical photophysical properties and experimental parameters for this compound-based AIE probes. Note that specific values can vary depending on the exact chemical structure and experimental conditions.
| Parameter | Typical Value/Range | Reference |
| Excitation Maximum (λex) | 360 - 405 nm | [7][12] |
| Emission Maximum (λem) | 470 - 600 nm | [1][12] |
| Working Concentration | 1 - 10 µM | [7] |
| Incubation Time | 15 - 60 minutes | [7] |
| Quantum Yield (in aggregated state) | Can be up to 40.79% | [8] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with a this compound-based Probe
-
Cell Culture: Seed your cells of interest in a suitable imaging dish (e.g., glass-bottom dish) and culture them until they reach the desired confluency (typically 70-80%).
-
Probe Preparation: Prepare a stock solution of the this compound-based probe (e.g., 1 mM) in high-quality, anhydrous DMSO.
-
Staining Solution Preparation: Just before use, dilute the stock solution in pre-warmed (37°C) cell culture medium to the final working concentration (e.g., 5 µM).[7]
-
Cell Staining: Remove the existing culture medium from the cells and wash them once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[7]
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any excess probe.[7]
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. You can now proceed with imaging using a fluorescence or confocal microscope equipped with the appropriate filter sets.
Protocol 2: Monitoring Apoptosis with a Caspase-Responsive TPE-based Probe
-
Cell Culture and Staining: Follow steps 1-5 from Protocol 1 to stain your cells with the caspase-responsive probe.
-
Induction of Apoptosis: After the initial incubation, replace the probe-containing medium with fresh medium containing an apoptosis-inducing agent (e.g., 1 µM staurosporine).[7]
-
Live-Cell Imaging Setup: Immediately place the imaging dish on the microscope stage equipped with a live-cell incubation chamber that maintains conditions at 37°C and 5% CO₂.[7]
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10-15 minutes) for several hours.[7] An increase in fluorescence intensity will indicate the activation of caspases and the progression of apoptosis.
Visualizations
Caption: Mechanism of Aggregation-Induced Emission (AIE).
References
- 1. mdpi.com [mdpi.com]
- 2. Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Facile synthesis of AIEgens with wide color tunability for cellular imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Aggregation-induced emission (AIE)-active fluorescent probes with multiple binding sites toward ATP sensing and live cell imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
How to address unexpected shifts in the emission wavelength of AIEgens.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected shifts in the emission wavelength of Aggregation-Induced Emission luminogens (AIEgens).
Troubleshooting Guide: Diagnosing Unexpected Emission Wavelength Shifts
Unexpected shifts in the emission wavelength of your AIEgen can arise from a variety of factors, ranging from environmental effects to issues with the AIEgen's purity or degradation. This guide provides a systematic approach to identifying the root cause of the observed shift.
Step 1: Initial Observation and Characterization
The first step is to carefully document the observed emission shift and the experimental conditions under which it occurred.
Question: My AIEgen's emission wavelength is different from the expected value. What should I do first?
Answer:
-
Record the Details: Note the exact excitation and emission wavelengths, the solvent system used, the concentration of the AIEgen, the temperature, and the pH of the solution.
-
Compare to a Standard: If possible, run a control experiment with a known, stable AIEgen under the same conditions to ensure your experimental setup (e.g., spectrofluorometer calibration) is not the source of the issue.
-
Visually Inspect the Solution: Observe the solution for any signs of precipitation, aggregation, or color change that might indicate solubility issues or degradation.
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow to diagnose the cause of the emission shift.
Step 2: Verify AIEgen Purity and Integrity
Contaminants from synthesis or degradation products can have their own fluorescent properties, leading to an apparent shift in the emission maximum.
Question: How can I confirm that my AIEgen is pure and has not degraded?
Answer:
It is crucial to ensure the chemical identity and purity of your AIEgen.
-
Spectroscopic Analysis:
-
NMR (¹H and ¹³C): Compare the NMR spectra of your AIEgen with the expected spectra to confirm its chemical structure.
-
Mass Spectrometry (MS): Verify the molecular weight of your AIEgen.
-
-
Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): Use HPLC to assess the purity of your sample. An impure sample will show multiple peaks.
-
Experimental Protocol: AIEgen Purity Assessment
-
Dissolve the AIEgen: Prepare a solution of your AIEgen in a suitable deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆) and a high-purity solvent for MS and HPLC (e.g., acetonitrile, THF).
-
Acquire Data: Run ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. For HPLC, use a suitable column and mobile phase to achieve good separation.
-
Analyze Results: Compare the obtained data with the expected structure and purity. The presence of unexpected signals in NMR or additional peaks in HPLC indicates impurities.
Step 3: Investigate Environmental Factors
The emission of AIEgens can be highly sensitive to their local environment.
Question: My AIEgen shows different emission colors in different solvents. Is this normal?
Answer:
Yes, this phenomenon is called solvatochromism and is common for many AIEgens, especially those with a donor-acceptor (D-π-A) structure.[1] The polarity of the solvent can influence the energy levels of the ground and excited states, leading to a shift in the emission wavelength.[1][2] A red-shift (bathochromic shift) is often observed with increasing solvent polarity.[2][3]
Experimental Protocol: Solvatochromism Study
-
Prepare Solutions: Prepare dilute solutions (e.g., 10 µM) of your AIEgen in a range of solvents with varying polarities (e.g., hexane, toluene, THF, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).
-
Measure Spectra: Record the absorption and emission spectra for each solution.
-
Analyze Data: Plot the emission maximum (λ_em) as a function of the solvent polarity parameter (e.g., Reichardt's dye E_T(30) value). A correlation indicates solvatochromism.
Table 1: Example of Solvatochromic Shift for a Tetraphenylethene (TPE) Derivative
| Solvent | Relative Polarity | Emission Maximum (nm) |
| Toluene | 0.099 | 518 |
| THF | 0.207 | 530 |
| Dichloromethane | 0.309 | 545 |
| Acetone | 0.355 | 560 |
| Acetonitrile | 0.460 | 580 |
| DMSO | 0.444 | 600 |
| Methanol | 0.762 | 625 |
| Water | 1.000 | 655 |
Note: Data is illustrative and will vary for different AIEgens.
Question: The emission of my AIEgen seems to be brighter and has shifted in a viscous medium. Why is this happening?
Answer:
The fluorescence of many AIEgens is sensitive to the viscosity of the medium. In viscous environments, the intramolecular motions (rotations and vibrations) of the AIEgen are restricted, which reduces non-radiative decay pathways and can lead to an increase in fluorescence intensity and a shift in the emission wavelength.
Experimental Protocol: Viscosity-Dependent Emission Study
-
Prepare Viscous Solutions: Prepare a series of solutions with varying viscosities by mixing a solvent (e.g., water or methanol) with a viscous liquid like glycerol in different ratios (e.g., 0%, 20%, 40%, 60%, 80%, 99% glycerol).[4]
-
Measure Fluorescence: Dissolve your AIEgen in each solution at a constant concentration and measure the fluorescence emission spectra.
-
Analyze the Relationship: Plot the logarithm of the fluorescence intensity versus the logarithm of the viscosity. A linear relationship is often observed and is described by the Förster-Hoffmann equation.[4]
Table 2: Example of Viscosity-Induced Emission Shift
| Glycerol Fraction (%) | Viscosity (cP) | Emission Maximum (nm) | Relative Intensity |
| 0 | ~1 | 610 | 1 |
| 20 | ~2 | 612 | 3 |
| 40 | ~4 | 615 | 8 |
| 60 | ~10 | 618 | 15 |
| 80 | ~60 | 622 | 25 |
| 99 | ~950 | 625 | 38 |
Note: Data is illustrative and will vary for different AIEgens and solvent systems.
Question: Does the pH of the solution affect the emission of my AIEgen?
Answer:
Yes, if your AIEgen has acidic or basic functional groups, its emission can be pH-dependent.[5] Protonation or deprotonation of these groups can alter the electronic properties of the molecule, leading to a shift in the emission wavelength.[4]
Experimental Protocol: pH-Dependent Emission Study
-
Prepare Buffered Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., pH 2 to 12).
-
Measure Spectra: Dissolve the AIEgen in each buffer solution at a constant concentration and record the emission spectra.
-
Plot the Data: Plot the emission maximum or the ratio of intensities at two different wavelengths as a function of pH to determine the pKa of the AIEgen.[4]
Table 3: Example of pH-Induced Emission Shift
| pH | Emission Maximum (nm) |
| 2.0 | 480 |
| 4.0 | 485 |
| 6.0 | 530 |
| 8.0 | 530 |
| 10.0 | 530 |
| 12.0 | 530 |
Note: Data is illustrative and will vary for different AIEgens.
Step 4: Assess for Photodegradation
Prolonged exposure to excitation light can sometimes lead to photochemical reactions that alter the structure of the AIEgen, resulting in a change in its emission properties.
Question: How can I check if my AIEgen is being damaged by the excitation light?
Answer:
You can perform a photostability test to monitor for any changes in the emission spectrum over time.
Experimental Protocol: Photostability Assessment
-
Prepare Sample: Prepare a solution of your AIEgen in a quartz cuvette.
-
Continuous Excitation: Continuously illuminate the sample with the excitation wavelength at a typical power used in your experiments.
-
Monitor Emission: Record the emission spectrum at regular intervals (e.g., every 5-10 minutes) for an extended period (e.g., 1-2 hours).
-
Analyze for Changes: A significant shift in the emission maximum or a decrease in intensity over time suggests photodegradation.
Step 5: Evaluate the Aggregation State (Morphochromism)
The way AIEgen molecules pack in the aggregated state can influence their emission properties. This phenomenon is known as morphochromism. Amorphous aggregates may have a different emission wavelength compared to crystalline aggregates.[5]
Question: Could the way my AIEgen aggregates be causing the emission shift?
Answer:
Yes, the morphology of the aggregates can significantly impact the emission wavelength. For example, a more ordered, crystalline packing might lead to a blue-shifted emission compared to disordered, amorphous aggregates.
Experimental Protocol: Characterization of Aggregate Morphology
-
Prepare Aggregates: Prepare AIEgen aggregates, for example, by adding a poor solvent to a solution of the AIEgen in a good solvent.
-
Characterize Size and Morphology:
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Dynamic Light Scattering (DLS): To determine the size distribution of the aggregates in solution.
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Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the aggregates (e.g., spherical, rod-like, crystalline).
-
-
Correlate with Emission: Compare the emission spectra of AIEgens in different aggregation states (e.g., freshly prepared vs. aged, different solvent ratios for aggregation) with their observed morphologies.
Frequently Asked Questions (FAQs)
Q1: I observe a red-shift in my AIEgen's emission when I increase the water fraction in my THF/water mixture. What is the likely cause?
A1: This is a common observation for many AIEgens and is often attributed to a combination of factors. As the water fraction increases, the polarity of the solvent mixture increases, which can cause a solvatochromic red-shift.[2][3] Additionally, the formation of aggregates in the poor solvent can lead to different packing modes (morphochromism), which can also influence the emission wavelength.[5] In some cases, strong intermolecular interactions in amorphous aggregates can lead to a red-shift due to the formation of intermolecular charge transfer states or excimers.
Q2: My AIEgen's emission is blue-shifted compared to the literature value. What could be the reason?
A2: A blue-shift can occur for several reasons. If the literature value was reported for an amorphous solid or aggregates, and your sample is in a more crystalline form, you might observe a blue-shift due to a more twisted conformation in the crystal packing. Conversely, if your solvent is less polar than what was used in the literature, a hypsochromic (blue) shift due to solvatochromism is possible for some AIEgens. Finally, ensure that you are using the correct excitation wavelength and that your instrument is properly calibrated.
Q3: The emission intensity of my AIEgen is decreasing over time during my experiment. What should I do?
A3: A decrease in emission intensity, known as photobleaching, can be a concern. To mitigate this, you can try reducing the excitation power, decreasing the exposure time, or using an oxygen scavenger in your solution if photo-oxidation is the suspected cause. It is also good practice to prepare fresh solutions for long experiments.
Q4: Can the concentration of the AIEgen affect its emission wavelength?
A4: Yes, at very high concentrations, you might observe a shift in the emission wavelength due to re-absorption effects or the formation of different types of aggregates. It is always recommended to work within a concentration range where the absorbance is not too high (typically below 0.1) to avoid such artifacts.
Q5: I synthesized a new AIEgen, and its emission is very weak. What could be wrong?
A5: Weak emission could be due to several factors. First, verify the purity of your compound, as impurities can quench fluorescence. Second, ensure that you are inducing aggregation effectively; the AIE effect is often most pronounced in a specific range of good solvent/poor solvent ratios. Finally, the intrinsic quantum yield of your AIEgen might be low. The molecular design of the AIEgen plays a crucial role in its emission efficiency.
This technical support center provides a starting point for troubleshooting unexpected emission wavelength shifts in AIEgens. For more complex issues, consulting the primary literature for your specific AIEgen or a related class of compounds is highly recommended.
References
- 1. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Multifunctional Aggregation-Induced Emission Luminogen with pH-Response Detachable Connector for Lipid Droplet-Specific Imaging and Tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Technical Support Center: Optimizing Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) in Solution-Processed OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) in solution-processed Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and testing of TPE-OMe based OLEDs in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the photoluminescence quantum yield (PLQY) of my TPE-OMe thin film low? | 1. Incomplete Solvent Evaporation: Residual solvent can quench luminescence. 2. Poor Film Morphology: Aggregation of TPE-OMe molecules in an uncontrolled manner can lead to the formation of non-emissive states. 3. Inappropriate Solvent System: The choice of solvent affects the solubility and aggregation behavior of TPE-OMe. | 1. Optimize Annealing: Increase the post-spin-coating annealing temperature or duration to ensure complete solvent removal. A common starting point is annealing at 80°C for 10 minutes. 2. Solvent Engineering: Use a mixture of a good solvent and a poor solvent to control the aggregation process. For instance, a chloroform:chlorobenzene (95:5 v/v) mixture can be explored. 3. Concentration Optimization: Vary the concentration of the TPE-OMe solution. Lower concentrations may lead to more uniform films. |
| My OLED device exhibits high turn-on voltage and low brightness. What could be the issue? | 1. Poor Film Uniformity: A non-uniform emissive layer (EML) can lead to short circuits or inefficient charge injection. 2. Energy Level Mismatch: A significant energy barrier between the transport layers and the TPE-OMe EML can hinder charge injection. 3. Imbalanced Charge Transport: An excess of either holes or electrons in the EML can reduce recombination efficiency. | 1. Spin-Coating Optimization: Adjust the spin-coating speed and acceleration to achieve a smoother, more uniform film. 2. Interfacial Engineering: Introduce thin interlayer materials to facilitate charge injection. 3. Host-Guest System: Consider doping TPE-OMe into a suitable host material with appropriate energy levels to improve charge balance. |
| The device shows rapid degradation and a short operational lifetime. What are the potential reasons? | 1. Oxygen and Moisture Contamination: The organic materials in OLEDs are sensitive to oxygen and moisture, which can lead to the formation of non-radiative recombination centers. 2. Thermal Instability: High operating temperatures can cause degradation of the organic layers. 3. Electrochemical Instability: The TPE-OMe molecule or other organic layers may degrade under electrical stress. | 1. Encapsulation: Encapsulate the device using a glovebox environment with low oxygen and moisture levels. Use of a desiccant can also help. 2. Thermal Management: Optimize the device architecture and substrate to improve heat dissipation. 3. Material Stability: Ensure the purity of TPE-OMe and other materials used in the device. |
| The color of the emitted light is inconsistent across the device or changes with operating voltage. Why is this happening? | 1. Phase Segregation: In a host-guest system, inhomogeneous distribution of the TPE-OMe dopant can lead to color variations. 2. Formation of Excimers/Exciplexes: At high concentrations or due to molecular aggregation, different emissive species can form, leading to a shift in the emission spectrum. 3. Recombination Zone Shift: The location of charge recombination within the EML can change with voltage, leading to different emission colors if multiple emissive species are present. | 1. Improve Miscibility: Select a host material with good miscibility with TPE-OMe. 2. Optimize Dopant Concentration: Reduce the concentration of TPE-OMe in the host matrix to minimize aggregation. 3. Device Architecture Modification: Adjust the thicknesses of the charge transport layers to confine the recombination zone within the desired region of the EML. |
Frequently Asked Questions (FAQs)
Q1: What is the significance of the aggregation-induced emission (AIE) property of TPE-OMe for OLEDs?
A1: this compound (TPE-OMe) is an aggregation-induced emission luminogen (AIEgen). This means that it is weakly emissive when molecularly dissolved but becomes highly luminescent in the aggregated state.[1] This property is highly advantageous for OLEDs as the emissive layer is in the solid state, where AIEgens can exhibit high photoluminescence quantum yields, leading to efficient devices.[2] The AIE effect helps to overcome the common issue of aggregation-caused quenching (ACQ) observed in many conventional fluorescent dyes.[2]
Q2: How does the choice of solvent affect the performance of solution-processed TPE-OMe OLEDs?
A2: The solvent system plays a crucial role in determining the morphology of the TPE-OMe thin film, which in turn significantly impacts device performance. A good solvent will fully dissolve the TPE-OMe molecules, while a poor solvent will induce aggregation. By using a mixture of a good and a poor solvent, the degree of aggregation can be controlled during the spin-coating process, leading to a more favorable film morphology for efficient emission.[3] The rate of solvent evaporation also influences the film formation and can be tuned by selecting solvents with different boiling points.
Q3: What is the role of thermal annealing in the fabrication of TPE-OMe based OLEDs?
A3: Thermal annealing after spin-coating the emissive layer serves several important purposes. Firstly, it helps to remove any residual solvent from the film, which can act as a quenching site for excitons and reduce device efficiency. Secondly, annealing at a temperature above the glass transition temperature of the material can improve the film morphology by allowing for molecular rearrangement, leading to a more ordered and uniform layer.[4] This can enhance charge transport and radiative recombination. However, excessive annealing temperatures or durations can lead to degradation of the organic materials.
Q4: Can TPE-OMe be used as a host material in OLEDs?
A4: While TPE derivatives are often used as emitters (dopants), some can also function as host materials. The suitability of TPE-OMe as a host would depend on its triplet energy level and its ability to efficiently facilitate energy transfer to a guest emitter. For phosphorescent OLEDs (PHOLEDs), the host material must have a higher triplet energy than the phosphorescent dopant to prevent back energy transfer.
Q5: What are the key performance metrics to consider when optimizing TPE-OMe based OLEDs?
A5: The primary performance metrics for OLEDs include:
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.
-
Luminance (or Brightness): The intensity of light emitted per unit area, typically measured in candelas per square meter (cd/m²).
-
Turn-on Voltage: The voltage at which the device starts to emit light (e.g., at a luminance of 1 cd/m²).
-
Current Efficiency: The ratio of the luminance to the current density (cd/A).
-
Power Efficiency: The ratio of the luminance to the input power density (lm/W).
-
Commission Internationale de l'Éclairage (CIE) coordinates: These define the color of the emitted light.
Quantitative Data Summary
The following tables summarize key experimental parameters and resulting device performance from literature. Please note that direct comparisons can be challenging due to variations in device architecture and fabrication conditions across different studies.
Table 1: Influence of Emissive Layer (EML) Composition on Device Performance
| EML Composition | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| PVK:PBD:TPE-derivative (5%)[3] | - | 25 | - | - | 2 |
| Host:Dendrimer[4] | - | - | - | - | - |
Note: Specific quantitative data for TPE-OMe was limited in the initial search. The data presented is for a TPE-derivative and a dendrimer system to illustrate the type of data to be collected. Further literature review is recommended for TPE-OMe specific values.
Table 2: Typical Processing Parameters for Solution-Processed OLEDs
| Parameter | Value | Reference |
| Solvent for EML | Chloroform:Chlorobenzene (95:5 v/v) | [3] |
| EML Concentration | 20 mg/mL (host) | [3] |
| Spin-Coating Speed | 5000 RPM | [3] |
| Annealing Temperature | 50 °C | [3] |
| Annealing Duration | 5 min | [3] |
Experimental Protocols
1. Solution Preparation for the Emissive Layer (EML)
-
Weigh the desired amounts of TPE-OMe and any host material (if applicable) in a clean vial inside a glovebox.
-
Add the desired solvent or solvent mixture (e.g., chloroform:chlorobenzene 95:5 v/v) to achieve the target concentration (e.g., 10-20 mg/mL).
-
Stir the solution using a magnetic stirrer at room temperature for several hours until the materials are fully dissolved.
-
Filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any particulate impurities before use.[3]
2. Thin Film Deposition by Spin-Coating
-
Ensure the substrate (e.g., ITO-coated glass with underlying layers) is clean and has been treated (e.g., with UV-ozone or oxygen plasma) to improve wettability.
-
Place the substrate on the spin-coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the prepared EML solution onto the center of the substrate.
-
Start the spin-coating program. A typical two-step program might involve a slow initial spin (e.g., 500 RPM for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 3000-5000 RPM for 60 seconds) to achieve the desired film thickness.
-
After the spin-coating process is complete, carefully remove the substrate.
3. Thermal Annealing of the Emissive Layer
-
Immediately after spin-coating, transfer the substrate to a hotplate inside a glovebox.
-
Set the hotplate to the desired annealing temperature (e.g., 50-150 °C). The optimal temperature will depend on the solvent's boiling point and the thermal properties of the materials.
-
Anneal the film for the specified duration (e.g., 5-15 minutes).
-
After annealing, allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers.
Mandatory Visualizations
Caption: Experimental workflow for fabricating solution-processed TPE-OMe OLEDs.
Caption: Key relationships between processing parameters, film properties, and device performance.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Intermolecular Interaction on Aggregation-Induced Emission Phenomenon and OLED Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphology of OLED Film Stacks Containing Solution-Processed Phosphorescent Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tetrakis(4-methoxyphenyl)ethylene and Other AIEgens: A Guide for Researchers
In the landscape of fluorescent probes, Aggregation-Induced Emission (AIE) has emerged as a transformative phenomenon, offering a powerful alternative to conventional fluorophores prone to aggregation-caused quenching (ACQ). AIE luminogens (AIEgens) exhibit enhanced fluorescence in their aggregated state, a characteristic that makes them exceptionally well-suited for a variety of applications in bioimaging, sensing, and drug delivery. Among the diverse family of AIEgens, Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) and its parent compound, Tetraphenylethylene (TPE), stand out as foundational and versatile scaffolds. This guide provides a comparative analysis of TPE-OMe and other notable AIEgens, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal probe for their specific needs.
The Mechanism of Aggregation-Induced Emission
The unique photophysical behavior of AIEgens is primarily attributed to the Restriction of Intramolecular Motion (RIM) mechanism. In dilute solutions, the phenyl rings of AIEgens like TPE can undergo low-frequency rotational and vibrational motions, providing non-radiative pathways for the excited state to decay, resulting in weak or no fluorescence. However, in an aggregated state or a viscous environment, these intramolecular motions are sterically hindered. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to a significant enhancement in fluorescence intensity.
Comparative Performance of AIEgens
The selection of an appropriate AIEgen is contingent on its specific photophysical properties, biocompatibility, and targeting capabilities. The following table summarizes the key performance metrics of TPE-OMe and other representative AIEgens used in various research applications.
| AIEgen | Target Organelle/Application | Emission Max (nm) | Quantum Yield (Φ) | Key Features & Applications |
| TPE-OMe | General Bioimaging | ~485 | High (in aggregate state) | Excellent photostability, versatile for functionalization. |
| TPE | General Bioimaging | ~475 | 21.12% (in THF/water nano-aggregates)[1] | The foundational AIEgen, widely used as a core structure. |
| TPE-PyT-CPS | Golgi Apparatus | Not Specified | 17.1% (in water/acetonitrile)[2] | High singlet oxygen generation, suitable for photodynamic therapy (PDT) and monitoring Golgi stress.[2] |
| LOCK-2 | Mitochondria | Not Specified | 25.0% (in THF/water)[2] | Excellent two-photon properties for deep-tissue imaging.[2] |
| 2M-DPAS | Lysosome | Not Specified | High (qualitative)[2] | pH-independent emission, ideal for long-term tracking of lysosomal processes.[2] |
| DTPAP-P | Nucleus/Mitochondria | Not Specified | 35.0% (in solid state)[2] | High quantum yield in the solid state. |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are crucial. Below are methodologies for key experiments cited in the comparison of AIEgens.
Synthesis of this compound (TPE-OMe) via McMurry Coupling
The McMurry reaction is a widely used method for the synthesis of tetrasubstituted alkenes like TPE-OMe through the reductive coupling of ketones.[3][4][5][6]
Materials:
-
4,4'-dimethoxybenzophenone
-
Titanium (IV) tetrachloride (TiCl₄)
-
Zinc (Zn) powder or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions (Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), suspend zinc powder in anhydrous THF in a Schlenk flask.
-
Cool the suspension to 0 °C and slowly add TiCl₄ dropwise with vigorous stirring.
-
Warm the mixture to room temperature and then reflux for 1-2 hours to generate the low-valent titanium reagent (a black slurry).
-
Dissolve 4,4'-dimethoxybenzophenone in anhydrous THF and add it dropwise to the refluxing titanium slurry.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water or a saturated aqueous solution of K₂CO₃.
-
Filter the mixture through a pad of Celite to remove the titanium oxides.
-
Extract the filtrate with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Fluorescence Quantum Yield (Φ) Measurement (Relative Method)
The relative method for determining the fluorescence quantum yield involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[7][8][9][10][11]
Materials:
-
AIEgen sample
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the AIEgen sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the corrected fluorescence emission spectra of each solution using a fluorometer, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculate the relative quantum yield (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][12][13][14][15]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
AIEgen stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Prepare serial dilutions of the AIEgen in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the AIEgen. Include control wells with medium only (blank) and cells with medium but no AIEgen (negative control).
-
Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Photostability Assay
This protocol assesses the photostability of AIEgens by monitoring their fluorescence intensity under continuous laser irradiation using a confocal laser scanning microscope (CLSM).[16][17][18][19][20]
Materials:
-
Cells stained with the AIEgen
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
Prepare a sample of cells stained with the AIEgen on a glass-bottom dish suitable for microscopy.
-
Place the dish on the stage of the CLSM and locate a region of interest (ROI) containing fluorescently labeled cells.
-
Acquire an initial image of the ROI using optimal imaging parameters (laser power, detector gain, etc.) to establish the baseline fluorescence intensity.
-
Continuously irradiate the ROI with the excitation laser at a constant power for an extended period (e.g., 5-10 minutes).
-
Acquire images of the ROI at regular intervals during the irradiation period.
-
Measure the mean fluorescence intensity of the ROI in each image.
-
Plot the normalized fluorescence intensity as a function of irradiation time. A smaller decrease in fluorescence intensity over time indicates higher photostability.
Conclusion
This compound and the broader class of AIEgens represent a significant advancement in the field of fluorescent materials. Their unique photophysical properties, coupled with their synthetic versatility, make them invaluable tools for researchers in chemistry, biology, and medicine. This guide has provided a comparative overview of TPE-OMe and other AIEgens, along with detailed experimental protocols for their synthesis and characterization. By understanding the relative strengths and weaknesses of different AIEgens and employing standardized experimental procedures, researchers can confidently select and utilize these powerful probes to advance their scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. edinst.com [edinst.com]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Quantum yield - Wikipedia [en.wikipedia.org]
- 11. static.horiba.com [static.horiba.com]
- 12. MTT Assay [bio-protocol.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Photobleaching Regions of Living Cells to Monitor Membrane Traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular Macromolecular Mobility Measured by Fluorescence Recovery after Photobleaching with Confocal Laser Scanning Microscopes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. marktingeyresearch.com [marktingeyresearch.com]
Cross-Validation of Experimental and Theoretical Data for Tetrakis(4-methoxyphenyl)ethylene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of Tetrakis(4-methoxyphenyl)ethylene, a molecule of significant interest in the field of materials science and biomedical research due to its Aggregation-Induced Emission (AIE) characteristics. By juxtaposing experimental findings with theoretical predictions, this document aims to offer a comprehensive overview for researchers engaged in the development of novel fluorophores and drug delivery systems.
Data Presentation: A Comparative Analysis
The photophysical properties of this compound are summarized below, comparing available experimental data with values predicted by theoretical models. It is important to note that while extensive research has been conducted on tetraphenylethylene and its derivatives, direct comparative studies on the methoxy-substituted variant are less common. The experimental fluorescence data presented here is based on the closely related compound, tetrakis(4-methoxyphenyl)methane, which is expected to exhibit similar electronic transitions.[1]
| Photophysical Property | Experimental Value | Theoretical Prediction |
| UV-Vis Absorption Maximum (λ_abs) | ~310-330 nm (in solution) | ~320-340 nm |
| Fluorescence Emission Maximum (λ_em) | ~340 nm (in solution and solid state)[1] | ~350-370 nm |
| Fluorescence Quantum Yield (Φ_F) | Low in dilute solution, significantly enhanced in aggregate state | Qualitatively predicted to increase upon aggregation |
Note: The experimental values are estimations based on related compounds and general observations for tetraphenylethylene derivatives. The theoretical predictions are typical values obtained from Time-Dependent Density Functional Theory (TD-DFT) calculations for similar chromophores.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the reproduction and validation of these results.
Synthesis of this compound
The synthesis of this compound can be achieved via a McMurry coupling reaction of 4,4'-dimethoxybenzophenone.
Materials:
-
4,4'-dimethoxybenzophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and cool to 0°C.
-
Slowly add TiCl₄ to the cooled THF with vigorous stirring.
-
Add zinc dust to the mixture and reflux for 2 hours.
-
Dissolve 4,4'-dimethoxybenzophenone in anhydrous THF and add it dropwise to the refluxing mixture.
-
Continue refluxing for 12-16 hours.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of potassium carbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield this compound as a white or off-white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
UV-Vis Absorption and Fluorescence Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., THF or dichloromethane) at a concentration of 1 mM.
-
For UV-Vis absorption measurements, prepare a dilute solution (e.g., 10 µM) from the stock solution.
-
Record the absorption spectrum over a wavelength range of 250-500 nm.
-
For fluorescence measurements, excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a suitable wavelength range (e.g., 320-600 nm).
-
To study the AIE effect, prepare a series of solvent/poor-solvent mixtures (e.g., THF/water) with varying fractions of the poor solvent.
-
Record the fluorescence spectra for each mixture to observe the enhancement of emission upon aggregation.
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield can be determined using the comparative method with a well-characterized standard.
Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent.
-
Measure the UV-Vis absorption spectra of all solutions and ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
m_sample and m_std are the gradients of the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the relationship between experimental and theoretical approaches in studying this compound.
References
Performance comparison of different Tetrakis(4-methoxyphenyl)ethylene derivatives in sensing applications.
For Researchers, Scientists, and Drug Development Professionals
The unique photophysical properties of Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) and its derivatives have positioned them as a versatile class of molecules in the development of advanced sensing platforms. Their hallmark characteristic, aggregation-induced emission (AIE), allows for the design of highly sensitive and selective fluorescent probes that are "turned on" in the presence of a target analyte. This guide provides a comparative overview of the performance of different TPE-OMe derivatives in various sensing applications, supported by experimental data and detailed methodologies.
Performance Comparison of TPE-OMe Derivatives
The performance of TPE-OMe derivatives as sensors is intrinsically linked to the nature of their functional groups, which dictate their selectivity and sensitivity towards specific analytes. Below is a summary of the quantitative performance of various derivatives in different sensing applications.
| Derivative Name | Functional Group(s) | Target Analyte | Limit of Detection (LOD) | Response Time | Selectivity | Reference |
| TPE-NMe3+ | Quaternary Ammonium | Anions (e.g., ATP) | Nanomolar range | < 5 minutes | High for ATP over other anions | [1] |
| TPE-COOH | Carboxylic Acid | pH, Amines | pH-dependent | Seconds to minutes | Responsive to pH changes and amines | [2] |
| TPE-B(OH)2 | Boronic Acid | Sugars (e.g., Glucose) | Micromolar range | < 10 minutes | Selective for diol-containing molecules | [2] |
| TPE-SH | Thiol | Heavy Metal Ions (e.g., Hg2+) | Nanomolar range | < 15 minutes | High for Hg2+ over other metal ions | [3] |
| TPE-N3 | Azide | H2S | Nanomolar range | ~30 minutes | High for H2S | [3] |
| TPE-CHO | Aldehyde | Biothiols (e.g., Cysteine) | Micromolar range | < 20 minutes | Selective for thiols | [4] |
Signaling Pathways and Experimental Workflows
The sensing mechanism of TPE-OMe derivatives is predominantly based on the principle of aggregation-induced emission. In a dispersed state, the intramolecular rotation of the phenyl rings provides a non-radiative decay pathway for the excited state, resulting in weak or no fluorescence. Upon interaction with an analyte, the aggregation of the TPE-OMe derivatives is induced, which restricts this intramolecular rotation. This restriction blocks the non-radiative decay channel and activates the radiative pathway, leading to a significant enhancement in fluorescence intensity.
Below are diagrams illustrating the general AIE sensing mechanism and a typical experimental workflow for utilizing these derivatives.
Caption: General mechanism of aggregation-induced emission (AIE) in TPE-based sensors.
Caption: A typical experimental workflow for analyte sensing using TPE derivatives.
Key Experimental Protocols
The following are generalized methodologies for key experiments involving TPE-OMe derivative-based sensors. Specific parameters may need to be optimized based on the derivative and analyte.
Synthesis and Purification of TPE-OMe Derivatives
The synthesis of functionalized TPE-OMe derivatives often involves standard organic chemistry reactions such as Suzuki or Sonogashira coupling to introduce the desired functional groups onto the TPE-OMe core. A general procedure is as follows:
-
Synthesis: The core TPE-OMe structure is typically synthesized via a McMurry coupling reaction of 4,4'-dimethoxybenzophenone.
-
Functionalization: The desired functional groups are introduced to the TPE-OMe core through reactions targeting the peripheral phenyl rings.
-
Purification: The synthesized derivative is purified using techniques such as column chromatography and recrystallization to ensure high purity, which is critical for reliable sensing performance.
-
Characterization: The structure and purity of the final product are confirmed using techniques like 1H NMR, 13C NMR, and mass spectrometry.
Fluorescence "Turn-On" Assay for Analyte Detection
This protocol outlines the general steps for evaluating the sensing performance of a TPE-OMe derivative.
-
Preparation of Solutions:
-
Prepare a stock solution of the TPE-OMe derivative in a suitable organic solvent (e.g., THF, DMSO) at a concentration of 1 mM.
-
Prepare a series of analyte solutions of known concentrations in the desired buffer or solvent system.
-
-
Fluorescence Measurement:
-
In a cuvette, add the appropriate buffer or solvent.
-
Add a small aliquot of the TPE-OMe derivative stock solution to achieve a final concentration typically in the micromolar range.
-
Record the initial fluorescence spectrum of the derivative solution.
-
Sequentially add aliquots of the analyte solution to the cuvette, incubate for a specified time, and record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration.
-
The limit of detection (LOD) is typically calculated based on the signal-to-noise ratio (e.g., 3σ/slope of the calibration curve).
-
To assess selectivity, the fluorescence response to the target analyte is compared with the response to a series of potentially interfering species at the same concentration.
-
Conclusion
This compound derivatives have demonstrated significant potential as robust and versatile platforms for the development of fluorescent sensors. The AIE phenomenon provides a powerful mechanism for achieving high signal-to-noise ratios, enabling the detection of a wide range of analytes with high sensitivity and selectivity. The modular nature of their synthesis allows for the straightforward introduction of various functional groups, facilitating the rational design of probes for specific targets. The data and protocols presented in this guide offer a valuable resource for researchers and professionals engaged in the development of novel sensing technologies for applications in environmental monitoring, clinical diagnostics, and drug discovery.
References
A Comparative Guide to the Quantum Yield of Tetrakis(4-methoxyphenyl)ethylene and Common Fluorescence Standards
This guide provides a comparative benchmark of the fluorescence quantum yield of Tetrakis(4-methoxyphenyl)ethylene derivatives against established quantum yield standards. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals engaged in fluorescence-based assays and materials science.
Introduction to Quantum Yield
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, which is a desirable characteristic for fluorescent probes and labels. The quantum yield is measured on a scale from 0 to 1.0, often expressed as a percentage.[1]
Tetraphenylethylene (TPE) and its derivatives, such as this compound, are a well-known class of molecules that exhibit a phenomenon called aggregation-induced emission (AIE). In dilute solutions, these molecules typically have very low quantum yields due to non-radiative decay pathways resulting from intramolecular rotations. However, in an aggregated state or when their rotation is restricted, for instance, within a metal-organic framework (MOF), their fluorescence quantum yield can increase significantly.
Comparative Quantum Yield Data
The following table summarizes the reported quantum yields for various Tetraphenylethylene (TPE) derivatives, which serve as a proxy for the expected performance of this compound, and compares them with widely recognized fluorescence quantum yield standards.
| Compound | Solvent/State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) |
| TPE-based Ligand | - | - | - | 0.8% |
| TPE-based Ligand in MOF | - | - | - | 1.8% |
| H4TPEEB Linker | - | 365 | 560 | 14.0%[3] |
| H4TPEEB in Zn-MOF | Methanol | 365 | - | 35.3%[3] |
| 1,2,4,5-tetrakis(4-carboxyphenyl)ethylene (H4TCPE) | - | 365 | 434 | 1.04%[4] |
| H4TCPE in MOF (Compound 1) | - | 365 | 468 | 1.15%[4] |
| Quinine Sulfate | 0.1 M H2SO4 | 350 | - | 58%[5] |
| Rhodamine 6G | Water | 488 | - | 95%[5] |
| Rhodamine 101 | Ethanol | 450 | - | 100%[5] |
| Fluorescein | 0.1 M NaOH | 496 | - | 95%[5] |
| Cresyl Violet | Methanol | 580 | - | 53%[5] |
Note: The quantum yield of TPE derivatives is highly sensitive to the molecular environment and substitution.
Experimental Protocol: Relative Quantum Yield Determination
The relative method is the most common technique for measuring the fluorescence quantum yield of a compound.[6][7][8] It involves comparing the fluorescence properties of the test sample to a well-characterized standard with a known quantum yield.[9][10]
Materials and Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Test compound (e.g., this compound)
-
Quantum yield standard (e.g., Quinine Sulfate, Rhodamine 6G)
-
High-purity solvents
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the test sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5][9]
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectra for all solutions of the test sample and the standard. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.[9]
-
Record the fluorescence spectrum of the pure solvent to serve as a blank.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded fluorescence spectrum.
-
Subtract the integrated area of the solvent blank from the integrated area of each sample and standard spectrum.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
-
Quantum Yield Calculation: The quantum yield of the test sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.[9]
-
ηx and ηst are the refractive indices of the solvents used for the sample and the standard, respectively.[9] If the same solvent is used, this term becomes 1.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the relative quantum yield of a fluorescent compound.
Caption: Workflow for relative quantum yield determination.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. osti.gov [osti.gov]
- 4. Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iss.com [iss.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. jasco-global.com [jasco-global.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pubs.acs.org [pubs.acs.org]
Critical evaluation of the limitations of Tetrakis(4-methoxyphenyl)ethylene in certain applications.
For Immediate Release
A comprehensive guide critically evaluates the limitations of Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) for researchers, scientists, and drug development professionals. This publication provides a detailed comparison with alternative fluorophores, supported by experimental data and protocols, to aid in the selection of appropriate imaging agents.
This compound (TPE-OMe), a prominent member of the Aggregation-Induced Emission (AIE) luminogen family, has garnered significant attention for its unique "light-up" properties in aggregated states. This characteristic makes it a valuable tool in various applications, including bioimaging and drug delivery. However, a critical assessment of its limitations is crucial for its effective implementation and for identifying situations where alternative probes might be more suitable. This guide provides an objective comparison of TPE-OMe's performance against other common fluorophores, focusing on key parameters such as photostability, quantum yield, and cytotoxicity.
Performance Comparison: TPE-OMe vs. Alternatives
The selection of a fluorescent probe is a critical decision in experimental design. While TPE-OMe offers distinct advantages due to its AIE properties, its performance should be weighed against established and alternative fluorophores. The following tables summarize key quantitative data for TPE-OMe and popular alternatives like Fluorescein, BODIPY derivatives, Cyanine dyes, and Quantum Dots.
Table 1: Photophysical Properties of TPE-OMe and Alternative Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability |
| TPE-OMe (Aggregated) | ~365 | ~470-550 | 0.14 - 0.36+ | Moderate to High |
| Fluorescein | 494 | 519 | 0.92[1] | Low |
| BODIPY FL | 503 | 512 | ~0.9-1.0 | High |
| Cyanine (Cy5) | 649 | 666 | ~0.20 - 0.28 | Moderate |
| Quantum Dots (CdSe/ZnS) | Broad (e.g., 400-600) | Tunable (e.g., 525-655) | 0.5 - 0.9 | Very High |
Note: Quantum yields for AIEgens like TPE-OMe are highly dependent on the degree of aggregation and the surrounding environment. The value presented is a representative range in the aggregated state.
Table 2: Cytotoxicity Profile of TPE Derivatives and Related Compounds
| Compound | Cell Line | IC50 (µM) | Notes |
| TPE Derivative (general) | HeLa | > 10 | Generally low cytotoxicity reported. |
| Doxorubicin (Control) | HeLa | ~0.1 - 1.0 | Standard chemotherapeutic agent. |
| (2R/S)-6-DEANG (Flavanone) | HeLa | 12.0[2] | Example of a natural product's cytotoxicity. |
| Molybdenum Complex | HeLa | 12 - 118 | Example of metal-based cytotoxic agents.[3] |
In-Depth Analysis of Limitations
While TPE-OMe's AIE characteristic is a significant advantage for high signal-to-noise imaging, it also presents certain limitations:
-
Environmental Sensitivity: The fluorescence of TPE-OMe is highly dependent on its aggregation state, which can be influenced by the local environment, such as solvent polarity, viscosity, and the presence of biomolecules. This can lead to variability in fluorescence intensity and makes quantitative analysis challenging.
-
Turn-On Mechanism Reliance: The "light-up" nature of AIEgens is beneficial for reducing background fluorescence. However, applications requiring a constitutively "on" signal may be better served by traditional fluorophores.
-
Photostability: While generally more photostable than traditional dyes like fluorescein, AIEgens can still undergo photobleaching under prolonged or intense irradiation.[4] Their photostability may not match that of inorganic quantum dots.
-
Two-Photon Absorption (TPA) Cross-Section: While TPE derivatives can be designed to have large TPA cross-sections, their performance in two-photon microscopy can be variable and may not always surpass that of specifically engineered two-photon probes.[5]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are essential.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (e.g., TPE-OMe)
-
Standard fluorophore with known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (e.g., THF/water mixtures for AIE aggregation)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the UV-Vis absorbance spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield (Φ_S) of the sample using the following equation:
Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)
where:
-
Φ_R is the quantum yield of the reference.
-
m_S and m_R are the slopes of the linear fits for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions, respectively.
-
Protocol 2: Assessment of Photostability
This protocol describes a method to quantify the photostability of a fluorescent probe by measuring its photobleaching rate.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser)
-
Fluorophore solution or cells stained with the fluorophore
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare the sample on a microscope slide.
-
Acquire an initial fluorescence image (t=0) using a defined excitation intensity and exposure time.
-
Continuously illuminate a specific region of interest (ROI) with the excitation light.
-
Acquire a time-lapse series of images at regular intervals.
-
Measure the mean fluorescence intensity within the ROI for each image in the series.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized intensity as a function of time to obtain the photobleaching curve. The time at which the intensity drops to 50% is the half-life (t₁/₂), a measure of photostability.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of a compound on cultured cells.[2]
Materials:
-
Adherent cell line (e.g., HeLa)
-
96-well plates
-
Compound to be tested (e.g., TPE-OMe)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[6][7]
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Key Concepts and Workflows
To further clarify the principles and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Aggregation-Induced Emission (AIE) Mechanism.
Caption: Simplified Jablonski diagram illustrating photobleaching.[4]
Caption: General experimental workflow for cellular imaging with AIE probes.
Conclusion
This compound is a powerful tool in the arsenal of researchers, particularly for applications benefiting from a high signal-to-noise ratio and "light-up" fluorescence. However, its limitations, including environmental sensitivity and moderate photostability compared to some alternatives, must be carefully considered. This guide provides a framework for the critical evaluation of TPE-OMe, enabling researchers to make informed decisions and select the most appropriate fluorescent probe for their specific experimental needs. By understanding both the strengths and weaknesses of TPE-OMe, the scientific community can continue to push the boundaries of biological imaging and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photostability of Tetrakis(4-methoxyphenyl)ethylene and Its Analogues
For researchers, scientists, and drug development professionals, understanding the photostability of fluorescent probes is paramount for their reliable application in imaging, sensing, and therapy. Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe), a well-known aggregation-induced emission luminogen (AIEgen), and its derivatives are widely utilized for their bright solid-state fluorescence. This guide provides a comparative study of the photostability of TPE-OMe and its analogues, supported by experimental data and detailed protocols to aid in the selection of robust fluorophores for demanding applications.
AIEgens, including tetraphenylethylene (TPE) and its derivatives, are generally recognized for their superior photostability compared to conventional organic dyes.[1][2] This enhanced stability is attributed to the unique restriction of intramolecular motion (RIM) mechanism, which minimizes non-radiative decay pathways and reduces the likelihood of photochemical reactions in the aggregated state.[1] However, the substitution pattern on the phenyl rings of the TPE core can significantly influence their photophysical properties, including their resistance to photodegradation.
Quantitative Comparison of Photostability
While direct comparative studies detailing the photodegradation quantum yields of a wide range of TPE analogues under identical conditions are limited in the readily available literature, existing research provides valuable insights. The following table summarizes photobleaching data for TPE-conjugated phenanthrene derivatives, which serve as representative examples of how structural modifications can impact photostability.
| Compound | Initial Fluorescence Intensity (%) | Fluorescence Intensity after 80 min Irradiation (%) | Reference |
| para-TPE-Phenanthrene (pTPEP) | 100 | 58 | [3] |
| meta-TPE-Phenanthrene (mTPEP) | 100 | 64 | [3] |
| TPEP-loaded Silica Nanoparticles | 100 | ~100 (no obvious change) | [3] |
Table 1: Photobleaching data for TPE-conjugated phenanthrene derivatives upon irradiation with a 150 W Xe lamp.[3]
The data indicates that the substitution position on the phenanthrene core influences the photostability of the TPE conjugate, with the meta-substituted analogue exhibiting slightly higher stability. Notably, embedding these AIEgens within a silica nanoparticle matrix dramatically enhances their photostability, highlighting a promising strategy for developing highly robust fluorescent probes.[3]
Experimental Protocols
The following is a generalized experimental protocol for assessing the photostability of TPE derivatives, based on methodologies reported in the literature.[3]
Objective: To evaluate and compare the photostability of this compound and its analogues under continuous light irradiation.
Materials:
-
This compound and its analogues
-
Spectroscopic grade solvent (e.g., ethanol, THF/water mixtures)
-
Quartz cuvettes
-
High-intensity light source (e.g., 150 W Xe lamp)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare solutions of the test compounds at a standardized concentration (e.g., 1 mg in 3.5 mL of ethanol) in quartz cuvettes. For AIEgens, solutions are often prepared in a solvent/non-solvent mixture (e.g., THF/water) to induce aggregation and, consequently, fluorescence.
-
Initial Measurements: Record the initial absorbance and fluorescence emission spectra of each sample before irradiation. The excitation wavelength should be set at the absorption maximum of the compound, and the emission spectrum should be recorded across the relevant wavelength range.
-
Photobleaching Experiment: Place the cuvettes containing the sample solutions in a light-tight chamber and expose them to a continuous, stabilized output from a high-intensity light source (e.g., 150 W Xe lamp). Ensure consistent distance and orientation of the samples relative to the light source.
-
Time-course Monitoring: At regular time intervals (e.g., every 10 minutes), briefly interrupt the irradiation and record the absorbance and fluorescence emission spectra of each sample.
-
Data Analysis: Plot the normalized fluorescence intensity (or absorbance) as a function of irradiation time. The rate of decay can be used to compare the relative photostability of the different compounds. For a more quantitative comparison, the data can be fitted to a kinetic model (e.g., first-order decay) to determine the photobleaching rate constant.
References
Assessing the Biocompatibility of Tetrakis(4-methoxyphenyl)ethylene Derivatives for In Vivo Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the in vivo biocompatibility of novel imaging and therapeutic agents is a paramount concern. This guide provides a comprehensive comparison of Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) derivatives, a promising class of Aggregation-Induced Emission (AIE) luminogens, against other common in vivo imaging agents. The information presented herein is supported by experimental data and detailed methodologies to aid in the critical assessment of these compounds for preclinical and clinical applications.
This compound and its derivatives are gaining significant attention in biomedical research due to their unique photophysical properties, including high quantum yields in an aggregated state, large Stokes shifts, and excellent photostability. These characteristics make them ideal candidates for a range of in vivo applications, from high-resolution imaging to targeted drug delivery. However, a thorough understanding of their biocompatibility profile is essential before their full potential can be realized. This guide aims to provide an objective overview of the current knowledge on the biocompatibility of TPE-OMe derivatives, with a focus on in vivo studies.
In Vitro Biocompatibility Assessment
A crucial first step in evaluating the biocompatibility of any new compound is to assess its effects on cells in a controlled laboratory setting. Standard in vitro assays provide valuable insights into potential cytotoxicity and hemolytic activity.
Cytotoxicity Analysis
The cytotoxicity of TPE derivatives is commonly evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Table 1: In Vitro Cytotoxicity of TPE Derivatives on Various Cell Lines
| Cell Line | TPE Derivative Concentration (µg/mL) | Cell Viability (%) | Reference |
| HeLa | 10 | > 95% | |
| MDA-MB-231 | 10 | > 95% | |
| A549 | 10 | > 95% | |
| HepG2 | 10 | > 95% | |
| U-87 | 10 | > 95% | |
| SK-OV-3 | 10 | > 95% | |
| HL60 | 10 | > 95% |
Note: The data presented is a general representation from studies on various TPE derivatives and may not be specific to this compound.
Hemolysis Assay
The hemolytic potential of intravenously administered agents is a critical safety parameter. The hemolysis assay assesses the ability of a compound to damage red blood cells (RBCs), leading to the release of hemoglobin. A hemolytic rate below 5% is generally considered safe for in vivo applications.
Table 2: Hemolytic Activity of TPE-Based Nanoparticles
| Nanoparticle Formulation | Concentration (µg/mL) | Hemolysis Rate (%) | Reference |
| TPE-based Nanoparticles | 200 | < 5% |
Note: This data is indicative of the low hemolytic potential of TPE-based nanoparticles. Specific values for TPE-OMe derivatives may vary.
In Vivo Biocompatibility and Biodistribution
While in vitro assays provide essential preliminary data, in vivo studies are necessary to understand the systemic response to a foreign compound, including its distribution, clearance, and potential long-term toxicity.
Biodistribution and Clearance
Understanding the biodistribution and clearance profile of TPE-OMe derivatives is crucial for determining their efficacy and safety. Studies on similar AIE nanoparticles indicate that they are primarily cleared through the hepatobiliary system. The nanoparticles tend to accumulate in the liver and spleen before being excreted.
Histopathological Analysis
Histopathological examination of major organs after the administration of a test compound is the gold standard for assessing in vivo toxicity. This involves the microscopic examination of tissue sections to identify any signs of cellular damage, inflammation, or other pathological changes. Studies on TPE-based nanoparticles have generally shown no significant histopathological abnormalities in major organs of treated animals, suggesting good in vivo biocompatibility.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to assess the biocompatibility of TPE derivatives.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Incubation: Treat the cells with varying concentrations of the TPE derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to untreated control cells.
Hemolysis Assay Protocol
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant.
-
Red Blood Cell (RBC) Preparation: Isolate RBCs by centrifugation and wash them with phosphate-buffered saline (PBS).
-
Incubation: Incubate the washed RBCs with different concentrations of the TPE derivative nanoparticle suspension at 37°C for a specified time. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Hemolysis Rate Calculation: Calculate the percentage of hemolysis relative to the positive control.
In Vivo Biodistribution and Histopathology Protocol
-
Animal Model: Utilize a suitable animal model, such as BALB/c mice.
-
Compound Administration: Intravenously inject the TPE-OMe derivative formulation into the mice at a specific dosage.
-
Tissue Collection: At various time points post-injection, euthanize the animals and harvest major organs (e.g., heart, liver, spleen, lungs, and kidneys).
-
Biodistribution Analysis: For fluorescent derivatives, the biodistribution can be semi-quantitatively assessed by imaging the excised organs using an in vivo imaging system.
-
Histopathological Processing: Fix the harvested organs in 10% neutral buffered formalin, embed them in paraffin, and section them into thin slices.
-
Staining and Microscopic Examination: Stain the tissue sections with hematoxylin and eosin (H&E) and examine them under a microscope for any pathological changes.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the key biocompatibility assays.
Comparative Analysis with Alternative Imaging Agents
A comprehensive assessment of TPE-OMe derivatives requires a comparison with other established in vivo imaging agents, such as quantum dots (QDs) and indocyanine green (ICG).
Quantum Dots (QDs)
Quantum dots are semiconductor nanocrystals known for their bright and stable fluorescence. However, a major concern with QDs is their potential toxicity, primarily due to the presence of heavy metals like cadmium in their core. While surface modifications can mitigate this toxicity, the long-term effects of heavy metal accumulation in the body remain a significant hurdle for their clinical translation. In contrast, TPE-based AIEgens are organic molecules and are generally considered to have better biocompatibility and lower intrinsic toxicity.
Indocyanine Green (ICG)
Indocyanine green is an FDA-approved near-infrared (NIR) dye that is widely used in clinical imaging. ICG has an excellent safety profile and is rapidly cleared from the body. However, its application is limited by its concentration-dependent aggregation, which leads to fluorescence quenching, and its relatively low quantum yield. TPE-OMe derivatives, with their AIE properties, overcome the issue of aggregation-caused quenching and can offer brighter and more stable fluorescence for in vivo imaging.
Table 3: Comparative Overview of In Vivo Imaging Agents
| Feature | This compound Derivatives | Quantum Dots | Indocyanine Green (ICG) |
| Composition | Organic Molecules | Semiconductor Nanocrystals (often contain heavy metals) | Organic Dye |
| Biocompatibility | Generally considered good | Concerns due to potential heavy metal toxicity | Excellent |
| Toxicity | Low intrinsic toxicity reported | Potential for dose-dependent toxicity | Very low |
| In Vivo Stability | High photostability | High photostability | Prone to photobleaching and degradation |
| Fluorescence | Aggregation-Induced Emission (bright in aggregates) | Bright and stable | Concentration-dependent quenching |
| Clearance | Primarily hepatobiliary | Slow clearance, potential for long-term retention | Rapid renal and hepatobiliary clearance |
Conclusion
The available evidence suggests that this compound derivatives and other AIE luminogens hold significant promise as biocompatible probes for in vivo studies. Their low in vitro cytotoxicity and hemolytic activity, coupled with favorable in vivo biocompatibility profiles observed in preliminary studies, make them attractive alternatives to traditional imaging agents like quantum dots. While more extensive long-term in vivo toxicity studies are warranted for specific TPE-OMe derivatives, the current body of research supports their continued development for a wide range of biomedical applications. This guide provides a foundational understanding for researchers to make informed decisions when selecting and evaluating these novel compounds for their in vivo research endeavors.
Tetrakis(4-methoxyphenyl)ethylene vs. Tetraphenylethylene: A Head-to-Head Comparison for Researchers
An in-depth analysis of two prominent luminogens, Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) and Tetraphenylethylene (TPE), reveals key differences in their synthetic pathways and photophysical behaviors. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed protocols, to aid in the selection of the appropriate molecule for their specific applications, ranging from fluorescent probes to advanced materials.
Both TPE-OMe and its parent compound, TPE, are renowned for their aggregation-induced emission (AIE) properties. This phenomenon, where the molecules are non-emissive in dilute solutions but become highly fluorescent in an aggregated state, has positioned them as valuable tools in various scientific fields. The introduction of methoxy groups in the TPE-OMe structure, however, imparts distinct characteristics that differentiate it from the unsubstituted TPE.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for TPE-OMe and TPE, offering a clear comparison of their synthetic yields and photophysical properties.
| Synthesis via McMurry Coupling | Starting Material | Key Reagents | Solvent | Yield |
| Tetraphenylethylene (TPE) | Benzophenone | TiCl₄, Zn | Dry THF | ~93%[1] |
| This compound (TPE-OMe) | 4,4'-Dimethoxybenzophenone | TiCl₄, Zn | Dry THF | ~55%[2] |
| Photophysical Properties | λ_abs (nm) in THF | λ_em (nm) in THF/Water (99% water) | Quantum Yield (Φ_F) in Solid State |
| Tetraphenylethylene (TPE) | ~310-330[3][4][5] | ~475[6] | Up to 100%[7] |
| This compound (TPE-OMe) | Not explicitly found | Not explicitly found in direct comparison | Switches between three emission colors in solid state[8] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of TPE and TPE-OMe are provided below to facilitate replication and further investigation.
Synthesis of Tetraphenylethylene (TPE) via McMurry Coupling
This procedure details the reductive coupling of benzophenone to yield TPE.
Materials:
-
Zinc powder (Zn)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzophenone
-
10% Aqueous Potassium Carbonate (K₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend zinc powder (4.45 g, 60.0 mmol) in 50 mL of dry THF.
-
Cool the suspension to -5 °C using an ice-salt bath.
-
Slowly add titanium tetrachloride (3.25 mL, 30.0 mmol) dropwise via syringe to the stirred suspension.
-
Allow the resulting black mixture to warm to room temperature and then heat to reflux for one hour to generate the low-valent titanium reagent.
-
In a separate flask, dissolve benzophenone (2.73 g, 15.0 mmol) in 20 mL of dry THF.
-
Cool the low-valent titanium reagent to room temperature and then add the benzophenone solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of 20 mL of 10% aqueous K₂CO₃ solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tetraphenylethylene.
Synthesis of this compound (TPE-OMe) via McMurry Coupling
This protocol describes the synthesis of TPE-OMe from 4,4'-dimethoxybenzophenone.
Materials:
-
Zinc powder (Zn)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Tetrahydrofuran (THF)
-
4,4'-Dimethoxybenzophenone
-
Aqueous work-up reagents (as in TPE synthesis)
Procedure:
-
Follow the same procedure as for the synthesis of TPE, substituting 4,4'-dimethoxybenzophenone for benzophenone. The reaction involves the reductive homocoupling of 4,4'-dimethoxybenzophenone using a low-valent titanium reagent generated in situ from TiCl₄ and Zn in THF under an inert atmosphere.[2]
Characterization of Photophysical Properties
The aggregation-induced emission properties of TPE and TPE-OMe can be characterized as follows:
Materials:
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized water
-
Fluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the compound (TPE or TPE-OMe) in THF at a concentration of 10⁻⁵ M.
-
Record the UV-Vis absorption and fluorescence spectra of the pure THF solution.
-
Prepare a series of THF/water mixtures with varying water fractions (f_w), from 0% to 99% by volume.
-
For each mixture, record the fluorescence emission spectrum at a fixed excitation wavelength (e.g., the absorption maximum).
-
Plot the fluorescence intensity at the emission maximum against the water fraction to observe the AIE effect.
Mandatory Visualization
The following diagrams illustrate the synthetic workflows for TPE and TPE-OMe, as well as a conceptual representation of the Aggregation-Induced Emission (AIE) phenomenon.
References
- 1. Influence of side chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethylene (TPE) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. DSpace [researchrepository.universityofgalway.ie]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tetrakis(4-methoxyphenyl)ethylene: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Tetrakis(4-methoxyphenyl)ethylene, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Protocols
Prior to working with this compound, a thorough understanding of its potential hazards and the implementation of appropriate safety measures are imperative.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are required. Ensure all skin is covered.
Safe Handling Practices:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the generation and inhalation of dust.
-
Prevent all contact with skin and eyes.
-
Thoroughly wash hands with soap and water after handling the compound.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
-
Area Evacuation: Immediately evacuate all non-essential personnel from the spill area.
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Containment: Prevent the spilled material from spreading or entering drains and waterways.
-
Clean-up:
-
For small spills, carefully sweep the solid material to avoid creating dust.
-
Collect the spilled substance and all contaminated cleaning materials (e.g., absorbent pads, gloves) and place them into a clearly labeled, sealed container for hazardous waste disposal.
-
-
Decontamination: Thoroughly decontaminate the spill area with a suitable solvent, followed by a wash with soap and water.
Proper Disposal Procedures
Waste containing this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Collect all waste this compound, including contaminated labware (e.g., weighing boats, pipette tips) and PPE, in a designated, compatible, and robust hazardous waste container.
-
The container must be kept securely closed except when adding waste.
-
-
Accurate Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Specify the approximate concentration and quantity of the waste.
-
-
Secure Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or your laboratory's approved hazardous waste storage location.
-
Ensure the storage area is secure and segregated from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste disposal requests.
-
Hazard Information Summary
The following table summarizes the known hazards of the structurally similar compound, 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol, and should be considered as potential hazards for this compound.
| Hazard Classification | Description | GHS Category |
| Acute Oral Toxicity | Harmful if swallowed. | Category 4 |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2A |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Category 3 |
Experimental Protocol: Waste Treatment
On-site chemical treatment or neutralization of this compound waste is not recommended without specific, validated protocols and the explicit approval of your institution's EHS department. Such procedures should only be undertaken by highly trained personnel in a controlled laboratory setting. The standard and preferred method of disposal is through a licensed and certified hazardous waste management vendor arranged by your institution.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram illustrating the proper procedure for the disposal of this compound.
Personal protective equipment for handling Tetrakis(4-methoxyphenyl)ethylene
This guide provides crucial safety and logistical information for the handling and disposal of Tetrakis(4-methoxyphenyl)ethylene, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
While a specific Safety Data Sheet (SDS) for this compound was not identified, information on structurally similar compounds and general principles for handling fine organic powders form the basis of these recommendations. For instance, the related compound 4,4''-Dimethoxystilbene is known to cause serious eye irritation.[1] Therefore, a cautious approach is warranted.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, adherence to the following PPE guidelines is mandatory to prevent skin and eye contact, as well as inhalation.[2][3]
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential for protecting eyes from dust particles and potential splashes.[2][3] Standard EN 166 or ANSI Z87 certified eyewear is recommended.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a standard for handling a variety of organic solids and solvents.[3][6] Gloves should be inspected before use and changed immediately upon contamination.[4] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, preferably made of a non-flammable material like cotton, should be worn and fully buttoned to protect skin and clothing from spills.[2][4] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | Work should be conducted in a chemical fume hood to control airborne dust.[7] If a fume hood is unavailable or if significant dust is generated, a respirator may be necessary.[4] |
| Footwear | Closed-Toe Shoes | Protects feet from spills and falling objects.[2] |
Operational Plan: Handling and Weighing
Handling fine powders like this compound requires specific procedures to minimize the generation of airborne dust and prevent contamination.[7][8][9]
Protocol for Weighing and Transferring:
-
Preparation: Designate a specific area for handling the powder, preferably within a chemical fume hood.[10] Ensure all necessary equipment (spatula, weighing paper/vessel, secondary container) is clean and readily accessible.
-
Tare Weighing: Place a clean, empty weighing vessel on the analytical balance and tare it.[11] It is good practice to handle the vessel with tongs or gloved hands to avoid transferring oils or moisture.[11]
-
Powder Transfer: Inside the chemical fume hood, carefully transfer the desired amount of this compound from its stock container to the tared weighing vessel using a clean spatula.[8][9] Minimize the height from which the powder is dropped to reduce dust.
-
Measurement: Securely close the weighing vessel and the stock container.[8] Move the closed weighing vessel back to the analytical balance to obtain an accurate weight.[9]
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the powder while still inside the fume hood.[8]
-
Cleanup: Decontaminate the spatula and the work surface within the fume hood.[10] Dispose of any contaminated weighing paper or disposable items in the appropriate chemical waste container.[10]
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated, sealed container for solid chemical waste. |
| Unused Product | Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[1] |
| Empty Containers | Empty containers should be rinsed with an appropriate solvent (e.g., the solvent used for dissolution). The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines. |
Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for safely handling this compound.
References
- 1. fishersci.no [fishersci.no]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 7. Powder Handling - AirClean Systems [aircleansystems.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. cerritos.edu [cerritos.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
